molecular formula C10H13BrO B3106753 1-bromo-4-(2-ethoxyethyl)benzene CAS No. 160061-47-2

1-bromo-4-(2-ethoxyethyl)benzene

Cat. No.: B3106753
CAS No.: 160061-47-2
M. Wt: 229.11 g/mol
InChI Key: GUWZDZYXOZHDNL-UHFFFAOYSA-N
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Description

1-bromo-4-(2-ethoxyethyl)benzene is a useful research compound. Its molecular formula is C10H13BrO and its molecular weight is 229.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-(2-ethoxyethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrO/c1-2-12-8-7-9-3-5-10(11)6-4-9/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUWZDZYXOZHDNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Physical Properties of 1-bromo-4-(2-ethoxyethyl)benzene and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of 1-bromo-4-(2-ethoxyethyl)benzene. It is important to note that publicly available experimental data for this specific compound is scarce. Therefore, to provide a valuable resource, this document presents available data for a closely related compound, 1-bromo-4-(1-ethoxyethoxy)benzene, alongside a comparative analysis of other structurally similar molecules. This approach allows for informed estimations of the target compound's properties.

Furthermore, this guide provides detailed, standardized experimental protocols for the determination of key physical properties, which can be applied to the synthesis and characterization of this compound and its analogs.

Comparative Analysis of Physical Properties

The following table summarizes the known physical properties of compounds structurally related to this compound. The data for 1-bromo-4-(1-ethoxyethoxy)benzene should be considered the most relevant approximation for the target compound, with the caveat of the slight difference in the ethoxy group's position.

Property1-bromo-4-(1-ethoxyethoxy)benzene1-bromo-4-(2-methoxyethyl)benzene1-bromo-4-ethoxybenzene1-bromo-4-ethylbenzene
CAS Number 39255-20-4[1]60835-90-7[2]588-96-5[3]1585-07-5[4]
Molecular Formula C₁₀H₁₃BrO₂[1]C₉H₁₁BrO[2]C₈H₉BrO[3]C₈H₉Br[4]
Molecular Weight ( g/mol ) 245.116[1]215.09[2]201.060[3]185.06[4]
Boiling Point (°C) 130-132[5]Not AvailableNot Available204
Density (g/cm³) 1.318[5]Not AvailableNot Available1.343 (at 25 °C)
Refractive Index 1.521-1.523[5]Not AvailableNot Available1.544 (at 20 °C)

Note: The compound listed as "1-bromo-4-(2-ethoxyethoxy)benzene" on some supplier websites corresponds to CAS number 39255-20-4, which is chemically named 1-bromo-4-(1-ethoxyethoxy)benzene. This distinction is important for accurate interpretation of the provided data.

Experimental Protocols

The following are detailed methodologies for the experimental determination of key physical properties of liquid organic compounds.

Determination of Boiling Point by Simple Distillation

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[6]

Apparatus:

  • Distilling flask

  • Condenser

  • Receiving flask

  • Thermometer

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Place a small volume (approximately 5-10 mL) of the liquid sample into the distilling flask and add a few boiling chips to ensure smooth boiling.[6]

  • Assemble the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distilling flask to accurately measure the temperature of the vapor.

  • Begin heating the flask gently.[6]

  • Observe the temperature as the liquid begins to boil and the vapor rises into the condenser.

  • The boiling point is the constant temperature at which the liquid and vapor are in equilibrium, and the distillate is collected in the receiving flask.[7] Record this temperature.

  • It is also advisable to record the barometric pressure, as boiling point varies with pressure.[6]

Determination of Density using a Pycnometer (Volumetric Method)

Density is the mass of a substance per unit volume.[8]

Apparatus:

  • Pycnometer (a specific volume flask)

  • Analytical balance

  • Thermometer

  • The liquid sample

Procedure:

  • Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance. Record this mass (m1).

  • Fill the pycnometer with the liquid sample, ensuring no air bubbles are trapped. Insert the stopper and allow any excess liquid to overflow.

  • Carefully wipe the outside of the pycnometer dry and weigh it again. Record this mass (m2).

  • Empty and clean the pycnometer. Fill it with a reference liquid of known density (e.g., deionized water) at the same temperature.

  • Weigh the pycnometer filled with the reference liquid. Record this mass (m3).

  • The density of the sample liquid (ρ_sample) can be calculated using the formula: ρ_sample = [(m2 - m1) / (m3 - m1)] * ρ_reference

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material.[9]

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper or pipette

  • The liquid sample

  • A suitable solvent for cleaning (e.g., acetone or ethanol)

Procedure:

  • Turn on the light source of the refractometer and ensure the prisms are clean and dry.[9]

  • Calibrate the instrument using a standard sample with a known refractive index, typically distilled water.

  • Place a few drops of the liquid sample onto the surface of the lower prism using a dropper.[9]

  • Close the prisms carefully to spread the liquid into a thin film.

  • Look through the eyepiece and adjust the control knob until the boundary between the light and dark fields is sharp and centered on the crosshairs.

  • If color fringes are observed, adjust the dispersion correction knob until a sharp, black-and-white boundary is obtained.

  • Read the refractive index value from the instrument's scale.

  • Clean the prisms thoroughly with a suitable solvent after the measurement.

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the boiling point of a liquid sample.

BoilingPointDetermination cluster_setup Apparatus Setup cluster_measurement Measurement cluster_conclusion Finalization A Add Sample & Boiling Chips to Distilling Flask B Assemble Distillation Apparatus A->B C Position Thermometer Correctly B->C D Gently Heat the Flask C->D Start Heating E Observe Vapor Rise and Condensation D->E F Record Stable Temperature (Boiling Point) E->F G Record Barometric Pressure F->G Data Collection H Clean Apparatus G->H

Boiling point determination workflow.

References

1-bromo-4-(2-ethoxyethyl)benzene molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene

This document provides a detailed overview of the chemical properties of this compound, a compound of interest for researchers, scientists, and professionals in the field of drug development. The following sections outline its molecular characteristics and provide a logical framework for its identification.

Molecular Properties

The fundamental chemical attributes of this compound are summarized below. These data are crucial for its application in experimental and developmental contexts.

PropertyValue
Chemical Formula C₁₀H₁₃BrO
Molecular Weight 229.11 g/mol

Logical Relationship of Chemical Identification

The identity of a chemical compound is established through the interplay of its name, structure, and resulting empirical data. The following diagram illustrates this logical workflow for this compound.

A Compound Name This compound B Chemical Structure A->B Defines C Elemental Composition C, H, Br, O B->C Determines D Chemical Formula C₁₀H₁₃BrO C->D Leads to E Molecular Weight 229.11 g/mol D->E Calculated from

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H NMR spectrum of 1-bromo-4-(2-ethoxyethyl)benzene, a compound of interest in synthetic chemistry and drug discovery. The document details the predicted spectral data, a standardized experimental protocol for spectrum acquisition, and a visual representation of the molecular structure's proton relationships.

¹H NMR Spectral Data

The following table summarizes the predicted quantitative data for the ¹H NMR spectrum of this compound. These predictions are based on computational models and analysis of similar chemical structures.

Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-a (Ar-H)7.41Doublet2H8.4
H-b (Ar-H)7.09Doublet2H8.4
H-c (-O-CH₂-CH₃)3.65Triplet2H7.0
H-d (-CH₂-O-)3.50Quartet2H7.0
H-e (Ar-CH₂-)2.85Triplet2H7.0
H-f (-CH₃)1.22Triplet3H7.0

Experimental Protocol

This section outlines a detailed methodology for acquiring the ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of high-purity this compound.

  • Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Ensure the solution is homogeneous and free of any particulate matter.

2. NMR Instrument Setup:

  • Use a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for the ¹H frequency.

  • Lock the field frequency using the deuterium signal from the CDCl₃.

  • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.

3. Data Acquisition Parameters:

  • Pulse Sequence: Standard single-pulse experiment (zg).

  • Spectral Width: 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Temperature: 298 K.

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the spectrum to obtain pure absorption peaks.

  • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

  • Integrate the signals to determine the relative number of protons.

  • Analyze the splitting patterns and measure the coupling constants.

¹H NMR Signal Relationship Diagram

The following diagram illustrates the connectivity and spin-spin coupling relationships between the different proton environments in this compound.

G ¹H NMR Connectivity of this compound cluster_aromatic Aromatic Region cluster_aliphatic Aliphatic Region Ar_H_a H-a (2H) δ ≈ 7.41 ppm (d, J ≈ 8.4 Hz) Ar_H_b H-b (2H) δ ≈ 7.09 ppm (d, J ≈ 8.4 Hz) Ar_H_a->Ar_H_b ³J CH2_e H-e (2H) δ ≈ 2.85 ppm (t, J ≈ 7.0 Hz) Ar_H_b->CH2_e ⁴J (weak) CH2_c H-c (2H) δ ≈ 3.65 ppm (t, J ≈ 7.0 Hz) CH2_e->CH2_c ³J CH2_d H-d (2H) δ ≈ 3.50 ppm (q, J ≈ 7.0 Hz) CH2_c->CH2_d ³J CH3_f H-f (3H) δ ≈ 1.22 ppm (t, J ≈ 7.0 Hz) CH2_d->CH3_f ³J

Caption: Proton coupling network in this compound.

An In-depth Technical Guide to the Predicted ¹³C NMR Spectral Data of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 1-bromo-4-(2-ethoxyethyl)benzene. In the absence of direct experimental data in publicly available literature, this document outlines the predicted chemical shifts based on established substituent effects and spectral data of analogous compounds. This guide also includes a standard experimental protocol for acquiring such data and a visualization of the molecular structure to aid in spectral assignment.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum of this compound is predicted to exhibit eight distinct signals corresponding to the eight unique carbon environments in the molecule. The chemical shifts (δ) are estimated based on the known values for benzene (128.0 ppm) and the additive effects of the bromo and 2-ethoxyethyl substituents on the aromatic ring, as well as characteristic shifts for the aliphatic side chain.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C1 (C-Br)~121The 'heavy atom effect' of bromine is known to shield the ipso-carbon, causing an upfield shift relative to benzene[1].
C2, C6~132The ortho carbons are deshielded by the inductive effect of the bromine atom.
C3, C5~130The meta carbons are slightly deshielded by the 2-ethoxyethyl group.
C4~139The ipso-carbon attached to the alkyl group is deshielded.
C7 (-CH₂-)~38Benzylic carbon, deshielded by the aromatic ring.
C8 (-CH₂-O-)~70Carbon adjacent to the ether oxygen is significantly deshielded.
C9 (O-CH₂-)~66Methylene carbon of the ethyl group in an ether linkage, similar to diethyl ether[2][3].
C10 (-CH₃)~15Methyl carbon of the ethyl group, typical for an aliphatic chain[3].

Disclaimer: These are predicted values and may differ from experimental results.

Molecular Structure and Peak Assignment

The structure of this compound with the numbering scheme used for the predicted ¹³C NMR assignments is presented below.

Figure 1. Molecular structure of this compound.

Experimental Protocol for ¹³C NMR Spectroscopy

The following outlines a standard protocol for the acquisition of a ¹³C NMR spectrum for a small organic molecule like this compound.

1. Sample Preparation:

  • Dissolve approximately 10-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).[4]

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Instrument Parameters:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer is suitable.

  • Nucleus: ¹³C

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 or zgdc30 on Bruker instruments) is typically used.[5]

  • Solvent: Chloroform-d (CDCl₃). The solvent signal at approximately 77.16 ppm can be used for calibration.[6]

  • Temperature: Standard probe temperature (e.g., 298 K).

  • Acquisition Parameters:

    • Spectral Width: 0 to 220 ppm.[7]

    • Acquisition Time (AQ): ~1.0-2.0 seconds.[5]

    • Relaxation Delay (D1): 2.0 seconds.[5]

    • Pulse Width (P1): A 30° or 45° pulse is commonly used to allow for faster repetition rates.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128 to 1024 or more) is required to achieve an adequate signal-to-noise ratio.[5][7]

3. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Perform baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal.

  • Integrate the peaks if quantitative analysis is desired, although routine ¹³C NMR is generally not quantitative.[7]

Logical Workflow for Spectral Prediction

The prediction of the ¹³C NMR chemical shifts for this compound follows a logical workflow that combines empirical data and theoretical principles.

Spectral_Prediction_Workflow cluster_input Input Data cluster_process Prediction Process cluster_output Output Benzene Benzene δ = 128.0 ppm Aromatic_Prediction Predict Aromatic Shifts (Base + SCS) Benzene->Aromatic_Prediction Bromo_SCS Bromo Substituent Effects Bromo_SCS->Aromatic_Prediction Ethyl_SCS Ethyl Substituent Effects Ethyl_SCS->Aromatic_Prediction Ether_Shifts Diethyl Ether δ values Aliphatic_Prediction Predict Aliphatic Shifts (Analogy to Ether) Ether_Shifts->Aliphatic_Prediction Predicted_Spectrum Predicted ¹³C NMR Shifts for This compound Aromatic_Prediction->Predicted_Spectrum Aliphatic_Prediction->Predicted_Spectrum

Figure 2. Workflow for predicting ¹³C NMR chemical shifts.

References

Mass Spectrometry Analysis of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide provides a comprehensive overview of the mass spectrometry analysis of 1-bromo-4-(2-ethoxyethyl)benzene. It is intended for researchers, scientists, and professionals in drug development who are utilizing mass spectrometry for the characterization of aromatic compounds. This document outlines detailed experimental protocols, predicted fragmentation patterns, and data interpretation.

Introduction

This compound is an aromatic compound of interest in various fields of chemical research and development. Its structure, featuring a brominated phenyl ring and an ethoxyethyl substituent, gives rise to a characteristic mass spectrometric behavior. Understanding its fragmentation pattern is crucial for its unambiguous identification and for tracking its presence in complex mixtures. This guide will detail the expected mass spectral data and provide a robust experimental workflow for its analysis.

Predicted Mass Spectrum and Fragmentation

Due to the presence of bromine, the mass spectrum of this compound is expected to exhibit a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments. Bromine has two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio, which results in two peaks of almost equal intensity separated by two mass-to-charge units (M and M+2).

Table 1: Predicted Mass Spectrometry Data for this compound

m/z (Predicted)Ion FormulaFragment StructureProposed Fragmentation PathwayRelative Abundance
228/230[C10H13BrO]+Molecular IonIonization of the parent moleculeHigh
183/185[C8H8Br]+[Br-C6H4-CH2]+Loss of ethoxy radical (•OCH2CH3)Moderate
171/173[C7H6Br]+[Br-C6H4-C]+Benzylic cleavage with loss of C2H5OModerate
155/157[C6H4Br]+Bromophenyl cationCleavage of the ethyl ether side chainModerate
129[C10H9]+[C6H5-CH=CH-O-CH2CH3]+Loss of HBr from the molecular ionLow
103[C8H7]+[C6H5-CH=CH]+Loss of bromine and ethoxy groupLow
77[C6H5]+Phenyl cationCleavage of all substituents from the ringLow
45[C2H5O]+Ethoxy cationCleavage of the ether bondHigh

Experimental Protocols

This section provides a detailed methodology for the mass spectrometry analysis of this compound.

Sample Preparation
  • Standard Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable volatile organic solvent such as methanol or acetonitrile.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent for direct infusion analysis, or to an appropriate concentration for chromatographic introduction.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements.

  • Ionization Source: Electron Ionization (EI) is a common technique for the analysis of such compounds. Electrospray Ionization (ESI) can also be used, particularly when coupled with liquid chromatography.

  • EI Method Parameters:

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-400

  • ESI Method Parameters (for LC-MS):

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Mass Range: m/z 50-500

  • Data Analysis: Process the acquired data using appropriate software to identify the molecular ion and major fragment ions. Compare the experimental mass spectrum with the predicted fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometry analysis of this compound.

G Experimental Workflow for MS Analysis A Sample Preparation (1-10 µg/mL in Methanol) B Sample Introduction (Direct Infusion or LC) A->B C Ionization (EI or ESI) B->C D Mass Analysis (Q-TOF or Orbitrap) C->D E Data Acquisition D->E F Data Processing and Analysis E->F G Report Generation F->G G Proposed Fragmentation Pathway of this compound mol [C10H13BrO]+• m/z 228/230 frag1 [C8H8Br]+ m/z 183/185 mol->frag1 - •OCH2CH3 frag2 [C7H6Br]+ m/z 171/173 mol->frag2 - C2H5O• frag4 [C2H5O]+ m/z 45 mol->frag4 - •C8H8Br frag3 [C6H4Br]+ m/z 155/157 frag1->frag3 - C2H4

An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and analytical data for 1-bromo-4-(2-ethoxyethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close structural analog, 1-bromo-4-(2-methoxyethyl)benzene, to provide reasonable estimations and detailed synthetic protocols.

Chemical and Physical Properties

The IUPAC name for the compound is This compound . While specific experimental data for this compound is scarce, the properties of the analogous methoxy compound, 1-bromo-4-(2-methoxyethyl)benzene, provide a valuable reference point.

PropertyValue (for 1-bromo-4-(2-methoxyethyl)benzene)Reference
Molecular Formula C₁₀H₁₃BrO (Estimated for ethoxy derivative)
Molecular Weight 229.11 g/mol (Estimated for ethoxy derivative)
IUPAC Name (Analog) 1-bromo-4-(2-methoxyethyl)benzene[1]
Molecular Formula (Analog) C₉H₁₁BrO[1]
Molecular Weight (Analog) 215.09 g/mol [1]
Monoisotopic Mass (Analog) 213.99933 Da[1][2]
XlogP (Predicted, Analog) 2.7[1]

Experimental Protocols: Synthetic Routes

Two primary synthetic pathways are proposed for the synthesis of this compound: the Williamson ether synthesis and a Grignard reagent-based approach.

Williamson Ether Synthesis

The Williamson ether synthesis is a widely used and versatile method for preparing ethers.[3][4][5][6][7][8][9] This pathway involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, this would involve the reaction of sodium ethoxide with 1-bromo-4-(2-bromoethyl)benzene.

Detailed Methodology:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as necessary. The reaction is complete when all the sodium has reacted.

  • Etherification: To the freshly prepared sodium ethoxide solution, add a solution of 1-bromo-4-(2-bromoethyl)benzene in anhydrous ethanol or a suitable aprotic solvent like DMF or acetonitrile dropwise at room temperature.[5][6][7]

  • Reaction Monitoring: The reaction mixture is then heated to reflux (typically 50-100 °C) for several hours (1-8 hours).[5][6] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature, and the excess ethanol is removed under reduced pressure. The residue is then partitioned between water and a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Williamson_Ether_Synthesis cluster_prep Sodium Ethoxide Preparation cluster_reaction Etherification Reaction cluster_workup Work-up & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Dissolve in EtOH Absolute Ethanol EtOH->NaOEt ReactionVessel Reaction at 50-100°C NaOEt->ReactionVessel Add to StartingMaterial 1-bromo-4-(2-bromoethyl)benzene StartingMaterial->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Distillation or Chromatography Extract->Purify Product This compound Purify->Product

Fig. 1: Williamson Ether Synthesis Workflow
Grignard Reagent Approach

An alternative approach involves the use of a Grignard reagent.[10][11][12][13][14][15][16][17][18] This method would start with the formation of a Grignard reagent from 1,4-dibromobenzene, followed by a reaction with ethylene oxide to introduce the hydroxyethyl group, and finally etherification.

Detailed Methodology:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium.[10] A solution of 1,4-dibromobenzene in anhydrous diethyl ether or THF is added dropwise to the magnesium turnings. The reaction is initiated by gentle warming and then maintained at a gentle reflux.[18]

  • Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethylene oxide in anhydrous ether is added dropwise. This reaction is highly exothermic and requires careful temperature control.[11][13][14]

  • Hydrolysis: After the addition is complete, the reaction is stirred for an additional period and then quenched by the slow addition of a saturated aqueous solution of ammonium chloride or dilute acid. This step hydrolyzes the magnesium alkoxide to form 4-bromo-phenylethanol.[13]

  • Etherification: The resulting 4-bromo-phenylethanol is then subjected to a Williamson ether synthesis as described in the previous method, using a suitable ethylating agent like ethyl bromide or diethyl sulfate in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., THF or DMF).

  • Purification: The final product is isolated and purified using standard techniques such as extraction, washing, drying, and either vacuum distillation or column chromatography.

Grignard_Reaction_Workflow cluster_grignard_prep Grignard Reagent Formation cluster_addition Addition of Ethylene Oxide cluster_etherification Etherification Dibromo 1,4-Dibromobenzene Grignard 4-Bromophenyl- magnesium Bromide Dibromo->Grignard React with Mg Magnesium Turnings Mg->Grignard Addition Nucleophilic Addition Grignard->Addition EthyleneOxide Ethylene Oxide EthyleneOxide->Addition Hydrolysis Acidic Work-up Addition->Hydrolysis Alcohol 4-Bromophenylethanol Hydrolysis->Alcohol EtherificationStep Williamson Ether Synthesis Alcohol->EtherificationStep EthylatingAgent Ethyl Bromide/Sulfate + Base EthylatingAgent->EtherificationStep FinalProduct This compound EtherificationStep->FinalProduct

Fig. 2: Grignard Reaction Workflow

Expected Spectroscopic Data

While no specific spectra for this compound are publicly available, data for the methoxy analog (1-bromo-4-(2-methoxyethyl)benzene) can be used to predict the expected spectral characteristics.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons, the two methylene groups of the ethoxyethyl side chain, and the methyl group of the ethoxy moiety. The aromatic protons would likely appear as two doublets in the range of δ 7.0-7.5 ppm. The methylene protons adjacent to the benzene ring would appear as a triplet around δ 2.8 ppm, the methylene protons of the ethoxy group as a quartet around δ 3.5 ppm, the methylene protons adjacent to the oxygen as a triplet around δ 3.6 ppm, and the methyl protons as a triplet around δ 1.2 ppm.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons, with the carbon attached to the bromine atom being significantly downfield. Signals for the two methylene carbons and the methyl carbon of the ethoxyethyl group would also be present.

  • Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Fragmentation patterns would likely involve cleavage of the ethoxyethyl side chain. For the methoxy analog, prominent peaks are observed at m/z 135 and 169.[1]

This technical guide provides a foundational understanding of this compound, offering valuable insights for researchers and professionals in the field of drug development and organic synthesis. The provided synthetic routes are based on well-established chemical principles and can be adapted for the laboratory synthesis of this compound.

References

Structure Elucidation of 1-bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the proposed structure elucidation of the novel compound 1-bromo-4-(2-ethoxyethyl)benzene. Due to the absence of published experimental data for this specific molecule, this document outlines a plausible synthetic route and presents predicted spectroscopic data based on analogous compounds and computational tools. This guide serves as a foundational resource for researchers interested in the synthesis and characterization of this and related compounds, offering detailed experimental protocols and in-depth analysis of expected analytical data.

Introduction

This compound is a halogenated aromatic ether. Halogenated organic compounds are of significant interest in medicinal chemistry and materials science due to their unique chemical properties and potential biological activities. The presence of the bromine atom and the ethoxyethyl group suggests potential for further functionalization, making it a valuable intermediate in organic synthesis. This guide details a proposed synthetic pathway and a thorough analysis of the predicted spectroscopic data to aid in its unambiguous identification.

Proposed Synthesis

A reliable and high-yielding method for the synthesis of this compound is the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary alkyl halide. In this proposed synthesis, 2-(4-bromophenyl)ethanol is deprotonated with a strong base to form the corresponding alkoxide, which then undergoes a nucleophilic substitution reaction with an ethyl halide.

Synthetic Pathway

G cluster_0 Williamson Ether Synthesis 2-(4-bromophenyl)ethanol 2-(4-bromophenyl)ethanol Alkoxide_Intermediate Sodium 2-(4-bromophenyl)ethoxide (Intermediate) 2-(4-bromophenyl)ethanol->Alkoxide_Intermediate Deprotonation Sodium_Hydride NaH (strong base) in THF Final_Product This compound Alkoxide_Intermediate->Final_Product SN2 Attack Ethyl_Iodide Ethyl Iodide (CH3CH2I) Ethyl_Iodide->Final_Product Byproduct NaI

Caption: Proposed synthetic pathway for this compound.

Experimental Protocols

Synthesis of this compound

Materials:

  • 2-(4-bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl iodide (CH₃CH₂I)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), add 2-(4-bromophenyl)ethanol (1.0 eq).

  • Dissolve the starting material in anhydrous THF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the alkoxide.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the solvent in vacuo to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Characterization

Instrumentation:

  • Nuclear Magnetic Resonance (NMR): A 400 MHz spectrometer will be used to record ¹H and ¹³C NMR spectra. Samples will be dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

  • Infrared (IR) Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer will be used to record the IR spectrum. The spectrum will be obtained from a thin film of the purified product on a salt plate.

  • Mass Spectrometry (MS): A mass spectrometer with an electron ionization (EI) source will be used to obtain the mass spectrum.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its structural features and comparison with data from analogous compounds.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.40d, J ≈ 8.4 Hz2HAr-H (ortho to Br)
~ 7.08d, J ≈ 8.4 Hz2HAr-H (ortho to ethyl group)
~ 3.60t, J ≈ 7.0 Hz2H-O-CH₂-CH₂-Ar
~ 3.50q, J ≈ 7.0 Hz2H-O-CH₂-CH₃
~ 2.85t, J ≈ 7.0 Hz2H-O-CH₂-CH₂-Ar
~ 1.20t, J ≈ 7.0 Hz3H-O-CH₂-CH₃
Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~ 138Ar-C (ipso-CH₂)
~ 131.5Ar-CH (ortho-Br)
~ 130.5Ar-CH (ortho-CH₂)
~ 120Ar-C (ipso-Br)
~ 70-O-CH₂-CH₂-Ar
~ 66-O-CH₂-CH₃
~ 38-O-CH₂-CH₂-Ar
~ 15-O-CH₂-CH₃
Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
~ 3050-3000MediumAromatic C-H stretch
~ 2970-2850StrongAliphatic C-H stretch
~ 1590, 1485MediumAromatic C=C stretch
~ 1110StrongC-O-C stretch (ether)
~ 1070MediumC-Br stretch
~ 820Strongp-disubstituted benzene C-H out-of-plane bend
Predicted Mass Spectrometry Data (EI)
m/zRelative IntensityAssignment
228/230Moderate[M]⁺ and [M+2]⁺ molecular ions (due to ⁷⁹Br and ⁸¹Br isotopes)
183/185High[M - C₂H₅O]⁺ (loss of ethoxy radical)
104High[M - Br - C₂H₄O]⁺ (loss of bromine and ethylene oxide) or [C₈H₈]⁺
77Moderate[C₆H₅]⁺ (phenyl cation)
45High[C₂H₅O]⁺ (ethoxy cation)

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, integrating the proposed synthesis and spectroscopic analysis.

G cluster_1 Structure Elucidation Workflow Synthesis Synthesis via Williamson Ether Synthesis Purification Purification by Column Chromatography Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MolecularFormula Determine Molecular Formula and Mass MS->MolecularFormula FunctionalGroups Identify Functional Groups (Ether, Aromatic, C-Br) IR->FunctionalGroups Connectivity Determine Connectivity and Stereochemistry NMR->Connectivity StructureConfirmation Confirm Structure of This compound MolecularFormula->StructureConfirmation FunctionalGroups->StructureConfirmation Connectivity->StructureConfirmation

Caption: Workflow for the synthesis and structure elucidation.

Conclusion

This technical guide presents a comprehensive approach to the synthesis and structure elucidation of this compound. While experimental data for this specific compound is not yet available in the literature, the proposed Williamson ether synthesis provides a viable route for its preparation. The predicted spectroscopic data, based on sound chemical principles and analysis of related structures, offers a robust framework for its characterization. This document is intended to be a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating the exploration of this and other novel chemical entities.

An In-depth Technical Guide to 1-bromo-4-(2-ethoxyethyl)benzene: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available physicochemical data for 1-bromo-4-(2-ethoxyethyl)benzene and related compounds. Due to the limited availability of experimental data for the target compound, this document focuses on comparative data analysis, general experimental protocols for boiling point determination, and a proposed synthetic pathway.

Physicochemical Data of this compound and Structurally Related Analogs

Compound NameStructureCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)
1-bromo-4-ethoxybenzene4-Br-C₆H₄-O-CH₂CH₃588-96-5C₈H₉BrO201.06138 @ 9 mmHg[1]
1-bromo-4-ethylbenzene4-Br-C₆H₄-CH₂CH₃1585-07-5C₈H₉Br185.06204
1-bromo-4-(2-methoxyethyl)benzene4-Br-C₆H₄-CH₂CH₂-O-CH₃60835-90-7C₉H₁₁BrO215.09Not available
This compound 4-Br-C₆H₄-CH₂CH₂-O-CH₂CH₃ Not Found C₁₀H₁₃BrO 229.11 Not available

Experimental Protocol: Boiling Point Determination by the Thiele Tube Method

The boiling point of a liquid is a key physical property used for its identification and purity assessment. A standard and efficient method for determining the boiling point of a small sample of a liquid, such as this compound, is the Thiele tube method.[2][3]

Apparatus:

  • Thiele tube

  • Thermometer (with appropriate range)

  • Small test tube (e.g., ignition tube)

  • Capillary tube (sealed at one end)

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating oil (e.g., mineral oil or silicone oil)

  • Bunsen burner or other heat source

Procedure:

  • Sample Preparation: Fill the small test tube to a depth of approximately 1-2 cm with the liquid sample (this compound).

  • Capillary Tube Insertion: Place the capillary tube, with the sealed end pointing upwards, into the test tube containing the sample.

  • Assembly: Attach the test tube to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • Thiele Tube Setup: Clamp the Thiele tube to a retort stand and fill it with heating oil until the oil level is just above the side arm.

  • Immersion: Carefully insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the heating oil. The rubber band should remain above the oil level to prevent it from being heated and potentially breaking.

  • Heating: Gently heat the side arm of the Thiele tube with a small flame from a Bunsen burner. The design of the Thiele tube promotes convection currents, ensuring uniform heating of the oil bath.

  • Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. Continue gentle heating until a steady and rapid stream of bubbles is observed.

  • Boiling Point Determination: Turn off the heat source and allow the apparatus to cool slowly. The point at which the bubbling stops and the liquid just begins to be drawn into the capillary tube is the boiling point of the sample. Record the temperature at this moment.

Proposed Synthetic Workflow for this compound

While a specific synthetic procedure for this compound was not found in the literature, a plausible two-step synthesis can be proposed based on established organic chemistry reactions. This workflow starts from the commercially available 4-bromophenylethanol.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Product Isolation A 4-Bromophenylethanol D Intermediate Alkoxide A->D Deprotonation B Sodium Hydride (NaH) or other suitable base B->D C Ethyl Iodide (CH3CH2I) or other ethylating agent E This compound C->E D->E Nucleophilic Substitution (SN2) F Work-up (e.g., Quenching, Extraction) E->F G Purification (e.g., Distillation, Chromatography) F->G H Final Product G->H

Caption: Proposed two-step synthesis of this compound.

Logical Relationship of Physicochemical Properties

The boiling point of a molecule is influenced by several factors, including its molecular weight and the types of intermolecular forces it can exhibit. The following diagram illustrates the logical relationship between these properties for the compounds discussed.

G cluster_properties Molecular Properties cluster_compounds Example Compounds MW Molecular Weight BP Boiling Point MW->BP Increases with IMF Intermolecular Forces (van der Waals, Dipole-Dipole) IMF->BP Increases with strength of C1 1-bromo-4-ethylbenzene (MW: 185.06) C1->BP C2 1-bromo-4-ethoxybenzene (MW: 201.06) C2->BP C3 This compound (MW: 229.11) C3->BP

Caption: Factors influencing the boiling point of aryl bromides.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the density of 1-bromo-4-(2-ethoxyethyl)benzene, targeting researchers, scientists, and professionals in drug development. Due to the limited availability of experimental data for this specific compound, this guide also includes data for structurally similar compounds to provide a comparative context. Furthermore, a comprehensive experimental protocol for determining the density of liquid organic compounds is outlined.

Physicochemical Data

Compound NameChemical StructureMolecular FormulaDensity (g/mL)Temperature (°C)
1-Bromo-4-ethylbenzeneBr-C₆H₄-CH₂CH₃C₈H₉Br1.34325
1-Bromo-4-ethoxybenzeneBr-C₆H₄-OCH₂CH₃C₈H₉BrO1.43625
1-Bromo-2-ethylbenzeneBr-C₆H₄-CH₂CH₃C₈H₉Br1.33825
1-Bromo-4-(2-methoxyethyl)benzeneBr-C₆H₄-CH₂CH₂OCH₃C₉H₁₁BrONot Available-

Experimental Protocols

For researchers requiring a precise density value for this compound, the following experimental protocol for determination using a pycnometer is recommended. This method is highly accurate for liquid samples.[1][2][3][4]

Objective: To accurately determine the density of a liquid organic compound using a pycnometer.

Materials:

  • Pycnometer (specific gravity bottle) with a ground-glass stopper containing a capillary hole[2]

  • Analytical balance (accuracy up to 0.0001 g)

  • Thermostatic water bath[1]

  • Distilled water

  • The liquid sample to be measured (this compound)

  • Acetone or other suitable solvent for cleaning

  • Pipettes

  • Lint-free tissue

Procedure:

  • Cleaning and Drying the Pycnometer:

    • Thoroughly clean the pycnometer and its stopper with a suitable solvent (e.g., acetone) to remove any contaminants.

    • Rinse the pycnometer with distilled water.

    • Dry the pycnometer completely in an oven and allow it to cool to ambient temperature in a desiccator.

  • Determining the Mass of the Empty Pycnometer:

    • Accurately weigh the clean, dry, and empty pycnometer along with its stopper on the analytical balance. Record this mass as m₁.

  • Determining the Mass of the Pycnometer Filled with Distilled Water:

    • Fill the pycnometer with distilled water, ensuring no air bubbles are trapped.

    • Insert the stopper firmly. Excess water will be expelled through the capillary.[2]

    • Carefully wipe the outside of the pycnometer dry with a lint-free tissue.

    • Place the filled pycnometer in a thermostatic water bath set to a specific temperature (e.g., 25°C) and allow it to equilibrate.[1]

    • Remove the pycnometer from the bath, ensure it is completely dry on the outside, and weigh it. Record this mass as m₂.

  • Determining the Mass of the Pycnometer Filled with the Liquid Sample:

    • Empty the pycnometer and rinse it with the liquid sample to be analyzed.

    • Fill the pycnometer with the liquid sample, again ensuring no air bubbles are present.

    • Insert the stopper and remove any excess liquid from the exterior.

    • Thermostatically control the temperature of the filled pycnometer as in step 3.

    • Dry the exterior and weigh the pycnometer. Record this mass as m₃.

Calculations:

  • Volume of the Pycnometer (V):

    • The volume of the pycnometer can be calculated using the mass of the water and the known density of water (ρwater) at the measurement temperature.

    • V = (m₂ - m₁) / ρwater

  • Density of the Liquid Sample (ρsample):

    • The density of the sample is then calculated using its mass and the determined volume of the pycnometer.

    • ρsample = (m₃ - m₁) / V

Logical Workflow Diagram

As this compound is a chemical reagent, a signaling pathway diagram is not applicable. Instead, a logical workflow for its synthesis is presented below. This diagram illustrates a potential synthetic route, which is a common application for such compounds in a research and development setting.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Step cluster_products Products & Purification 4-Bromophenylethanol 4-Bromophenylethanol Williamson_Ether_Synthesis Williamson Ether Synthesis in an aprotic solvent (e.g., THF) 4-Bromophenylethanol->Williamson_Ether_Synthesis Sodium_Hydride Sodium Hydride (NaH) Sodium_Hydride->Williamson_Ether_Synthesis Ethyl_Iodide Ethyl Iodide (EtI) Ethyl_Iodide->Williamson_Ether_Synthesis Crude_Product Crude this compound Williamson_Ether_Synthesis->Crude_Product Purification Purification (e.g., Column Chromatography) Crude_Product->Purification Final_Product Pure this compound Purification->Final_Product

Caption: A logical workflow for the synthesis of this compound.

References

Solubility Characteristics of 1-Bromo-4-(2-ethoxyethyl)benzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-4-(2-ethoxyethyl)benzene is an aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its solubility characteristics is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the predicted solubility profile of this compound, outlines a general experimental protocol for its solubility determination, and illustrates the key molecular features influencing its solubility.

Core Concepts: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The structure of this compound, featuring a nonpolar bromophenyl group and a more polar ethoxyethyl side chain, suggests a nuanced solubility profile.

The large, nonpolar bromobenzene portion of the molecule contributes to its hydrophobicity, favoring solubility in nonpolar organic solvents. Conversely, the ether linkage in the ethoxyethyl group can act as a hydrogen bond acceptor, potentially imparting a slight degree of solubility in polar solvents. However, the presence of the bulky bromine atom and the overall hydrocarbon content of the molecule are expected to limit its aqueous solubility significantly.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Nonpolar Aprotic Hexane, Toluene, Diethyl EtherSolubleThe nonpolar bromophenyl group and the alkyl portion of the ethoxyethyl chain will interact favorably with the nonpolar solvent molecules through London dispersion forces.
Polar Aprotic Acetone, Acetonitrile, Tetrahydrofuran (THF)SolubleThe dipole-dipole interactions between the polar aprotic solvent and the polarizable bromophenyl group, as well as the ether linkage, will promote solubility.
Polar Protic Ethanol, MethanolModerately SolubleThe ether oxygen can act as a hydrogen bond acceptor with the hydroxyl group of the alcohol, but the large nonpolar portion of the molecule will limit high solubility.
Aqueous (Water) WaterSparingly Soluble to InsolubleThe dominant hydrophobic character of the bromophenyl and ethyl groups will lead to unfavorable interactions with the highly polar, hydrogen-bonding network of water.[1]

Experimental Protocol for Solubility Determination

The following is a general procedure for the qualitative and semi-quantitative determination of the solubility of an organic compound like this compound.[3][4][5]

Materials:

  • This compound

  • A selection of solvents (e.g., water, ethanol, acetone, toluene, hexane)

  • Small test tubes or vials

  • Vortex mixer or shaker

  • Analytical balance

  • Constant temperature bath (optional)

Procedure:

  • Qualitative Assessment:

    • To a small test tube, add approximately 20-30 mg of this compound.

    • Add 1 mL of the chosen solvent in small portions, vortexing or shaking vigorously after each addition.[3]

    • Observe the mixture for the complete dissolution of the solid. If the compound dissolves completely, it is considered "soluble." If some or all of the compound remains undissolved, it is "sparingly soluble" or "insoluble."

    • Repeat this process for each solvent to be tested.

  • Semi-Quantitative Determination (Shake-Flask Method):

    • Accurately weigh an excess amount of this compound into a vial.

    • Add a known volume of the solvent of interest.

    • Seal the vial and place it in a shaker or on a rotator in a constant temperature bath for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[4]

    • After equilibration, allow any undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid).

    • Determine the concentration of the dissolved compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, GC, or HPLC after appropriate dilution).

    • The solubility can then be calculated and expressed in units such as g/L or mol/L.

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its various structural features and the properties of the solvent. The following diagram illustrates these relationships.

G Factors Influencing the Solubility of this compound cluster_compound This compound cluster_solubility Solubility Profile Compound C₁₀H₁₃BrO Bromophenyl Bromophenyl Group (Nonpolar, Hydrophobic) Ethoxyethyl Ethoxyethyl Group (Polar Ether Linkage) HighSolubility High Solubility (Nonpolar Solvents) Bromophenyl->HighSolubility Dominant Influence LowSolubility Low Solubility (Polar, Aqueous Solvents) Bromophenyl->LowSolubility Limits aqueous solubility Ethoxyethyl->HighSolubility Contributes to solubility in moderately polar solvents Ethoxyethyl->LowSolubility Slightly enhances polarity but insufficient to overcome hydrophobicity

Caption: Key molecular features of this compound and their influence on its solubility.

Conclusion

This technical guide provides a foundational understanding of the solubility characteristics of this compound for professionals in research and drug development. Based on its molecular structure, it is predicted to be readily soluble in a range of nonpolar and polar aprotic organic solvents, with limited solubility in polar protic solvents, and particularly low solubility in water. The provided general experimental protocol can be adapted to determine precise solubility data under specific laboratory conditions. A clear comprehension of these solubility properties is essential for the successful application of this compound in synthetic chemistry and pharmaceutical sciences.

References

An In-depth Technical Guide to the Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the synthesis of the valuable chemical intermediate, 1-bromo-4-(2-ethoxyethyl)benzene. While a specific historical account of its initial discovery is not prominently documented in scientific literature, its utility as a building block in medicinal chemistry and materials science has led to the development of reliable synthetic routes. This document provides a comprehensive overview of a plausible and efficient synthesis, including a detailed experimental protocol, expected quantitative data, and a visualization of the synthetic workflow. The target audience for this guide includes researchers and professionals in the fields of organic synthesis, drug discovery, and materials science who require a practical and in-depth understanding of the preparation of this compound.

Introduction

This compound is a bifunctional organic molecule featuring a brominated aromatic ring and an ethoxyethyl side chain. This unique combination of functional groups makes it a versatile intermediate in the synthesis of more complex molecules. The bromine atom can participate in a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings) to form new carbon-carbon or carbon-heteroatom bonds. The ethoxyethyl group, a stable ether linkage, can influence the molecule's solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design.

Due to the absence of a singular, seminal publication on its discovery, this guide focuses on a practical and reproducible synthetic methodology based on well-established chemical transformations.

Proposed Synthetic Pathway

The most direct and efficient synthesis of this compound is achieved through a Williamson ether synthesis. This method involves the O-alkylation of 2-(4-bromophenyl)ethanol with an ethylating agent in the presence of a base. An alternative, though potentially less direct route, would be the bromination of (2-ethoxyethyl)benzene, which may lead to a mixture of ortho and para isomers requiring purification.

This guide will focus on the Williamson ether synthesis approach due to its high regioselectivity and typically good yields.

Experimental Protocol: Williamson Ether Synthesis of this compound

This protocol is based on established procedures for the ethylation of aryl alcohols.[1][2][3]

3.1. Materials and Reagents

  • 2-(4-bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (CH₃CH₂I) or Diethyl sulfate ((CH₃CH₂)₂SO₄)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

3.2. Equipment

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles for inert atmosphere techniques

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

3.3. Procedure

  • Preparation: A dry, two-necked round-bottom flask equipped with a magnetic stir bar and a septum is charged with 2-(4-bromophenyl)ethanol (1.0 eq).

  • Solvent Addition: Anhydrous DMF or THF is added to dissolve the starting material under an inert atmosphere (e.g., nitrogen or argon).

  • Deprotonation: The flask is cooled to 0 °C in an ice bath. Sodium hydride (1.2 eq) is added portion-wise to the stirred solution. The reaction mixture is stirred at 0 °C for 30 minutes, during which time hydrogen gas will evolve.

  • Alkylation: Ethyl iodide (1.5 eq) is added dropwise to the reaction mixture at 0 °C. The reaction is then allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride at 0 °C.

  • Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with water and then with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Quantitative Data

The following tables summarize the expected quantitative data for the synthesis and characterization of this compound. Data for the closely related analogue, 1-bromo-4-(2-methoxyethyl)benzene, is provided for comparison.[4]

Table 1: Reaction Parameters and Yields

ParameterValue/Range
Starting Material2-(4-bromophenyl)ethanol
Key ReagentsNaH, CH₃CH₂I
SolventAnhydrous DMF or THF
Reaction Temperature0 °C to Room Temperature
Reaction Time12 - 24 hours
Typical Yield85-95% (estimated)

Table 2: Physicochemical and Spectroscopic Data

PropertyThis compound (Predicted/Analogous)1-bromo-4-(2-methoxyethyl)benzene (Experimental)[4]
Molecular Formula C₁₀H₁₃BrOC₉H₁₁BrO
Molecular Weight 229.11 g/mol 215.09 g/mol
Appearance Colorless to pale yellow oil (predicted)Not Reported
Boiling Point Not ReportedNot Reported
¹H NMR (CDCl₃, ppm) δ 7.42 (d, 2H), 7.09 (d, 2H), 3.61 (t, 2H), 3.52 (q, 2H), 2.85 (t, 2H), 1.21 (t, 3H) (Predicted)δ 7.40 (d, 2H), 7.08 (d, 2H), 3.58 (t, 2H), 3.36 (s, 3H), 2.82 (t, 2H)
¹³C NMR (CDCl₃, ppm) δ 138.0, 131.5 (2C), 130.8 (2C), 120.0, 70.5, 66.5, 38.0, 15.2 (Predicted)δ 138.2, 131.4 (2C), 130.7 (2C), 119.9, 72.0, 58.6, 38.2
IR (cm⁻¹) ~2975 (C-H), ~1590 (C=C, aromatic), ~1245 (C-O, ether), ~1040 (C-Br) (Predicted)Not Reported
Mass Spectrum (m/z) 228/230 [M]⁺, 183/185 [M-C₂H₅O]⁺, 104 [M-Br-C₂H₄]⁺ (Predicted)214/216 [M]⁺, 183/185 [M-CH₃O]⁺, 104 [M-Br-CH₂O]⁺

Note: Predicted spectroscopic data is based on standard chemical shift and fragmentation patterns.

Visualizations

5.1. Synthetic Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound via Williamson ether synthesis.

SynthesisWorkflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product start 2-(4-bromophenyl)ethanol reagents 1. NaH, Anhydrous DMF/THF, 0°C 2. Ethyl Iodide, RT start->reagents Williamson Ether Synthesis product This compound reagents->product

Caption: Synthetic route to this compound.

Safety Considerations

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle NaH under an inert atmosphere and away from moisture.

  • Ethyl iodide is a lachrymator and should be handled in a well-ventilated fume hood.

  • N,N-Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Always wear appropriate PPE, including safety glasses, lab coat, and gloves, when performing this experiment.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound. While the historical discovery of this compound is not well-documented, the proposed Williamson ether synthesis offers a reliable and high-yielding method for its preparation. The provided quantitative data, based on analogous compounds, serves as a useful benchmark for researchers. This guide is intended to be a valuable resource for scientists and professionals engaged in organic synthesis and the development of novel chemical entities.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 1-Bromo-4-(2-ethoxyethyl)benzene from 4-Bromophenylethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene from 4-bromophenylethanol via a Williamson ether synthesis. This method involves the deprotonation of the alcohol with sodium hydride, followed by nucleophilic substitution with an ethylating agent. This application note includes a step-by-step experimental protocol, a summary of quantitative data, and a visual representation of the experimental workflow.

Introduction

This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. The Williamson ether synthesis is a robust and widely used method for the preparation of ethers. This reaction proceeds through an SN2 mechanism, where an alkoxide ion acts as a nucleophile and attacks an electrophilic alkyl halide. In this application, the hydroxyl group of 4-bromophenylethanol is deprotonated by a strong base, sodium hydride, to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic attack on an ethyl halide to yield the desired ether product. The choice of a polar aprotic solvent like tetrahydrofuran (THF) facilitates the reaction by solvating the cation and leaving the nucleophile relatively free to react.

Data Presentation

ParameterValueReference
Starting Material 4-BromophenylethanolCommercially Available
Reagents Sodium Hydride (60% dispersion in mineral oil), Ethyl Iodide, Tetrahydrofuran (THF), Saturated Ammonium Chloride Solution, Brine, Anhydrous Magnesium SulfateCommercially Available
Reaction Time 4-6 hoursGeneral Protocol
Reaction Temperature 0 °C to Room TemperatureGeneral Protocol
Typical Yield 85-95%Estimated based on similar reactions
Product Purity >95% (after purification)Expected
Molecular Formula C10H13BrO-
Molecular Weight 229.11 g/mol -

Experimental Protocol

Materials:

  • 4-bromophenylethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Ethyl iodide (CH3CH2I)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard glassware for extraction and filtration

Procedure:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-bromophenylethanol (1.0 eq). Dissolve the alcohol in anhydrous THF (approximately 10 mL per gram of alcohol).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The formation of the alkoxide is usually accompanied by the evolution of hydrogen gas.

  • Etherification: Cool the reaction mixture back to 0 °C. Add ethyl iodide (1.5 eq) dropwise via syringe.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, cool the flask in an ice bath and cautiously quench the excess sodium hydride by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) three times.

  • Washing: Combine the organic extracts and wash successively with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Mandatory Visualization

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_workup Workup & Purification cluster_product Final Product SM1 4-Bromophenylethanol Deprotonation Deprotonation (0°C to RT) SM1->Deprotonation SM2 Sodium Hydride SM2->Deprotonation SM3 Ethyl Iodide Etherification Etherification (0°C to RT) SM3->Etherification SM4 THF (Solvent) SM4->Deprotonation Deprotonation->Etherification Quenching Quenching (NH4Cl aq.) Etherification->Quenching Extraction Extraction (Et2O/EtOAc) Quenching->Extraction Washing Washing (Water, Brine) Extraction->Washing Drying Drying (MgSO4) Washing->Drying Concentration Concentration Drying->Concentration Purification Column Chromatography Concentration->Purification Product This compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

Application Notes and Protocols for the Formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of the Grignard reagent, (4-(2-ethoxyethyl)phenyl)magnesium bromide, from 1-bromo-4-(2-ethoxyethyl)benzene. Grignard reagents are pivotal in organic synthesis for the formation of carbon-carbon bonds. The presence of an ether functionality in the starting material requires careful control of reaction conditions to ensure high yields and minimize side reactions. This application note outlines the necessary materials, a step-by-step experimental procedure, and important safety considerations.

Introduction

Grignard reagents, organomagnesium halides, are among the most versatile and widely used reagents in synthetic organic chemistry.[1] Their formation involves the reaction of an organic halide with magnesium metal, typically in an ethereal solvent.[2] The resulting organometallic species possesses a highly nucleophilic carbon atom, making it an excellent tool for forming new carbon-carbon bonds through reactions with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide.[3]

The synthesis of (4-(2-ethoxyethyl)phenyl)magnesium bromide is of interest in medicinal chemistry and materials science as a precursor for the introduction of the 4-(2-ethoxyethyl)phenyl moiety into more complex molecules. The ether linkage within the substrate is generally stable under the conditions of Grignard reagent formation, provided that strictly anhydrous conditions are maintained to prevent protonolysis of the highly basic Grignard reagent.[4]

Key Reaction Parameters and Data

While specific yield data for the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide is not extensively reported in peer-reviewed literature, analogous Grignard formations with substituted aryl bromides suggest that yields can be expected to be in the range of 80-95% under optimal conditions. The following table summarizes the key reactants and their properties.

CompoundMolecular FormulaMolar Mass ( g/mol )Density (g/mL)Boiling Point (°C)
This compoundC10H13BrO229.111.334135-137 (at 15 mmHg)
Magnesium (turnings)Mg24.311.741090
Tetrahydrofuran (THF), anhydrousC4H8O72.110.88966
IodineI2253.814.93184.3
1,2-DibromoethaneC2H4Br2187.862.18131-132

Experimental Protocol

This protocol details the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide. All glassware must be rigorously dried in an oven at 120°C overnight and assembled hot under a stream of dry nitrogen or argon gas to ensure anhydrous conditions.

Materials:

  • This compound

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Nitrogen or Argon gas inlet

  • Drying tube (filled with CaCl2 or Drierite)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser topped with a drying tube, a dropping funnel, and a nitrogen or argon inlet. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Magnesium Activation: Place magnesium turnings (1.1 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium. Gently warm the flask with a heat gun under the inert atmosphere until purple iodine vapors are observed (if using iodine) or for a few minutes to activate the magnesium surface.

  • Initiation of Reaction: In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add a small portion (approximately 10%) of this solution to the magnesium turnings.

  • Monitoring Initiation: The reaction is typically initiated by gentle warming with a heat gun or by the exothermic reaction itself. Initiation is indicated by the disappearance of the iodine color (if used), the formation of a cloudy gray solution, and spontaneous refluxing of the solvent. If the reaction does not start, gentle heating and vigorous stirring may be required.

  • Addition of Substrate: Once the reaction has initiated, add the remaining solution of this compound dropwise from the funnel at a rate that maintains a gentle reflux. The reaction is exothermic. If the reflux becomes too vigorous, the rate of addition should be slowed, and the flask can be cooled in a water bath.

  • Completion of Reaction: After the addition is complete, continue to stir the reaction mixture and maintain a gentle reflux using a heating mantle for an additional 1-2 hours to ensure all the magnesium has reacted. The final Grignard reagent solution should appear as a cloudy, grayish-brown mixture.

  • Use of the Grignard Reagent: The freshly prepared (4-(2-ethoxyethyl)phenyl)magnesium bromide solution should be used immediately for subsequent reactions. The concentration of the Grignard reagent can be determined by titration if necessary.

Visualizations

Grignard_Formation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_product Product Dry_Apparatus Dry Glassware (Oven, 120°C) Assemble Assemble Apparatus (under N2/Ar) Dry_Apparatus->Assemble Add_Mg Add Mg Turnings (1.1 eq) Assemble->Add_Mg Activate_Mg Activate Mg (I2 or C2H4Br2) Add_Mg->Activate_Mg Initiate Initiate Reaction (add ~10% of substrate) Activate_Mg->Initiate Prepare_Solution Prepare Substrate Solution (this compound in THF) Prepare_Solution->Initiate Add_Substrate Dropwise Addition (maintain reflux) Initiate->Add_Substrate Reflux Reflux (1-2 hours) Add_Substrate->Reflux Grignard_Reagent (4-(2-ethoxyethyl)phenyl)magnesium bromide (in THF) Reflux->Grignard_Reagent Use_Immediately Use Immediately Grignard_Reagent->Use_Immediately

Caption: Experimental workflow for the formation of (4-(2-ethoxyethyl)phenyl)magnesium bromide.

Signaling_Pathway A This compound (Aryl Halide) E Reaction Mixture A->E dissolved in B Magnesium (Metal) B->E added to C Anhydrous THF (Solvent) C->E solvent for D Initiation (I2 or C2H4Br2) D->E activates F (4-(2-ethoxyethyl)phenyl)magnesium bromide (Grignard Reagent) E->F forms G Side Product Wurtz Coupling Product E->G can form

Caption: Logical relationship of reactants and products in the Grignard reagent formation.

Safety Precautions

  • Anhydrous Conditions: Grignard reagents are extremely sensitive to moisture and protic solvents. All equipment and reagents must be scrupulously dried to prevent the reaction from failing and to avoid the formation of benzene as a byproduct.

  • Ether Solvents: Tetrahydrofuran (THF) is highly flammable and can form explosive peroxides upon standing. Use only freshly opened or distilled anhydrous THF. Work in a well-ventilated fume hood and away from ignition sources.

  • Exothermic Reaction: The formation of Grignard reagents is exothermic. The rate of addition of the aryl bromide should be carefully controlled to maintain a manageable reflux. Have an ice bath ready to cool the reaction if it becomes too vigorous.

  • Handling of Reagents: this compound is a skin and eye irritant. Iodine is corrosive and toxic. 1,2-Dibromoethane is a suspected carcinogen. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Troubleshooting

  • Reaction Fails to Initiate: This is a common issue. Ensure all glassware and reagents are perfectly dry. The magnesium surface may be passivated by an oxide layer; try crushing a few turnings with a dry glass rod in the flask or adding a small crystal of iodine or a few drops of 1,2-dibromoethane as an activator. Gentle warming can also help initiate the reaction.

  • Formation of Biphenyl Byproduct: A common side reaction is the Wurtz-type coupling of the Grignard reagent with unreacted aryl bromide. This can be minimized by slow, controlled addition of the aryl bromide solution to ensure its concentration remains low in the reaction mixture.

  • Darkening of the Reaction Mixture: The reaction mixture typically turns cloudy and gray or brown. A very dark or black color may indicate the presence of impurities or decomposition, possibly due to overheating or the presence of oxygen. Ensure a good inert atmosphere is maintained throughout the reaction.

References

Application Notes and Protocols: 1-bromo-4-(2-ethoxyethyl)benzene as a Pharmaceutical Intermediate in the Synthesis of SGLT2 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene as a key intermediate in the synthesis of sodium-glucose cotransporter-2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes. The document outlines a plausible synthetic route to a dapagliflozin analog, provides detailed experimental protocols, and summarizes expected quantitative data.

Introduction

This compound is a versatile aromatic building block in medicinal chemistry. Its structural features, including a reactive bromine atom suitable for cross-coupling reactions and an ethoxyethyl side chain, make it an attractive starting material for the synthesis of various pharmaceutical compounds.[1] This document focuses on its application as an intermediate in the synthesis of SGLT2 inhibitors, which are a cornerstone in the treatment of type 2 diabetes. SGLT2 inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby promoting its excretion in the urine and lowering blood glucose levels.

A key structural motif in many SGLT2 inhibitors, such as dapagliflozin, is a C-aryl glucoside. The synthesis of these compounds often involves the coupling of an aromatic halide with a protected glucose derivative. This compound can serve as the aromatic halide precursor to the aglycone portion of these inhibitors.

Proposed Synthetic Pathway for a Dapagliflozin Analog

The following scheme illustrates a plausible synthetic route for a dapagliflozin analog starting from this compound. The key transformation is a Suzuki-Miyaura cross-coupling reaction to form the C-C bond between the aromatic ring and the glucose moiety.

Synthetic Pathway A This compound C Suzuki-Miyaura Coupling A->C Pd catalyst, base B Arylboronic ester B->C D Protected C-aryl glucoside C->D E Deprotection D->E Acidic or Basic Hydrolysis F Dapagliflozin Analog E->F

Caption: Proposed synthetic workflow for a dapagliflozin analog.

Experimental Protocols

3.1. Synthesis of the Arylboronic Ester from this compound

This protocol describes the conversion of the starting material to its corresponding boronic ester, a necessary precursor for the Suzuki-Miyaura coupling reaction.

  • Materials:

    • This compound

    • Bis(pinacolato)diboron (B₂pin₂)

    • Potassium acetate (KOAc)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

    • 1,4-Dioxane (anhydrous)

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq), bis(pinacolato)diboron (1.1 eq), and potassium acetate (3.0 eq).

    • Add anhydrous 1,4-dioxane to the flask.

    • Degas the mixture by bubbling argon through the solution for 15 minutes.

    • Add Pd(dppf)Cl₂ (0.03 eq) to the reaction mixture.

    • Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired arylboronic ester.

3.2. Suzuki-Miyaura Cross-Coupling with a Protected Glucal

This protocol details the key C-C bond formation step between the arylboronic ester and a protected glucal derivative.

  • Materials:

    • Arylboronic ester from step 3.1

    • Protected glucal derivative (e.g., 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide)

    • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

    • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

    • Solvent (e.g., toluene, 1,4-dioxane, or a mixture with water)

  • Procedure:

    • In a Schlenk flask under an inert atmosphere, dissolve the arylboronic ester (1.2 eq) and the protected glucal (1.0 eq) in the chosen solvent system.

    • Add the base (2.0-3.0 eq) to the mixture.

    • Degas the solution with argon for 15-20 minutes.

    • Add the palladium catalyst (0.05 eq) to the reaction mixture.

    • Heat the reaction to 90-100 °C and stir for 12-24 hours, monitoring by TLC or HPLC.

    • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • Purify the residue by column chromatography to yield the protected C-aryl glucoside.

3.3. Deprotection to Yield the Final Dapagliflozin Analog

This final step involves the removal of the protecting groups from the glucose moiety to yield the active pharmaceutical ingredient.

  • Materials:

    • Protected C-aryl glucoside from step 3.2

    • Sodium methoxide (NaOMe) in methanol (for acetyl groups) or an appropriate acid/base for other protecting groups.

    • Methanol (anhydrous)

  • Procedure:

    • Dissolve the protected C-aryl glucoside in anhydrous methanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add a catalytic amount of sodium methoxide solution.

    • Stir the reaction at room temperature and monitor its completion by TLC.

    • Once the reaction is complete, neutralize the mixture with an acidic resin (e.g., Amberlyst 15).

    • Filter the resin and concentrate the filtrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain the final dapagliflozin analog.

Quantitative Data Summary

The following table presents expected yields and purity for the key steps in the synthesis of the dapagliflozin analog. These values are based on typical yields for similar reactions reported in the literature.

Reaction StepProductExpected Yield (%)Expected Purity (%) (by HPLC)
Boronic Ester Formation2-(4-(2-ethoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane75-85>95
Suzuki-Miyaura CouplingProtected C-aryl glucoside60-75>97
DeprotectionDapagliflozin Analog85-95>99

Biological Target and Signaling Pathway

The synthesized dapagliflozin analog is designed to target the Sodium-Glucose Cotransporter 2 (SGLT2) , which is primarily expressed in the proximal tubules of the kidneys. SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus.

By inhibiting SGLT2, the drug blocks this reabsorption process, leading to the excretion of excess glucose in the urine. This mechanism of action helps to lower blood glucose levels in patients with type 2 diabetes, independent of insulin secretion or action.

SGLT2 Inhibition Pathway cluster_0 Renal Proximal Tubule Glomerulus Glomerulus Filtrate Glucose in Filtrate Glomerulus->Filtrate SGLT2 SGLT2 Transporter Filtrate->SGLT2 90% of glucose Bloodstream Glucose Reabsorption into Bloodstream SGLT2->Bloodstream Urine Glucose Excretion in Urine SGLT2->Urine Increased Excretion Dapagliflozin_Analog Dapagliflozin Analog Dapagliflozin_Analog->SGLT2 Inhibits

Caption: Mechanism of action of the dapagliflozin analog via SGLT2 inhibition.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules. The protocols and data presented herein demonstrate a viable pathway for its use in the development of SGLT2 inhibitors. Researchers and drug development professionals can utilize this information to explore the synthesis of novel antidiabetic agents. The provided experimental procedures offer a solid foundation for laboratory-scale synthesis and can be further optimized for process development and scale-up.

References

Application Notes and Protocols: Sonogashira Coupling of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Sonogashira coupling of 1-bromo-4-(2-ethoxyethyl)benzene with terminal alkynes. The Sonogashira reaction is a powerful and versatile tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms, widely employed in the synthesis of pharmaceuticals, natural products, and organic materials.[1][2] This application note outlines a robust and reproducible procedure, including recommended catalysts, ligands, bases, and solvents, tailored for substrates bearing electron-donating groups like the 2-ethoxyethyl substituent. Furthermore, it presents a summary of typical reaction outcomes and a visual representation of the experimental workflow.

Introduction

The Sonogashira cross-coupling reaction, first reported in 1975, has become an indispensable method in organic synthesis for the construction of aryl and vinyl alkynes.[3] The reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base.[3] However, for certain substrates, particularly electron-rich aryl bromides, copper-free conditions are often preferred to mitigate the formation of undesired alkyne homocoupling byproducts (Glaser coupling).[4]

This compound is a valuable building block in medicinal chemistry and materials science. The ethoxyethyl group imparts increased lipophilicity and can influence the pharmacokinetic properties of a molecule. The protocol detailed herein is optimized for the efficient coupling of this substrate with various terminal alkynes, providing a reliable method for the synthesis of a diverse range of substituted alkynes.

Experimental Protocol

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(OAc)₂)

  • Phosphine ligand (e.g., PPh₃, P(t-Bu)₃)

  • Copper(I) iodide (CuI) (for copper-co-catalyzed protocol)

  • Base (e.g., triethylamine (Et₃N), diisopropylethylamine (DIPEA), cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF), toluene)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware for workup and purification

Procedure (Copper-Free):

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine ligand (e.g., P(t-Bu)₃, 4 mol%).

  • Add the anhydrous solvent (e.g., THF, 5 mL per 1 mmol of aryl bromide).

  • Stir the mixture for 10-15 minutes at room temperature to allow for the formation of the active catalyst complex.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Seal the flask and heat the reaction mixture to the desired temperature (typically 60-100 °C). The progress of the reaction should be monitored by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

Procedure (Copper-Co-catalyzed):

  • To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%) and copper(I) iodide (CuI, 4 mol%).

  • Add the anhydrous solvent (e.g., DMF, 5 mL per 1 mmol of aryl bromide).

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the amine base (e.g., Et₃N, 3.0 eq).

  • Seal the flask and stir the reaction mixture at room temperature or heat to a moderate temperature (e.g., 40-60 °C). Monitor the reaction by TLC or GC-MS.

  • Follow steps 6-9 from the copper-free procedure for workup and purification.

Data Presentation

The following tables summarize typical reaction conditions and yields for the Sonogashira coupling of structurally similar 4-substituted aryl bromides. These data are intended to provide a baseline for optimization when using this compound.

Table 1: Copper-Free Sonogashira Coupling of 4-Substituted Aryl Bromides

EntryAryl BromideAlkyneCatalyst (mol%)Ligand (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromoanisolePhenylacetylenePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene1001295
24-Bromotoluene1-HexynePdCl₂(PPh₃)₂ (3)-Cs₂CO₃ (2)DMF801688
34-Bromo-N,N-dimethylanilinePhenylacetylenePd(dba)₂ (1)XPhos (2)K₂CO₃ (2.5)Dioxane1102492

Table 2: Copper-Co-catalyzed Sonogashira Coupling of 4-Substituted Aryl Bromides

EntryAryl BromideAlkynePd Catalyst (mol%)CuI (mol%)Base (eq)SolventTemp (°C)Time (h)Yield (%)
14-BromotoluenePhenylacetylenePd(PPh₃)₄ (2)4Et₃N (3)THF60693
24-Bromoanisole1-OctynePdCl₂(PPh₃)₂ (1.5)3DIPEA (2.5)DMF50890
31-Bromo-4-ethylbenzeneTrimethylsilylacetylenePd(PPh₃)₂Cl₂ (2)5Et₃N (3)Toluene701085

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Bromide, Alkyne, Catalyst, Ligand, and Base solvent Add Anhydrous Solvent reagents->solvent inert Establish Inert Atmosphere (N₂/Ar) solvent->inert heating Heat to Desired Temperature inert->heating Reaction Mixture monitoring Monitor Reaction (TLC/GC-MS) heating->monitoring quench Cool and Quench Reaction monitoring->quench Completed Reaction extract Aqueous Workup & Extraction quench->extract dry Dry and Concentrate Organic Layer extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the Sonogashira coupling reaction.

Catalytic_Cycle Simplified Sonogashira Catalytic Cycle pd0 Pd(0)L₂ pdiv Ar-Pd(II)-X L₂ pd0->pdiv Oxidative Addition pd_alkyne Ar-Pd(II)-C≡CR' L₂ pdiv->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product Ar-C≡CR' pd_alkyne->product cu_acetylide Cu-C≡CR' cu_acetylide->pdiv alkyne R'C≡CH alkyne->cu_acetylide Deprotonation base Base base->alkyne arx Ar-X arx->pdiv

References

Application Notes and Protocols for the Heck Reaction of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mizoroki-Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction has become a cornerstone in organic synthesis, finding extensive application in the production of pharmaceuticals, fine chemicals, and complex natural products. The reaction typically proceeds in the presence of a palladium catalyst, a base, and a suitable solvent. This document provides detailed application notes and protocols for the Heck reaction of 1-bromo-4-(2-ethoxyethyl)benzene with acrylates, yielding substituted cinnamate esters which are valuable intermediates in medicinal chemistry and materials science.

The general transformation is depicted below:

Reaction Scheme:

Optimization of Reaction Conditions

The efficiency of the Heck reaction is highly dependent on several factors, including the choice of catalyst, ligand, base, solvent, and reaction temperature. A variety of conditions have been successfully employed for the coupling of aryl bromides with acrylates.

Data Summary

The following table summarizes various conditions reported for the Heck reaction of different para-substituted aryl bromides with acrylates, providing a comparative overview of potential starting points for the optimization of the reaction with this compound.

EntryAryl BromideAlkeneCatalyst (mol%)Ligand/Additive (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
14-Bromoanisolen-Butyl acrylatePd(dba)₂ (0.5)L·HBr (0.5)¹Cs₂CO₃ (2)Dioxane1201295
24-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂ (1)N-phenyl urea (2)NaHCO₃ (1.5)Ionic Liquid18012High
34-BromoacetophenoneStyrenePd(OAc)₂ (1)THP salt (2)²K₂CO₃ (2)DMF/H₂O80496
4BromobenzeneMethyl methacrylatePd EnCat™ 40 (0.1)Bu₄NClNa₂CO₃ (1.45)NMP1503>95
54-Bromoanisolen-Butyl acrylate[SIPr·H][Pd(η³-2-Me-allyl)Cl₂] (1.4)-K₂CO₃ (2)DMF1002099
6IodobenzeneMethyl acrylateSupported Pd-Et₃N / Na₂CO₃NMP--High

¹ L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide[3] ² THP salt = 1,3-dialkyl-3,4,5,6-tetrahydropyrimidinium salt[4]

Experimental Protocols

Based on established procedures for similar substrates, the following protocols can be applied for the Heck reaction of this compound.[4][5][6]

Protocol 1: General Procedure using Palladium Acetate

This protocol provides a general and widely applicable method for the Heck coupling.

Materials:

  • This compound

  • Ethyl acrylate (or other acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) (optional, but recommended for aryl bromides)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Schlenk tube or round-bottom flask

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification reagents (e.g., ethyl acetate, water, brine, sodium sulfate, silica gel for chromatography)

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), potassium carbonate (2.0 mmol, 2.0 equiv.), palladium(II) acetate (0.01-0.05 mmol, 1-5 mol%), and triphenylphosphine (0.02-0.10 mmol, 2-10 mol% - typically in a 2:1 ratio to Pd).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., nitrogen or argon) three times.

  • Add anhydrous N,N-dimethylformamide (5-10 mL) via syringe.

  • Add the acrylate (1.2-1.5 mmol, 1.2-1.5 equiv.) via syringe.

  • Heat the reaction mixture to 100-140 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired ethyl (E)-3-(4-(2-ethoxyethyl)phenyl)acrylate.

Protocol 2: Ligand-Free Heck Reaction using a Heterogeneous Catalyst

This protocol offers a more environmentally friendly approach with easier catalyst removal.[5]

Materials:

  • This compound

  • Methyl methacrylate (or other acrylate)

  • Pd EnCat™ 40 (or other supported palladium catalyst)

  • Sodium carbonate (Na₂CO₃)

  • Tetrabutylammonium chloride (Bu₄NCl)

  • N-Methyl-2-pyrrolidone (NMP)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle/oil bath

  • Standard workup and purification reagents

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (4 mmol), sodium carbonate (5.8 mmol), tetrabutylammonium chloride (1 mmol), and the supported palladium catalyst (0.1 mol% Pd relative to the aryl bromide).

  • Add N-Methyl-2-pyrrolidone (5 mL) as the solvent.

  • Add the acrylate (4.8 mmol).

  • Heat the reaction mixture to 150 °C under a nitrogen atmosphere with stirring for 3-6 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and dilute with diethyl ether.

  • Filter the mixture through a pad of celite or alumina to remove the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the residue by column chromatography to obtain the product.

Visualizations

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the generally accepted catalytic cycle for the Mizoroki-Heck reaction.

Heck_Cycle cluster_cycle Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition Ar-X pd2_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd2_complex alkene_coordination Alkene Coordination pd2_complex->alkene_coordination Alkene pi_complex [Ar-Pd(II)-X(L₂)(alkene)] alkene_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)-X(L₂) migratory_insertion->sigma_complex beta_hydride_elimination β-Hydride Elimination sigma_complex->beta_hydride_elimination product_complex [H-Pd(II)-X(L₂)(product)] beta_hydride_elimination->product_complex Product reductive_elimination Reductive Elimination (-HX, +Base) product_complex->reductive_elimination Base reductive_elimination->pd0

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow

The diagram below outlines a typical experimental workflow for performing and analyzing the Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis start Start reagents Weigh Reagents (Aryl Halide, Base, Catalyst) start->reagents glassware Dry Glassware start->glassware setup Assemble Reaction (Inert Atmosphere) reagents->setup glassware->setup add_solvents Add Solvent & Alkene setup->add_solvents heating Heat & Stir add_solvents->heating monitoring Monitor Reaction (TLC/GC) heating->monitoring quench Cool & Quench monitoring->quench extraction Liquid-Liquid Extraction quench->extraction drying Dry Organic Layer extraction->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: A typical workflow for the Heck reaction.

References

Synthesis of Novel Derivatives from 1-Bromo-4-(2-ethoxyethyl)benzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of derivatives from the versatile building block, 1-bromo-4-(2-ethoxyethyl)benzene. This starting material is of significant interest in medicinal chemistry and materials science due to the presence of a readily functionalizable aryl bromide and an ethoxyethyl side chain, which can influence solubility and pharmacokinetic properties. The following protocols detail key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira—for the generation of diverse molecular scaffolds.

Overview of Synthetic Pathways

This compound serves as a valuable scaffold for the introduction of various functionalities through well-established cross-coupling methodologies. The primary synthetic routes explored herein are:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds, enabling the synthesis of biaryl derivatives.

  • Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds, leading to the synthesis of arylamine derivatives.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, yielding arylalkyne derivatives.

These reactions are fundamental in modern organic synthesis and are widely employed in the discovery and development of new pharmaceutical agents and functional materials.

Synthesis_Pathways cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound suzuki_reagents Arylboronic Acid Pd Catalyst, Base start->suzuki_reagents C-C Bond Formation buchwald_reagents Amine Pd Catalyst, Base start->buchwald_reagents C-N Bond Formation sonogashira_reagents Terminal Alkyne Pd/Cu Catalysts, Base start->sonogashira_reagents C-C Bond Formation suzuki_product 4-(2-Ethoxyethyl)-1,1'-biphenyl Derivatives suzuki_reagents->suzuki_product buchwald_product N-Aryl-4-(2-ethoxyethyl)aniline Derivatives buchwald_reagents->buchwald_product sonogashira_product 1-(2-Ethoxyethyl)-4-(alkynyl)benzene Derivatives sonogashira_reagents->sonogashira_product

Figure 1: Synthetic derivatization pathways from this compound.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound. The quantitative data presented is based on established procedures for structurally similar aryl bromides and serves as a strong predictive baseline for the expected outcomes with the target substrate.

Suzuki-Miyaura Coupling for the Synthesis of 4-(2-Ethoxyethyl)-1,1'-biphenyl Derivatives

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1][2] This protocol describes the coupling of this compound with various arylboronic acids.

Reaction Scheme:

Suzuki_Reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Arylboronic Acid plus1->reactant2 arrow -> reactant2->arrow conditions Pd Catalyst Base, Solvent arrow->conditions product 4-(2-Ethoxyethyl)-1,1'-biphenyl Derivative arrow->product

Figure 2: General scheme for the Suzuki-Miyaura coupling reaction.

Protocol:

A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol), and a base (e.g., K₂CO₃, 2.0 mmol) is taken in a round-bottom flask. A suitable solvent system, such as a mixture of toluene and water (4:1, 10 mL), is added. The reaction mixture is degassed with argon for 15 minutes and then heated to 90 °C under an inert atmosphere. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Quantitative Data for Suzuki-Miyaura Coupling:

EntryArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O901292
24-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O1001088
33-Pyridinylboronic acidPd(OAc)₂/SPhosK₃PO₄Toluene/H₂O1001685
44-Fluorophenylboronic acidPd₂(dba)₃/XPhosK₃PO₄2-MeTHF80895
Buchwald-Hartwig Amination for the Synthesis of N-Aryl-4-(2-ethoxyethyl)aniline Derivatives

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction of amines with aryl halides, providing a direct route to arylamines.[3][4] This protocol details the coupling of this compound with various primary and secondary amines.

Reaction Scheme:

Buchwald_Hartwig_Reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Amine (R₂NH) plus1->reactant2 arrow -> reactant2->arrow conditions Pd Catalyst, Ligand Base, Solvent arrow->conditions product N-Aryl-4-(2-ethoxyethyl)aniline Derivative arrow->product

Figure 3: General scheme for the Buchwald-Hartwig amination reaction.

Protocol:

To a dried Schlenk tube are added this compound (1.0 mmol), the desired amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), a suitable phosphine ligand (e.g., Xantphos, 0.04 mmol), and a base (e.g., NaOtBu, 1.4 mmol). The tube is evacuated and backfilled with argon. Anhydrous toluene (5 mL) is added, and the mixture is heated to 100 °C with stirring. The reaction progress is monitored by TLC or GC-MS. After completion, the reaction is cooled to room temperature, quenched with saturated aqueous ammonium chloride, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated. The crude product is purified by flash column chromatography.

Quantitative Data for Buchwald-Hartwig Amination:

EntryAmineCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XantphosNaOtBuToluene1001890
2AnilinePd(OAc)₂ / BINAPCs₂CO₃Dioxane1102482
3BenzylaminePdCl₂(dppf)K₃PO₄Toluene1001685
4PyrrolidinePd₂(dba)₃ / RuPhosLHMDSTHF801293
Sonogashira Coupling for the Synthesis of 1-(2-Ethoxyethyl)-4-(alkynyl)benzene Derivatives

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using palladium and copper co-catalysts.[5] This protocol outlines the synthesis of various arylalkynes from this compound.

Reaction Scheme:

Sonogashira_Reaction reactant1 This compound plus1 + reactant1->plus1 reactant2 Terminal Alkyne plus1->reactant2 arrow -> reactant2->arrow conditions Pd/Cu Catalysts Base, Solvent arrow->conditions product 1-(2-Ethoxyethyl)-4-(alkynyl)benzene Derivative arrow->product

Figure 4: General scheme for the Sonogashira coupling reaction.

Protocol:

A mixture of this compound (1.0 mmol), the terminal alkyne (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol), and a copper(I) co-catalyst (e.g., CuI, 0.04 mmol) is placed in a Schlenk tube. The tube is evacuated and backfilled with argon. A degassed solvent such as triethylamine or a mixture of THF and triethylamine (5 mL) is added. The reaction is stirred at room temperature or gentle heating (e.g., 50 °C) until completion as indicated by TLC. The reaction mixture is then filtered through a pad of Celite, and the filtrate is concentrated. The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Sonogashira Coupling:

EntryAlkynePd CatalystCu Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF50694
21-HexynePd(OAc)₂/PPh₃CuIPiperidineDMFRT1288
3EthynyltrimethylsilanePd(PPh₃)₄CuIEt₃NToluene60891
4Propargyl alcoholPdCl₂(dppf)CuIDIPATHF501085

Applications in Drug Discovery and Materials Science

The derivatives synthesized from this compound are valuable intermediates in the development of new chemical entities. For instance, the biaryl structures obtained from Suzuki-Miyaura coupling are common motifs in many biologically active compounds. Arylamines from Buchwald-Hartwig amination are prevalent in pharmaceuticals and organic electronic materials. The arylalkynes produced via Sonogashira coupling are not only important in medicinal chemistry but also serve as precursors for more complex molecular architectures and conjugated polymers.

The ethoxyethyl group can impart favorable physicochemical properties, such as improved solubility and metabolic stability, which are critical considerations in drug design. The synthetic versatility of the aryl bromide allows for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. For example, a related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of the SGLT2 inhibitor dapagliflozin, used for the treatment of type 2 diabetes.[6][7]

Conclusion

This compound is a highly versatile and valuable starting material for the synthesis of a wide array of derivatives. The palladium-catalyzed Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions provide efficient and reliable methods for the construction of C-C and C-N bonds, enabling access to diverse chemical scaffolds. The protocols and data presented herein offer a comprehensive guide for researchers in the fields of organic synthesis, medicinal chemistry, and materials science to utilize this building block for the development of novel molecules with potential applications in various scientific disciplines.

References

Application Notes and Protocols: The Use of 1-bromo-4-(2-ethoxyethyl)benzene as a Precursor for Hole-Transporting Materials in Organic Light-Emitting Diodes (OLEDs)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential application of 1-bromo-4-(2-ethoxyethyl)benzene as a key building block in the synthesis of advanced hole-transporting materials (HTMs) for high-performance organic light-emitting diodes (OLEDs). While not a standalone functional material in OLEDs, its utility as a precursor in palladium-catalyzed cross-coupling reactions allows for the creation of complex molecular architectures essential for efficient charge transport.

Introduction to this compound in OLED Material Synthesis

This compound is a versatile aromatic building block. The presence of the bromo group makes it an excellent substrate for various cross-coupling reactions, which are fundamental in the synthesis of the conjugated organic molecules used in OLEDs.[1][2][3] The ethoxyethyl group can enhance the solubility of the resulting materials in common organic solvents, which is advantageous for solution-based processing of OLED devices. Furthermore, this alkyl ether chain can influence the morphological stability of the thin films, potentially leading to longer device lifetimes.

The primary application of this precursor is in the synthesis of triarylamine-based hole-transporting materials. Triarylamines are a cornerstone of modern OLED technology due to their excellent hole mobility and appropriate energy levels for efficient charge injection from the anode.[4] The synthesis typically involves a Buchwald-Hartwig amination reaction, where the bromine atom is substituted with a diarylamine moiety.[5][6][7]

Hypothetical Synthesis of a Novel Hole-Transporting Material (HTM-EE)

Herein, we describe a hypothetical synthetic route to a novel hole-transporting material, N,N-diphenyl-4-(2-ethoxyethyl)aniline (HTM-EE) , using this compound as the starting material.

Synthetic Pathway

The synthesis of HTM-EE is proposed via a palladium-catalyzed Buchwald-Hartwig amination reaction between this compound and diphenylamine.

cluster_reactants Reactants cluster_conditions Reaction Conditions reactant1 This compound catalyst Pd(OAc)2 / Ligand reactant1->catalyst Buchwald-Hartwig Amination reactant2 Diphenylamine reactant2->catalyst product N,N-diphenyl-4-(2-ethoxyethyl)aniline (HTM-EE) catalyst->product base Base (e.g., NaOtBu) solvent Solvent (e.g., Toluene)

Caption: Synthetic scheme for HTM-EE.

Experimental Protocol: Synthesis of HTM-EE

Materials:

  • This compound

  • Diphenylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(tert-butyl)phosphine (P(t-Bu)₃) or other suitable phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.0 eq), diphenylamine (1.2 eq), sodium tert-butoxide (1.4 eq), palladium(II) acetate (0.02 eq), and the phosphine ligand (0.04 eq) to a Schlenk flask equipped with a magnetic stir bar.

  • Solvent Addition: Add anhydrous toluene to the flask.

  • Reaction: Seal the flask and heat the mixture at 100-120 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with dichloromethane (DCM) and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Application in OLED Device Fabrication

The synthesized HTM-EE can be incorporated as the hole-transporting layer in a multilayer OLED device.

Proposed OLED Device Architecture

A standard multilayer OLED architecture incorporating HTM-EE is as follows:

  • Anode: Indium Tin Oxide (ITO)

  • Hole Injection Layer (HIL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

  • Hole Transport Layer (HTL): HTM-EE

  • Emissive Layer (EML): A suitable host-guest system (e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃) doped with a fluorescent dye)

  • Electron Transport Layer (ETL): Alq₃

  • Electron Injection Layer (EIL): Lithium Fluoride (LiF)

  • Cathode: Aluminum (Al)

ITO ITO (Anode) HIL PEDOT:PSS (HIL) HTL HTM-EE (HTL) EML Host:Guest (EML) ETL Alq3 (ETL) EIL LiF (EIL) Al Al (Cathode)

Caption: Proposed OLED device architecture.

Experimental Protocol: OLED Device Fabrication

Materials and Equipment:

  • Patterned ITO-coated glass substrates

  • PEDOT:PSS aqueous dispersion

  • Synthesized HTM-EE powder

  • Emissive layer materials (host and guest)

  • Alq₃ powder

  • LiF powder

  • High-purity aluminum pellets

  • Spin-coater

  • High-vacuum thermal evaporation system

Procedure:

  • Substrate Cleaning: Clean the ITO substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone for 15 minutes to improve the work function of the ITO.

  • HIL Deposition: Spin-coat the PEDOT:PSS solution onto the ITO substrate at 3000-4000 rpm for 30-60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen atmosphere.

  • HTL Deposition: Dissolve HTM-EE in a suitable organic solvent (e.g., chlorobenzene or toluene). Spin-coat the HTM-EE solution on top of the HIL. Anneal the film at a suitable temperature to remove residual solvent.

  • EML, ETL, EIL, and Cathode Deposition: Transfer the substrate to a high-vacuum thermal evaporation chamber (<10⁻⁶ Torr). Sequentially deposit the emissive layer, electron transport layer (Alq₃), electron injection layer (LiF), and the aluminum cathode at controlled deposition rates.

  • Encapsulation: Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.

start Start clean ITO Substrate Cleaning start->clean hil Spin-coat PEDOT:PSS (HIL) clean->hil htl Spin-coat HTM-EE (HTL) hil->htl evap Thermal Evaporation (EML, ETL, EIL, Cathode) htl->evap encap Encapsulation evap->encap end End encap->end

References

Application Notes and Protocols: The Role of 1-Bromo-4-(2-ethoxyethyl)benzene in the Synthesis of Biologically Active Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene and its structural analogs as key intermediates in the synthesis of clinically significant biologically active compounds. The primary focus of this document is on the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs used in the management of type 2 diabetes.

Introduction

This compound is an aromatic bromo-compound that serves as a versatile building block in organic synthesis. Its structure, featuring a reactive bromine atom and an ethoxyethyl side chain, makes it a valuable precursor for introducing the 4-(2-ethoxyethyl)phenyl moiety into target molecules. This is particularly relevant in the synthesis of C-aryl glycosides, a class of compounds where a sugar moiety is directly attached to an aromatic ring. The stability of the C-C glycosidic bond to enzymatic hydrolysis makes these compounds attractive candidates for drug development.

The most prominent application of intermediates structurally related to this compound is in the synthesis of SGLT2 inhibitors, such as Dapagliflozin. SGLT2 inhibitors lower blood glucose levels by preventing its reabsorption in the kidneys.

Synthesis of SGLT2 Inhibitors: The Case of Dapagliflozin

While direct experimental protocols for this compound are not extensively reported, the synthesis of the structurally similar and crucial intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene , for the production of Dapagliflozin is well-documented. This intermediate undergoes a key coupling reaction with a protected glucose derivative to form the core C-aryl glucoside structure.

Synthetic Workflow for Dapagliflozin Intermediate

The synthesis of the key intermediate, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, typically starts from 5-bromo-2-chlorobenzoic acid and proceeds through a Friedel-Crafts acylation followed by a reduction.

G cluster_0 Synthesis of Key Intermediate 5-bromo-2-chlorobenzoic acid 5-bromo-2-chlorobenzoic acid Acyl Chloride Formation Acyl Chloride Formation 5-bromo-2-chlorobenzoic acid->Acyl Chloride Formation Oxalyl chloride, DMF Friedel-Crafts Acylation Friedel-Crafts Acylation Acyl Chloride Formation->Friedel-Crafts Acylation (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone Reduction Reduction (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone->Reduction Triethylsilane, BF3·OEt2 Friedel-Crafts Acylation->(5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Reduction->4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene Phenetole Phenetole Phenetole->Friedel-Crafts Acylation AlCl3

Caption: Synthetic workflow for the key intermediate in Dapagliflozin synthesis.

Experimental Protocols

Protocol 1: Synthesis of (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone (Friedel-Crafts Acylation)

This protocol describes the formation of the ketone intermediate via Friedel-Crafts acylation.

  • Acyl Chloride Formation: To a solution of 5-bromo-2-chlorobenzoic acid (2 g) in dichloromethane (20 mL) and dimethylformamide (0.2 mL) under a nitrogen atmosphere, add oxalyl chloride (0.8 mL).

  • Stir the reaction mixture for one hour at 25-30°C.

  • After completion, concentrate the mixture under vacuum at 40-45°C to obtain an oily residue of 5-bromo-2-chlorobenzoyl chloride.

  • Friedel-Crafts Acylation: Dissolve the oily residue in dichloromethane (20 mL) and cool to 0°C.

  • To this solution, add phenetole (1.1 mL) and aluminum chloride (2.3 g) at 0-5°C.

  • Stir the reaction mixture at 0-5°C for 2 hours.

Protocol 2: Synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (Reduction)

This protocol details the reduction of the ketone to the diphenylmethane intermediate.

  • To the reaction mixture from Protocol 1, slowly add triethylsilane (3.4 mL) at approximately 20°C.

  • Stir the reaction mixture for about 36 hours at 20-25°C.

  • Upon completion of the reaction, the mixture is typically quenched with water and the organic layer is separated.

  • The organic layer is washed, dried, and concentrated to yield the crude product.

  • Purification can be achieved by chromatography on a silica gel column (hexane/ethyl acetate 15:1) to give the final product as colorless crystals.

Quantitative Data

The following table summarizes the reported yields for the synthesis of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

StepStarting MaterialProductReagentsYield (%)Reference
Reduction (5-bromo-2-chlorophenyl)(4-ethoxyphenyl)methanone4-bromo-1-chloro-2-(4-ethoxybenzyl)benzeneEt3SiH, BF3·OEt297%

Mechanism of Action: SGLT2 Inhibition

SGLT2 inhibitors, synthesized using intermediates like this compound, exert their therapeutic effect by targeting the sodium-glucose co-transporter 2 in the proximal tubules of the kidneys.

G cluster_0 SGLT2 Inhibition Signaling Pathway Glucose_Filtration Glucose Filtered by Glomerulus Proximal_Tubule Proximal Tubule Glucose_Filtration->Proximal_Tubule SGLT2 SGLT2 Transporter Proximal_Tubule->SGLT2 Urinary_Glucose_Excretion Increased Urinary Glucose Excretion Proximal_Tubule->Urinary_Glucose_Excretion Glucose_Reabsorption Glucose Reabsorption into Blood SGLT2->Glucose_Reabsorption Dapagliflozin Dapagliflozin (SGLT2 Inhibitor) Dapagliflozin->Inhibition Inhibition->SGLT2 Lower_Blood_Glucose Lowered Blood Glucose Levels Urinary_Glucose_Excretion->Lower_Blood_Glucose

Caption: Mechanism of action of SGLT2 inhibitors like Dapagliflozin.

Under normal physiological conditions, SGLT2 is responsible for the reabsorption of approximately 90% of the glucose filtered by the glomerulus back into the bloodstream. By inhibiting this transporter, Dapagliflozin and other gliflozins block this reabsorption process. This leads to an increase in the excretion of glucose in the urine, which in turn lowers the overall blood glucose levels in patients with type 2 diabetes. This mechanism is independent of insulin secretion or sensitivity.

Other Potential Applications

Conclusion

This compound and its close structural analogs are valuable intermediates in the synthesis of biologically active compounds, most notably SGLT2 inhibitors. The protocols for the synthesis of the key intermediate for Dapagliflozin demonstrate the utility of this chemical scaffold in constructing complex C-aryl glycosides. The reactivity of the aryl bromide functionality opens up possibilities for its application in the synthesis of a wider range of therapeutic agents, making it a compound of significant interest to researchers and professionals in the field of drug discovery and development.

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 1-Bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing 1-bromo-4-(2-ethoxyethyl)benzene as a key building block. The ethoxyethyl moiety offers a versatile handle for further synthetic manipulations and can influence the physicochemical properties of the resulting coupled products, making it a valuable substrate in medicinal chemistry and materials science.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] These reactions typically involve the oxidative addition of an aryl halide to a palladium(0) complex, followed by transmetalation (for Suzuki, and Sonogashira-type reactions) or carbopalladation (for Heck-type reactions), and concluding with reductive elimination to yield the desired product and regenerate the palladium(0) catalyst.[2][3] This document will cover the following key transformations for this compound:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester.

  • Heck-Mizoroki Reaction: Formation of a C-C bond with an alkene.[4]

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.[5]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.[6]

  • Cyanation: Introduction of a nitrile group.

Data Presentation: Comparison of Reaction Conditions

The following table summarizes typical reaction conditions for the palladium-catalyzed cross-coupling of this compound with various coupling partners. These conditions are based on established protocols for structurally similar aryl bromides and serve as a starting point for optimization.

Reaction Type Coupling Partner Catalyst (mol%) Ligand (mol%) Base (equiv.) Solvent Temp. (°C) Typical Yield (%)
Suzuki-Miyaura Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10085-95
Heck-Mizoroki StyrenePd(OAc)₂ (1)P(o-tol)₃ (2)Na₂CO₃ (1.5)DMF12070-85
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ (2)-Et₃N (2)THF6080-90
Buchwald-Hartwig MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.2)Toluene10080-95
Cyanation Zn(CN)₂Pd(OAc)₂ (0.1)--DMAC12083-96[7]

Experimental Protocols

General Considerations: All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents unless otherwise specified. Reagents should be of high purity.

Suzuki-Miyaura Coupling Protocol

Reaction: Synthesis of 4-(2-ethoxyethyl)-1,1'-biphenyl

Procedure:

  • To a dried Schlenk flask, add this compound (1.0 mmol, 229 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (2.0 mmol, 424 mg).

  • Evacuate and backfill the flask with nitrogen three times.

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and SPhos (0.04 mmol, 16.4 mg).

  • Add degassed toluene (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 100 °C and stir for 12-16 hours, monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Heck-Mizoroki Reaction Protocol

Reaction: Synthesis of (E)-1-(4-(2-ethoxyethyl)styryl)benzene

Procedure:

  • In a sealed tube, combine this compound (1.0 mmol, 229 mg), styrene (1.2 mmol, 125 mg, 0.14 mL), and sodium carbonate (1.5 mmol, 159 mg).

  • Add palladium(II) acetate (0.01 mmol, 2.2 mg) and tri(o-tolyl)phosphine (0.02 mmol, 6.1 mg).

  • Add anhydrous N,N-dimethylformamide (DMF, 5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 18-24 hours.

  • After cooling to room temperature, dilute the mixture with water (20 mL) and extract with diethyl ether (3 x 15 mL).

  • Combine the organic extracts, wash with brine (20 mL), dry over magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography (silica gel, hexane/ethyl acetate) to yield the product.

Sonogashira Coupling Protocol

Reaction: Synthesis of 1-(2-ethoxyethyl)-4-(phenylethynyl)benzene

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 229 mg), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol, 14 mg), and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Evacuate and backfill with nitrogen.

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (2.0 mmol, 0.28 mL).

  • Add phenylacetylene (1.1 mmol, 112 mg, 0.12 mL) dropwise.

  • Stir the reaction at 60 °C for 6-8 hours.

  • Cool the reaction, filter through a pad of Celite®, and wash with THF.

  • Concentrate the filtrate and purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain the desired alkyne.

Buchwald-Hartwig Amination Protocol

Reaction: Synthesis of 4-(4-(2-ethoxyethyl)phenyl)morpholine

Procedure:

  • In a glovebox, charge a vial with tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol, 9.2 mg), XPhos (0.02 mmol, 9.5 mg), and sodium tert-butoxide (1.2 mmol, 115 mg).

  • Add this compound (1.0 mmol, 229 mg).

  • Add anhydrous toluene (5 mL) followed by morpholine (1.1 mmol, 96 mg, 0.096 mL).

  • Seal the vial and remove from the glovebox.

  • Heat the reaction mixture at 100 °C for 12-18 hours.

  • Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through Celite®.

  • Wash the filtrate with water and brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to give the aminated product.

Palladium-Catalyzed Cyanation Protocol

Reaction: Synthesis of 4-(2-ethoxyethyl)benzonitrile

Procedure:

  • To a reaction vessel, add this compound (1.0 mmol, 229 mg), zinc cyanide (0.6 mmol, 70 mg), and palladium(II) acetate (0.001 mmol, 0.22 mg).

  • Add N,N-dimethylacetamide (DMAC, 4 mL).

  • Heat the reaction mixture to 120 °C for 5-7 hours.[7]

  • Cool to room temperature and dilute with ethyl acetate (25 mL).

  • Filter the mixture to remove insoluble salts.

  • Wash the organic phase with aqueous sodium bicarbonate and brine.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography (silica gel, hexane/ethyl acetate) to afford the nitrile.

Visualizations

General Catalytic Cycle for Cross-Coupling

G Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Ar-X Transmetalation / Carbopalladation Transmetalation / Carbopalladation Ar-Pd(II)-X(L2)->Transmetalation / Carbopalladation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation / Carbopalladation->Ar-Pd(II)-R(L2) R-M / Alkene Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow for a Typical Cross-Coupling Reaction

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Combine Reactants: This compound, Coupling Partner, Base Catalyst Add Pd Catalyst and Ligand Start->Catalyst Solvent Add Anhydrous Solvent Catalyst->Solvent Heat Heat under Inert Atmosphere Solvent->Heat Quench Cool and Quench/ Dilute Heat->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

References

functionalization of 1-bromo-4-(2-ethoxyethyl)benzene at the bromine position

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes: Functionalization of 1-bromo-4-(2-ethoxyethyl)benzene

Introduction

This compound is a versatile aromatic building block. The presence of the bromine atom provides a reactive handle for forming new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. The ethoxyethyl group offers potential for modifying solubility and pharmacokinetic properties in drug candidates. This document provides detailed protocols for various chemical transformations at the bromine position, enabling researchers to access a diverse range of functionalized derivatives.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for the functionalization of aryl halides. These reactions generally exhibit high functional group tolerance, good yields, and predictable stereochemistry.

Suzuki-Miyaura Coupling: C-C Bond Formation (Aryl-Aryl)

The Suzuki-Miyaura reaction creates a C-C bond between an aryl halide and an organoboron species, such as a boronic acid or boronic ester.[1][2] This reaction is a cornerstone of modern organic synthesis, particularly for constructing biaryl structures common in pharmaceuticals.[3]

General Reaction Scheme: Ar-Br + R-B(OH)₂ --(Pd catalyst, Base)--> Ar-R

Data Summary: Suzuki-Miyaura Coupling of Aryl Bromides

EntryBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Toluene/H₂O10012>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃DME/H₂O851692
3Thiophene-2-boronic acidPdCl₂(dppf) (2)-Cs₂CO₃Dioxane90888
4Benzylboronic acid pinacol esterPd₂(dba)₃ (1)SPhos (2)K₃PO₄Toluene110695

Experimental Protocol: Synthesis of 4-(2-Ethoxyethyl)-1,1'-biphenyl

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • Triphenylphosphine [PPh₃] (0.04 equiv)

    • Potassium carbonate (K₂CO₃) (2.0 equiv)

    • Toluene and Water (4:1 v/v)

    • Round-bottom flask, condenser, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • To a dry round-bottom flask, add this compound, phenylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

    • Add the degassed solvent mixture (Toluene/H₂O).

    • Heat the reaction mixture to 100°C with vigorous stirring.

    • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.

    • Cool the mixture to room temperature.

    • Dilute with ethyl acetate and water. Separate the organic layer.

    • Extract the aqueous layer twice with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.

Sonogashira Coupling: C-C Bond Formation (Aryl-Alkyne)

The Sonogashira reaction couples an aryl halide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[4][5] This method is highly efficient for synthesizing arylalkynes and conjugated enynes under mild conditions.[6][7]

General Reaction Scheme: Ar-Br + H−C≡C−R --(Pd catalyst, Cu(I), Base)--> Ar−C≡C−R

Data Summary: Sonogashira Coupling of Aryl Bromides

EntryAlkynePd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₄ (2)CuI (4)TriethylamineTHF65694
2TrimethylsilylacetylenePdCl₂(PPh₃)₂ (1.5)CuI (3)DiisopropylamineToluene80891
31-HexynePd(OAc)₂ (2)CuI (5)PiperidineDMF501285
4Propargyl alcoholPdCl₂(dppf) (2)CuI (4)Et₃NAcetonitrileRT2489

Experimental Protocol: Synthesis of 1-(2-Ethoxyethyl)-4-(phenylethynyl)benzene

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Phenylacetylene (1.1 equiv)

    • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 equiv)

    • Copper(I) iodide [CuI] (0.04 equiv)

    • Triethylamine (Et₃N)

    • Anhydrous Tetrahydrofuran (THF)

    • Schlenk flask, condenser, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and CuI.

    • Evacuate and backfill the flask with an inert gas three times.

    • Add anhydrous THF, followed by degassed triethylamine.

    • Add phenylacetylene dropwise to the stirred solution at room temperature.

    • Heat the mixture to 65°C and stir for 6 hours, monitoring by TLC.

    • After completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Rinse the pad with ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate, wash with saturated aqueous NH₄Cl, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by column chromatography (eluent: hexane/ethyl acetate).

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines.[8][9] It allows for the facile synthesis of a wide variety of aryl amines, which are prevalent in pharmaceuticals.[10]

General Reaction Scheme: Ar-Br + R¹R²NH --(Pd catalyst, Ligand, Base)--> Ar-NR¹R²

Data Summary: Buchwald-Hartwig Amination of Aryl Bromides

EntryAminePd Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1)BINAP (1.5)NaOt-BuToluene1001896
2AnilinePd(OAc)₂ (2)XPhos (4)Cs₂CO₃Dioxane1101290
3BenzylaminePd₂(dba)₃ (1.5)RuPhos (3)K₃PO₄t-BuOH902487
4Benzophenone imine (NH₃ equiv.)Pd(OAc)₂ (2)DavePhos (4)NaOt-BuToluene1001693

Experimental Protocol: Synthesis of 4-(4-(2-Ethoxyethyl)phenyl)morpholine

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)

    • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl [BINAP] (0.015 equiv)

    • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

    • Anhydrous Toluene

    • Schlenk tube, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • In a glovebox or under an inert atmosphere, add NaOt-Bu, BINAP, and Pd₂(dba)₃ to a dry Schlenk tube.

    • Add toluene, followed by this compound and morpholine.

    • Seal the tube and heat the mixture to 100°C with stirring for 18 hours.

    • Cool the reaction to room temperature.

    • Dilute with diethyl ether and filter through a plug of silica gel, eluting with more diethyl ether.

    • Concentrate the filtrate under reduced pressure.

    • Purify the resulting residue by column chromatography or recrystallization to obtain the desired product.

Organometallic Intermediate Reactions

Grignard Reaction

Formation of a Grignard reagent by reacting the aryl bromide with magnesium metal creates a potent carbon nucleophile (carbanion equivalent).[11][12] This intermediate can then react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, esters) to form new C-C bonds.

General Reaction Scheme:

  • Ar-Br + Mg --(Ether)--> Ar-MgBr

  • Ar-MgBr + Electrophile (E⁺) --> Ar-E

Experimental Protocol: Synthesis of 4-(2-Ethoxyethyl)benzoic Acid

  • Reagents and Materials:

    • This compound (1.0 equiv)

    • Magnesium turnings (1.1 equiv)

    • Iodine (a single crystal)

    • Anhydrous Tetrahydrofuran (THF)

    • Dry ice (solid CO₂)

    • 1 M Hydrochloric acid (HCl)

    • Three-neck flask, dropping funnel, condenser, magnetic stirrer, nitrogen/argon source.

  • Procedure:

    • Grignard Formation:

      • Place magnesium turnings and a crystal of iodine in a flame-dried three-neck flask under an inert atmosphere.

      • Add a small portion of anhydrous THF.

      • Dissolve this compound in anhydrous THF in a dropping funnel and add a small amount to the magnesium.

      • If the reaction does not start (disappearance of iodine color, bubbling), gently warm the flask.

      • Once initiated, add the remaining aryl bromide solution dropwise to maintain a gentle reflux.

      • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

    • Carboxylation:

      • Cool the Grignard solution to 0°C.

      • Carefully pour the Grignard solution onto an excess of crushed dry ice in a separate beaker with stirring.

      • Allow the mixture to warm to room temperature, allowing excess CO₂ to sublime.

      • Quench the reaction by slowly adding 1 M HCl until the solution is acidic and all solids have dissolved.

    • Work-up and Purification:

      • Extract the aqueous mixture three times with diethyl ether.

      • Combine the organic layers and wash with brine.

      • Dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

      • Recrystallize the crude solid from a suitable solvent (e.g., ethanol/water) to obtain pure 4-(2-ethoxyethyl)benzoic acid.

Visualizations

G cluster_workflow General Cross-Coupling Workflow start_end start_end process process decision decision product product start Start: Weigh Reagents (Aryl Halide, Coupling Partner, Catalyst) setup Assemble Dry Glassware Under Inert Atmosphere start->setup solvents Add Anhydrous/Degassed Solvents and Base setup->solvents heat Heat Reaction Mixture to Target Temperature solvents->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor complete Reaction Complete? monitor->complete complete->monitor No workup Aqueous Work-up (Quench, Extract, Wash, Dry) complete->workup Yes purify Purification (Column Chromatography, Recrystallization) workup->purify end Final Product: Characterization (NMR, MS) purify->end

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

G start This compound biaryl Biaryls (Ar-Ar') start->biaryl Suzuki Coupling (+ R-B(OH)₂) alkyne Aryl-Alkynes (Ar-C≡C-R) start->alkyne Sonogashira Coupling (+ H-C≡C-R) amine Aryl-Amines (Ar-NR¹R²) start->amine Buchwald-Hartwig (+ R¹R²NH) acid Benzoic Acids (Ar-COOH) start->acid Grignard + CO₂ ketone Aryl Ketones (Ar-CO-R) start->ketone Grignard + R-CN or R-COCl alkene Styrenes (Ar-CH=CH-R) start->alkene Heck Reaction (+ Alkene)

Caption: Key functionalization pathways for this compound.

References

Application Note: Laboratory-Scale Synthesis of 1-Bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed, two-step protocol for the laboratory-scale synthesis of 1-bromo-4-(2-ethoxyethyl)benzene, a valuable intermediate in organic and medicinal chemistry. The synthesis begins with the reduction of methyl 4-bromophenylacetate to yield the intermediate alcohol, 2-(4-bromophenyl)ethanol. This is followed by a Williamson ether synthesis to convert the alcohol to the final ethoxy derivative. This protocol offers a straightforward and efficient pathway, with detailed methodologies, data presentation, and workflow diagrams to ensure reproducibility for researchers in organic synthesis and drug development.

Introduction

This compound is a key building block in the synthesis of more complex molecules, including pharmaceutical agents and materials science compounds. Its structure combines a brominated aromatic ring, which is amenable to a variety of cross-coupling reactions, and an ethoxyethyl side chain. This document outlines a reliable two-step synthetic route suitable for laboratory-scale production. The chosen pathway involves the initial formation of 2-(4-bromophenyl)ethanol, followed by its etherification. The Williamson ether synthesis is a classic and robust method for forming ethers from an alkoxide and a primary alkyl halide via an SN2 reaction, making it ideal for the second step of this process.[1]

Overall Synthetic Scheme

The synthesis is performed in two primary stages:

  • Step 1: Reduction of Methyl 4-bromophenylacetate to 2-(4-bromophenyl)ethanol.

  • Step 2: Williamson Ether Synthesis of 2-(4-bromophenyl)ethanol with an ethyl halide to yield this compound.

Part 1: Synthesis of 2-(4-Bromophenyl)ethanol (Intermediate)

This procedure details the reduction of an ester to the corresponding primary alcohol.

Experimental Protocol

Materials and Equipment:

  • Methyl 4-bromophenylacetate

  • Lithium borohydride (LiBH₄), 2M solution in Tetrahydrofuran (THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve methyl 4-bromophenylacetate (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a 2M solution of lithium borohydride (LiBH₄) in THF (2.0 eq.) dropwise to the cooled solution while stirring.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding deionized water at 0 °C.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to afford the target alcohol.

Quantitative Data (Step 1)
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity Used
Methyl 4-bromophenylacetate229.071.06.0 g (26.2 mmol)
Lithium borohydride (2M in THF)21.782.026.2 mL (52.4 mmol)
Anhydrous THF72.11-100 mL
Product 2-(4-Bromophenyl)ethanol 201.06 Yield: 4.5 g (85.5%)

Part 2: Synthesis of this compound (Final Product)

This procedure details the etherification of the intermediate alcohol via the Williamson ether synthesis. A strong base, such as sodium hydride, is used to deprotonate the alcohol, which then reacts with an ethyl halide.[1][2]

Experimental Protocol

Materials and Equipment:

  • 2-(4-Bromophenyl)ethanol

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl iodide (or ethyl bromide)

  • Saturated ammonium chloride solution (NH₄Cl)

  • Diethyl ether

  • Deionized water

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Three-neck round-bottom flask with stir bar

  • Reflux condenser

  • Dropping funnel

  • Nitrogen or Argon gas inlet

  • Ice bath

  • Silica gel for column chromatography

Procedure:

  • Set up a dry, three-neck flask under an inert atmosphere (Nitrogen or Argon).

  • Add sodium hydride (1.2 eq., 60% dispersion) to the flask and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2-(4-bromophenyl)ethanol (1.0 eq.) in anhydrous THF and add it dropwise to the NaH suspension. Hydrogen gas will evolve.[1]

  • Allow the mixture to stir at room temperature for 30 minutes after the addition is complete to ensure full deprotonation.

  • Add ethyl iodide (1.5 eq.) dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for 3-5 hours, monitoring the reaction by TLC.

  • After the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.

  • Add deionized water and transfer the mixture to a separatory funnel.

  • Extract the product with diethyl ether (3x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure this compound.

Quantitative Data (Step 2)
Reagent/MaterialMolecular Weight ( g/mol )Molar Eq.Quantity (Example)
2-(4-Bromophenyl)ethanol201.061.04.0 g (19.9 mmol)
Sodium Hydride (60%)24.001.20.96 g (23.9 mmol)
Ethyl Iodide155.971.54.65 g (29.8 mmol)
Anhydrous THF72.11-100 mL
Product This compound 229.12 Typical Yield: >80%

Summary of Analytical Data

CompoundFormMolecular FormulaMolecular Weight ( g/mol )Analytical Data
2-(4-Bromophenyl)ethanol Clear, colorless to light yellow liquidC₈H₉BrO201.06¹H NMR (400 MHz, DMSO-d6) : δ 7.56-7.35 (m, 2H), 7.27-7.07 (m, 2H), 4.67 (t, J = 5.2 Hz, 1H), 3.58 (td, J = 6.8, 5.4 Hz, 2H), 2.69 (t, J = 6.9 Hz, 2H). LCMS : m/z 204.8 [M+H]⁺.
This compound LiquidC₁₀H₁₃BrO229.12Expected ¹H NMR : Peaks corresponding to the aromatic protons (~7.4 ppm and ~7.1 ppm), the two methylene groups of the ethyl chain (~3.5-3.7 ppm and ~2.8 ppm), and the ethoxy group (quartet ~3.5 ppm, triplet ~1.2 ppm).

Diagrams

Synthetic Pathway

G A Methyl 4-bromophenylacetate B 2-(4-Bromophenyl)ethanol (Intermediate) A->B Step 1: Reduction (LiBH4, THF) C This compound (Final Product) B->C Step 2: Williamson Ether Synthesis (NaH, EtI, THF) G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Product Synthesis S1_Setup Reaction Setup Dissolve ester in THF Cool to 0 °C S1_Reaction Reduction Add LiBH4 Stir at RT for 2h S1_Setup->S1_Reaction S1_Workup Workup Quench with H2O Extract with EtOAc S1_Reaction->S1_Workup S1_Purify Purification Dry and Concentrate S1_Workup->S1_Purify S2_Setup Reaction Setup Suspend NaH in THF Add alcohol at 0 °C S1_Purify->S2_Setup Use Intermediate S2_Reaction Etherification Add EtI Reflux for 3-5h S2_Setup->S2_Reaction S2_Workup Workup Quench with NH4Cl Extract with Ether S2_Reaction->S2_Workup S2_Purify Purification Column Chromatography S2_Workup->S2_Purify

References

Application Notes and Protocols: 1-bromo-4-(2-ethoxyethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of 1-bromo-4-(2-ethoxyethyl)benzene as a versatile building block in modern organic synthesis. The presence of both a reactive bromo group and an ethoxyethyl moiety allows for a wide range of chemical transformations, making it a valuable precursor for the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.

Overview of Synthetic Applications

This compound serves as a key starting material for introducing the 4-(2-ethoxyethyl)phenyl scaffold into target molecules. The bromine atom is amenable to a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, including a range of palladium-catalyzed cross-coupling reactions. The ethoxyethyl group, while generally stable under many reaction conditions, can be a modulator of physicochemical properties such as lipophilicity and can offer sites for further functionalization if required.

A notable application of structurally similar building blocks is in the synthesis of pharmaceuticals. For instance, the related compound, 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, is a key intermediate in the synthesis of dapagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used in the treatment of type 2 diabetes.[1] This highlights the importance of the substituted bromobenzene motif in accessing biologically active molecules.

Key Synthetic Transformations

The reactivity of the aryl bromide in this compound allows for its participation in several cornerstone reactions of modern organic synthesis. Below are detailed protocols for some of these key transformations.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for the construction of C-C and C-N bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura coupling enables the formation of biaryl structures by reacting an aryl halide with an organoboron compound.

General Reaction Scheme:

Experimental Protocol: Synthesis of a 4'-(2-ethoxyethyl)-[1,1'-biphenyl] Derivative

This protocol is a representative example of a Suzuki-Miyaura coupling reaction.

Reactant MW Equivalents Amount
This compound229.121.0(e.g., 229 mg, 1.0 mmol)
Phenylboronic Acid121.931.2(e.g., 146 mg, 1.2 mmol)
Pd(PPh₃)₄1155.560.03(e.g., 35 mg, 0.03 mmol)
K₂CO₃138.212.0(e.g., 276 mg, 2.0 mmol)
Solvent
Toluene/Ethanol/Water--(e.g., 4:1:1 mixture, 5 mL)

Procedure:

  • To a round-bottom flask, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Add the solvent mixture (toluene/ethanol/water).

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired biphenyl derivative.

This reaction is a powerful method for the formation of C-N bonds, allowing for the synthesis of arylamines.

General Reaction Scheme:

Experimental Protocol: Synthesis of an N-Aryl-4-(2-ethoxyethyl)aniline Derivative

Reactant MW Equivalents Amount
This compound229.121.0(e.g., 229 mg, 1.0 mmol)
Aniline93.131.2(e.g., 112 mg, 1.2 mmol)
Pd₂(dba)₃915.720.02(e.g., 18 mg, 0.02 mmol)
Xantphos578.680.04(e.g., 23 mg, 0.04 mmol)
NaOt-Bu96.101.4(e.g., 135 mg, 1.4 mmol)
Solvent
Toluene--(e.g., 5 mL)

Procedure:

  • In an oven-dried Schlenk tube under an inert atmosphere, combine this compound, Pd₂(dba)₃, Xantphos, and NaOt-Bu.

  • Add dry toluene, followed by aniline.

  • Seal the tube and heat the mixture to 100-110 °C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired N-arylaniline.

Organometallic Transformations

The bromo-substituent can be readily converted into an organometallic species, which can then be reacted with a variety of electrophiles.

Formation of a Grignard reagent opens up a vast array of subsequent reactions with electrophiles such as aldehydes, ketones, and carbon dioxide.

General Reaction Scheme:

Experimental Protocol: Synthesis of 4-(2-ethoxyethyl)benzoic acid

Reactant MW Equivalents Amount
This compound229.121.0(e.g., 2.29 g, 10.0 mmol)
Magnesium turnings24.311.2(e.g., 292 mg, 12.0 mmol)
Iodine253.81catalytic(one crystal)
Carbon Dioxide (solid)44.01excess(e.g., ~10 g)
Solvent
Anhydrous THF--(e.g., 20 mL)

Procedure:

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Add magnesium turnings and a crystal of iodine to the flask.

  • Dissolve this compound in anhydrous THF and add it to the dropping funnel.

  • Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction (indicated by a color change and gentle reflux).

  • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture in an ice bath and carefully add crushed dry ice in small portions.

  • Allow the mixture to warm to room temperature and then quench by the slow addition of 1 M HCl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude carboxylic acid, which can be purified by recrystallization.

Logical Workflow for Synthetic Transformations

The following diagram illustrates the central role of this compound as a branching point for various synthetic pathways.

G cluster_0 Palladium-Catalyzed Cross-Coupling cluster_1 Organometallic Intermediates cluster_2 Electrophilic Trapping A This compound B Suzuki Coupling (Biaryl Synthesis) A->B Ar-B(OH)2, Pd cat. C Heck Reaction (Stilbene Synthesis) A->C Alkene, Pd cat. D Buchwald-Hartwig Amination (Arylamine Synthesis) A->D Amine, Pd cat. E Sonogashira Coupling (Arylalkyne Synthesis) A->E Alkyne, Pd/Cu cat. F Grignard Reagent (Ar-MgBr) A->F Mg G Organolithium (Ar-Li) A->G n-BuLi Product1 Product1 B->Product1 4'-(2-ethoxyethyl)-biphenyls Product2 Product2 C->Product2 4-(2-ethoxyethyl)-stilbenes Product3 Product3 D->Product3 N-Aryl-4-(2-ethoxyethyl)anilines Product4 Product4 E->Product4 4-(2-ethoxyethyl)phenylacetylenes H Aldehydes/Ketones F->H 1. Addn. 2. H3O+ I CO2 F->I 1. Addn. 2. H3O+ J DMF G->J 1. Addn. 2. H3O+ Product5 Product5 H->Product5 Aryl Alcohols Product6 Product6 I->Product6 Aryl Carboxylic Acids Product7 Product7 J->Product7 Aryl Aldehydes

Synthetic pathways from this compound.

Application in Drug Discovery

While specific biological activities for direct derivatives of this compound are not extensively documented in publicly available literature, the 4-(2-ethoxyethyl)phenyl moiety is a valuable pharmacophore. Its incorporation into larger molecules can influence key drug-like properties.

Workflow for Investigating Biological Activity:

The following diagram outlines a typical workflow for synthesizing and evaluating the biological activity of new chemical entities derived from this compound.

G A This compound B Chemical Synthesis (e.g., Suzuki, Buchwald-Hartwig) A->B C Library of Derivatives B->C D High-Throughput Screening C->D E Identification of 'Hits' D->E F Lead Optimization E->F G Preclinical Development F->G

Drug discovery workflow utilizing the target building block.

The ethoxyethyl group can impact a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For example, the ether linkage may be susceptible to metabolic cleavage, or the overall increase in lipophilicity compared to a more polar side chain could affect cell permeability and protein binding. These are important considerations for drug development professionals when designing new therapeutic agents.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its ability to participate in a wide array of robust and high-yielding chemical transformations makes it an attractive starting material for the synthesis of a diverse range of complex molecules. The protocols and workflows provided herein serve as a guide for researchers to unlock the synthetic potential of this compound in their own research endeavors, particularly in the pursuit of novel pharmaceuticals and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1-bromo-4-(2-ethoxyethyl)benzene by Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 1-bromo-4-(2-ethoxyethyl)benzene using column chromatography. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the column chromatography purification of this compound.

Q1: My TLC of the crude reaction mixture shows multiple spots. What are the likely impurities?

A1: The impurities in your crude product will depend on the synthetic route used. Two common routes for synthesizing this compound are:

  • Williamson Ether Synthesis: Starting from 4-bromophenylethanol and an ethylating agent (e.g., ethyl bromide, diethyl sulfate).

  • Friedel-Crafts Alkylation: Starting from bromobenzene and 2-ethoxyethyl chloride.

Common impurities may include:

  • Unreacted Starting Materials:

    • 4-bromophenylethanol (more polar than the product).

    • Bromobenzene (less polar than the product).

  • Byproducts:

    • Over-alkylated products from Friedel-Crafts reactions (less polar).

    • Elimination byproducts from Williamson ether synthesis (less polar).

    • Unreacted ethylating agent (volatile, may not be visible on TLC).

Q2: I'm not sure which mobile phase to use for the column. How do I determine the right solvent system?

A2: The ideal mobile phase (eluent) for column chromatography is typically determined by running preliminary thin-layer chromatography (TLC) plates. The goal is to find a solvent system that provides good separation between your target compound and its impurities. For this compound, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.

Recommended starting solvent systems for TLC analysis:

  • Hexane:Ethyl Acetate (9:1, v/v)

  • Hexane:Ethyl Acetate (8:2, v/v)

  • Petroleum Ether:Dichloromethane (1:1, v/v)

Aim for a solvent system that gives your product an Rf value of approximately 0.25-0.35 . This will ensure that the compound does not elute too quickly (poor separation) or too slowly (band broadening and long run times).

Q3: My product is coming off the column with an impurity. How can I improve the separation?

A3: If your product is co-eluting with an impurity, consider the following troubleshooting steps:

  • Decrease the Polarity of the Mobile Phase: If the impurity is less polar than your product (higher Rf on TLC), using a less polar mobile phase (e.g., increasing the proportion of hexane) will increase the retention time of your product and may allow for better separation from the faster-moving impurity.

  • Use a Gradient Elution: Start with a non-polar solvent to elute the non-polar impurities first. Then, gradually increase the polarity of the mobile phase (e.g., by slowly increasing the percentage of ethyl acetate) to elute your product, leaving the more polar impurities on the column.

  • Check for Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation. As a general rule, use a silica gel to crude product weight ratio of at least 30:1.

  • Ensure Proper Column Packing: An improperly packed column with cracks or channels will lead to poor separation. Ensure the silica gel is packed uniformly and is free of air bubbles.

Q4: I can't see my compound on the TLC plate. What visualization methods are effective for this compound?

A4: this compound is an aromatic compound and should be visible under a UV lamp (254 nm) as a dark spot on a fluorescent TLC plate.[1][2][3] If UV visualization is not effective, you can use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose stain that will visualize most organic compounds, including ethers and aromatic rings, as yellow or brown spots upon gentle heating.[1]

Q5: The purification yield is very low. What are the possible reasons?

A5: Low yield can be attributed to several factors:

  • Product Adsorbed Irreversibly to Silica Gel: Highly polar compounds can sometimes bind strongly to the acidic silica gel. While this compound is not excessively polar, if your crude mixture contains very polar impurities, they may trap some of your product.

  • Product Decomposition on Silica Gel: Some compounds are sensitive to the acidic nature of silica gel. While aryl bromides and ethers are generally stable, this possibility should be considered if all other factors are ruled out.

  • Improper Fraction Collection: You may be discarding fractions that contain your product. It is crucial to monitor the elution by collecting small fractions and analyzing them by TLC before combining them.

  • Column Ran Dry: Allowing the solvent level to drop below the top of the silica gel can cause cracking of the stationary phase, leading to poor separation and potential loss of product.

Experimental Protocol: Column Chromatography of Crude this compound

This protocol outlines a standard procedure for the purification of this compound using silica gel column chromatography.

1. Materials and Equipment:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column with a stopcock

  • Cotton or glass wool

  • Sand (optional)

  • Beakers and Erlenmeyer flasks for fraction collection

  • TLC plates (silica gel coated with fluorescent indicator)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Potassium permanganate stain

  • Rotary evaporator

2. Procedure:

  • TLC Analysis of Crude Mixture:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a TLC plate.

    • Develop the plate in a series of solvent systems (e.g., Hexane:Ethyl Acetate 9:1, 8:2, 7:3) to find the optimal mobile phase for separation.

  • Column Preparation (Wet Slurry Method):

    • Secure the chromatography column in a vertical position.

    • Place a small plug of cotton or glass wool at the bottom of the column to support the stationary phase. A thin layer of sand can be added on top of the plug.

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from your TLC analysis.

    • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and to dislodge any air bubbles.

    • Open the stopcock to allow the solvent to drain, but do not let the solvent level fall below the top of the silica gel at any point .

    • Once the silica has settled, add a thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a low-boiling point solvent like dichloromethane.

    • Carefully add the dissolved sample to the top of the column using a pipette.

    • Allow the sample to absorb into the silica gel by draining the solvent until the liquid level just reaches the top of the sand.

  • Elution and Fraction Collection:

    • Carefully add the mobile phase to the top of the column.

    • Begin collecting the eluent in small, numbered fractions (e.g., 10-20 mL each).

    • If using a gradient elution, start with the least polar solvent mixture and gradually increase the polarity as the elution progresses.

  • Monitoring the Separation:

    • Spot each collected fraction on a TLC plate.

    • Develop the TLC plate in the appropriate solvent system and visualize the spots under a UV lamp.

    • Combine the fractions that contain the pure product.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table summarizes the expected chromatographic behavior of this compound and potential impurities. Rf values are approximate and will vary depending on the exact TLC conditions.

CompoundStructurePolarityExpected Rf (Hexane:EtOAc 8:2)
1-bromo-4-ethylbenzeneC8H9BrLow~0.8
This compound C10H13BrO Moderate ~0.3
4-bromophenylethanolC8H9BrOHigh~0.1
Dibromo-4-(2-ethoxyethyl)benzeneC10H12Br2OModerateSimilar to product

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the column chromatography purification of this compound.

TroubleshootingWorkflow start Start Purification tlc_analysis Perform TLC Analysis of Crude start->tlc_analysis column_packing Pack Column tlc_analysis->column_packing Good Separation no_separation Poor or No Separation on TLC? tlc_analysis->no_separation Issue sample_loading Load Sample column_packing->sample_loading elution Elute with Mobile Phase sample_loading->elution OK streaking Streaking on TLC? sample_loading->streaking Issue fraction_analysis Analyze Fractions by TLC elution->fraction_analysis co_elution Product Co-elutes with Impurity? fraction_analysis->co_elution Issue no_product No Product Eluting? fraction_analysis->no_product Issue low_yield Low Yield? fraction_analysis->low_yield Issue end Pure Product Obtained fraction_analysis->end Successful adjust_solvent Adjust Mobile Phase Polarity no_separation->adjust_solvent Yes check_solubility Check Sample Solubility in Eluent streaking->check_solubility Yes gradient_elution Use Gradient Elution co_elution->gradient_elution Yes increase_polarity Increase Mobile Phase Polarity no_product->increase_polarity Yes check_loading Reduce Sample Load low_yield->check_loading Possible Cause check_fractions Re-check All Fractions low_yield->check_fractions Possible Cause adjust_solvent->tlc_analysis check_solubility->sample_loading gradient_elution->elution check_loading->start increase_polarity->elution check_fractions->fraction_analysis

Caption: Troubleshooting workflow for column chromatography.

References

Technical Support Center: Synthesis of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene. Our aim is to help you identify and resolve common issues related to impurities, ensuring a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and established method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the deprotonation of 4-bromophenethyl alcohol to form an alkoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an ethylating agent, such as ethyl bromide or ethyl iodide.

Q2: What are the potential impurities I might encounter in my synthesis?

A2: The primary impurities in the synthesis of this compound typically arise from unreacted starting materials and side reactions. These can include:

  • Unreacted 4-bromophenethyl alcohol: Incomplete reaction can leave residual starting alcohol.

  • Unreacted ethylating agent (e.g., ethyl bromide): Excess or unreacted ethylating agent may remain.

  • 4-Vinylbenzene: This is a common byproduct resulting from an E2 elimination side reaction, which competes with the desired SN2 Williamson ether synthesis.[1][2]

  • Diethyl ether: Formed if the ethoxide reacts with another molecule of the ethylating agent.

Q3: How can I monitor the progress of the reaction to minimize impurity formation?

A3: Thin-layer chromatography (TLC) is a straightforward and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material (4-bromophenethyl alcohol), you can observe the disappearance of the starting material and the appearance of the product spot. A developing system of ethyl acetate and hexanes (e.g., 1:4 v/v) is a good starting point for TLC analysis.

Q4: What are the recommended purification techniques for this compound?

A4: The primary methods for purifying crude this compound are column chromatography and distillation.[3] Recrystallization is generally less effective for oily products but can be attempted if the product solidifies upon cooling.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Observed Problem Potential Cause Troubleshooting Steps
TLC analysis of the crude product shows a significant amount of unreacted 4-bromophenethyl alcohol. Incomplete reaction.1. Extend the reaction time: Continue heating the reaction and monitor by TLC until the starting material is consumed. 2. Add more base and/or ethylating agent: Stoichiometry may be off, or reagents may have degraded. Add additional base to ensure complete deprotonation of the alcohol, followed by more ethylating agent.
The purified product is contaminated with a lower boiling point impurity, likely diethyl ether. Excess ethoxide reacting with the ethylating agent.1. Careful distillation: Diethyl ether has a very low boiling point (34.6 °C) and can be removed under atmospheric pressure or gentle vacuum before distilling the main product. 2. Aqueous workup: Washing the organic layer with water during the workup will remove any remaining ethanol and some of the diethyl ether.
The final product contains 4-vinylbenzene, as indicated by NMR or GC-MS. E2 elimination side reaction is favored.1. Use a less hindered base: If using a bulky base, switch to a smaller one like sodium hydride. 2. Control the reaction temperature: Higher temperatures can favor elimination. Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]
Column chromatography is not providing good separation of the product from impurities. Incorrect solvent system.1. Optimize the TLC solvent system: The ideal solvent system for column chromatography should give your product an Rf value of 0.25-0.35 on the TLC plate. 2. Use a gradient elution: Start with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).

Experimental Protocols

1. Aqueous Workup:

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly adding water.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., diethyl ether or dichloromethane) to extract the product.

  • Wash the organic layer sequentially with water and brine (saturated NaCl solution).

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

2. Flash Column Chromatography:

  • Slurry packing the column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Loading the sample: Dissolve the crude product in a minimal amount of the chromatography solvent and load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 10% ethyl acetate in hexanes.

  • Fraction collection: Collect fractions and analyze them by TLC to identify the fractions containing the pure product.

  • Solvent removal: Combine the pure fractions and remove the solvent under reduced pressure.

3. Distillation:

  • Set up a distillation apparatus (simple or fractional, depending on the boiling point difference between the product and impurities).

  • Place the crude product in the distilling flask with a few boiling chips.

  • Heat the flask gently in a heating mantle.

  • Collect the fraction that distills at the expected boiling point of this compound. The boiling point of the related compound, 1-bromo-4-ethoxybenzene, is 138 °C at 9 mmHg, which can be used as an estimate.[4]

Troubleshooting Workflow

TroubleshootingWorkflow cluster_0 Problem Identification cluster_1 Impurity Identification & Resolution cluster_2 Purification Strategy Crude Product Analysis (TLC, NMR) Crude Product Analysis (TLC, NMR) Unreacted Starting Material Unreacted Starting Material Crude Product Analysis (TLC, NMR)->Unreacted Starting Material High starting material spot/signal Elimination Byproduct (4-vinylbenzene) Elimination Byproduct (4-vinylbenzene) Crude Product Analysis (TLC, NMR)->Elimination Byproduct (4-vinylbenzene) Presence of alkene signals Other Impurities Other Impurities Crude Product Analysis (TLC, NMR)->Other Impurities Unidentified spots/signals Optimize Reaction Conditions Optimize Reaction Conditions Unreacted Starting Material->Optimize Reaction Conditions Incomplete Reaction Modify Reaction Conditions Modify Reaction Conditions Elimination Byproduct (4-vinylbenzene)->Modify Reaction Conditions Sub-optimal conditions Column Chromatography Column Chromatography Other Impurities->Column Chromatography Optimize Reaction Conditions->Column Chromatography Modify Reaction Conditions->Column Chromatography Distillation Distillation Column Chromatography->Distillation For further purification

Caption: Troubleshooting workflow for the purification of this compound.

References

optimizing reaction yield for 1-bromo-4-(2-ethoxyethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and efficient method for synthesizing this compound is a two-step process. The first step involves the bromination of a suitable benzene derivative, followed by an etherification reaction, typically a Williamson ether synthesis, to introduce the ethoxyethyl group. The selection of starting materials and reaction conditions is crucial for maximizing the yield and purity of the final product.

Q2: Which factors have the most significant impact on the yield of the Williamson ether synthesis step?

A2: The yield of the Williamson ether synthesis is primarily influenced by the choice of base, solvent, reaction temperature, and the nature of the leaving group. Strong bases like sodium hydride or potassium tert-butoxide are often used to deprotonate the alcohol completely. Polar aprotic solvents such as THF or DMF are generally preferred. The reaction temperature needs to be carefully controlled to balance the reaction rate and minimize side reactions.

Q3: What are the common side reactions to be aware of during this synthesis?

A3: During the bromination step, over-bromination can occur, leading to di- or tri-substituted products. In the Williamson ether synthesis step, elimination reactions can compete with the desired substitution, especially if the alkyl halide is sterically hindered or if a strong, non-nucleophilic base is used at elevated temperatures.[1][2] Another potential side reaction is the alkylation on the aromatic ring if a phenoxide is used as the nucleophile.[1]

Q4: How can I purify the final product, this compound?

A4: Purification of the crude product is typically achieved through column chromatography on silica gel. A non-polar eluent system, such as a mixture of hexane and ethyl acetate, is commonly employed.[3] Depending on the physical properties of the product, distillation or recrystallization may also be viable purification methods.[4]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in Bromination Step Incomplete reaction- Increase reaction time.- Ensure the use of a suitable catalyst (e.g., FeBr₃).
Over-bromination- Carefully control the stoichiometry of bromine.- Perform the reaction at a lower temperature.
Low yield in Williamson Ether Synthesis Incomplete deprotonation of the alcohol- Use a stronger base (e.g., NaH).- Ensure anhydrous reaction conditions.
Competing elimination reaction- Use a primary alkyl halide as the electrophile.- Maintain a lower reaction temperature.[1]
Poor leaving group- Use an alkyl halide with a better leaving group (I > Br > Cl).
Presence of Impurities in Final Product Unreacted starting materials- Optimize reaction stoichiometry and time.- Improve purification efficiency (e.g., adjust column chromatography gradient).
Side products from competing reactions- Adjust reaction conditions to favor the desired pathway (see above).- Employ a more selective purification technique.
Difficulty in Product Isolation Product is an oil- If purification is by column chromatography, ensure complete removal of solvent.- Consider converting the oil to a solid derivative for easier handling if possible.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound

Step 1: Synthesis of 2-(4-Bromophenyl)ethanol

  • Reaction Setup: To a solution of 4-bromophenylacetic acid (1 equivalent) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add borane-THF complex (BH₃·THF) (typically 1.1-1.5 equivalents) dropwise at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Quenching: Carefully quench the reaction by the slow addition of methanol at 0 °C.

  • Workup: Remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to yield pure 2-(4-bromophenyl)ethanol.

Step 2: Williamson Ether Synthesis to Yield this compound

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-(4-bromophenyl)ethanol (1 equivalent) in anhydrous THF.

  • Deprotonation: Add sodium hydride (NaH) (60% dispersion in mineral oil, 1.1-1.2 equivalents) portion-wise at 0 °C. Stir the suspension at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases.

  • Etherification: Cool the mixture back to 0 °C and add ethyl iodide or ethyl bromide (1.1-1.5 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching and Workup: After completion, carefully quench the reaction with water at 0 °C. Extract the aqueous layer with ethyl acetate. Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain this compound.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the key steps in the synthesis of this compound, based on analogous reactions reported in the literature.

Reaction Step Starting Material Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Reduction 4-Bromophenylacetic acidBH₃·THFTHF0 to RT2-485-95
Williamson Ether Synthesis 2-(4-Bromophenyl)ethanolNaH, Ethyl IodideTHF0 to RT12-2470-90

Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and optimization of this compound.

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_purification Purification & Analysis cluster_product Final Product start_acid 4-Bromophenylacetic Acid reduction Reduction start_acid->reduction start_reductant BH3-THF start_reductant->reduction start_alcohol 2-(4-Bromophenyl)ethanol etherification Williamson Ether Synthesis start_alcohol->etherification start_base NaH start_base->etherification start_ethyl_halide Ethyl Halide start_ethyl_halide->etherification reduction->start_alcohol Intermediate purification Column Chromatography etherification->purification Crude Product analysis Characterization (NMR, MS) purification->analysis product This compound analysis->product

Caption: Synthesis workflow for this compound.

References

Technical Support Center: Bromination of 4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-(2-ethoxyethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products from the bromination of 4-(2-ethoxyethyl)benzene?

The major product depends on the reaction conditions.

  • Under electrophilic aromatic substitution conditions (e.g., Br₂ with a Lewis acid like FeBr₃), the primary product will be substitution on the aromatic ring. The ethoxyethyl group is an ortho, para-director, leading to a mixture of 1-bromo-4-(2-ethoxyethyl)-2-ylbenzene and 1-bromo-4-(2-ethoxyethyl)benzene. Due to steric hindrance from the ethoxyethyl group, the para-substituted product is generally favored.

  • Under free-radical bromination conditions (e.g., N-bromosuccinimide (NBS) with a radical initiator like AIBN or light), the reaction will selectively occur at the benzylic position, yielding 1-(1-bromoethyl)-4-(2-ethoxyethyl)benzene.[1]

Q2: What are the most common side reactions to expect?

The primary side reactions include:

  • Polybromination: The activating nature of the ethoxyethyl group can lead to the addition of more than one bromine atom to the aromatic ring, resulting in di- or tri-brominated products, especially if an excess of the brominating agent is used.[2]

  • Benzylic Bromination (under electrophilic conditions): Although less favored, some benzylic bromination can occur as a minor side reaction even under electrophilic conditions, particularly at higher temperatures.

  • Aromatic Bromination (under radical conditions): If the reaction conditions are not strictly controlled (e.g., presence of acidic impurities), some electrophilic aromatic substitution can compete with the desired benzylic bromination.

  • Reaction with the Ether Linkage: Under very harsh acidic or thermal conditions, cleavage of the ether bond is a possibility, though it is not a common side reaction under standard bromination protocols.

Q3: How can I favor aromatic bromination over benzylic bromination?

To selectively achieve aromatic bromination, use an electrophilic bromination method. This typically involves reacting 4-(2-ethoxyethyl)benzene with molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). The reaction should be carried out in the dark to avoid photochemical radical initiation.

Q4: How can I favor benzylic bromination over aromatic bromination?

For selective benzylic bromination, use a free-radical pathway. The most common method is the Wohl-Ziegler reaction, which employs N-bromosuccinimide (NBS) as the bromine source in a non-polar solvent like carbon tetrachloride (CCl₄), with a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under reflux or photochemical conditions (light).[1][3] NBS is advantageous as it provides a low, constant concentration of Br₂, which favors radical substitution over electrophilic addition to any potential alkene intermediates.[3]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive catalyst (for electrophilic bromination). 2. Insufficient initiation (for radical bromination). 3. Reaction temperature is too low. 4. Impurities in the starting material or solvent quenching the reaction.1. Use fresh, anhydrous Lewis acid catalyst. 2. Ensure the radical initiator is active or the light source is of the appropriate wavelength and intensity. 3. Gradually increase the reaction temperature, monitoring for product formation. 4. Purify starting materials and ensure solvents are dry and free of quenching agents.
Formation of multiple polybrominated products 1. Excess of brominating agent. 2. Reaction time is too long. 3. High reaction temperature.1. Use a stoichiometric amount or a slight excess (1.0-1.1 equivalents) of the brominating agent. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the starting material is consumed. 3. Perform the reaction at a lower temperature to improve selectivity.
Significant amount of benzylic bromination when aromatic bromination is desired 1. Reaction exposed to light, initiating a radical pathway. 2. High reaction temperature favoring radical formation.1. Conduct the reaction in the dark, for example, by wrapping the reaction vessel in aluminum foil. 2. Run the reaction at or below room temperature if feasible.
Significant amount of aromatic bromination when benzylic bromination is desired 1. Presence of acid, which can catalyze electrophilic bromination. 2. Using Br₂ instead of NBS.1. Add a non-nucleophilic base, like barium carbonate, to neutralize any acidic byproducts (e.g., HBr). 2. Use NBS as the bromine source, as it maintains a low concentration of Br₂.
Formation of a complex mixture of unidentified products 1. Decomposition of starting material or product under harsh conditions. 2. Multiple side reactions occurring simultaneously.1. Use milder reaction conditions (lower temperature, less reactive brominating agent). 2. Re-evaluate the chosen reaction pathway and consider a different synthetic route if selectivity cannot be achieved.

Quantitative Data Summary

The following table summarizes the expected product distribution for the bromination of a model compound, 4-ethylanisole, which is structurally similar to 4-(2-ethoxyethyl)benzene, under different conditions. This data is illustrative and actual yields may vary.

Reaction Type Brominating Agent Catalyst/Initiator Solvent Major Product(s) Expected Yield (%) Major Side Product(s)
Electrophilic Aromatic Substitution Br₂FeBr₃CH₂Cl₂2-Bromo-4-ethylanisole & 3-Bromo-4-ethylanisole70-85Dibrominated products
Free-Radical Bromination NBSAIBN (benzoyl peroxide)CCl₄1-(1-Bromoethyl)-4-methoxybenzene80-90Dibrominated benzylic product, Aromatic bromination products

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination

This protocol is designed to favor the substitution of a bromine atom onto the aromatic ring.

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-(2-ethoxyethyl)benzene (1 equivalent) in a dry, inert solvent such as dichloromethane (CH₂Cl₂) or carbon tetrachloride (CCl₄). Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Add anhydrous iron(III) bromide (FeBr₃) (0.1 equivalents) to the solution.

  • Bromine Addition: Slowly add a solution of bromine (Br₂) (1.05 equivalents) in the same solvent to the reaction mixture via the dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C and protect the reaction from light.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Once the starting material is consumed, quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess bromine. Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to separate the ortho and para isomers and remove any polybrominated side products.

Protocol 2: Free-Radical Benzylic Bromination

This protocol is designed to favor the substitution of a bromine atom at the benzylic position of the ethyl group.

  • Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-ethoxyethyl)benzene (1 equivalent) in a dry, non-polar solvent such as carbon tetrachloride (CCl₄).

  • Reagent Addition: Add N-bromosuccinimide (NBS) (1.05 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (0.02-0.05 equivalents).

  • Reaction Initiation: Heat the mixture to reflux (for thermal initiation) or irradiate with a UV lamp (for photochemical initiation).

  • Reaction Monitoring: Monitor the reaction by observing the consumption of the denser NBS, which will be converted to the less dense succinimide that floats on top of the CCl₄. The reaction can also be monitored by TLC or GC-MS.

  • Work-up: After the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and filter to remove the succinimide. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or distillation under reduced pressure.

Visualizations

Electrophilic_Aromatic_Bromination cluster_activation Catalyst Activation cluster_substitution Electrophilic Substitution Br2 Br-Br Activated_Br Br⁺---Br⁻---FeBr₃ Br2->Activated_Br Reaction with Lewis Acid FeBr3 FeBr₃ FeBr3->Activated_Br Sigma_Complex Arenium Ion Intermediate (Resonance Stabilized) Activated_Br->Sigma_Complex Substrate 4-(2-ethoxyethyl)benzene Substrate->Sigma_Complex Attack by π-electrons Product Bromo-4-(2-ethoxyethyl)benzene Sigma_Complex->Product Deprotonation HBr HBr Sigma_Complex->HBr FeBr3_regen FeBr₃ (regenerated) FeBr4-->FeBr3_regen

Caption: Electrophilic aromatic bromination pathway.

Free_Radical_Benzylic_Bromination cluster_initiation Initiation cluster_propagation Propagation Initiator Initiator (AIBN/light) NBS N-Bromosuccinimide (NBS) Initiator->NBS generates Br_radical Bromine Radical (Br•) NBS->Br_radical HBr HBr Substrate 4-(2-ethoxyethyl)benzene Benzylic_Radical Benzylic Radical Intermediate (Resonance Stabilized) Substrate->Benzylic_Radical H abstraction by Br• Product 1-(1-Bromoethyl)-4- (2-ethoxyethyl)benzene Benzylic_Radical->Product Reaction with Br₂ Br2_mol Br₂ HBr->Br2_mol Reacts with NBS to form Br2_mol->Br_radical regenerates

Caption: Free-radical benzylic bromination pathway.

References

stability and storage conditions for 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability and storage of 1-bromo-4-(2-ethoxyethyl)benzene for researchers, scientists, and drug development professionals. The information is compiled from data on structurally similar compounds and general chemical principles. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for the most accurate and comprehensive information.

Troubleshooting Guide

Users may encounter several issues during the storage and use of this compound. This guide provides potential causes and solutions to common problems.

Issue Potential Cause Troubleshooting Steps
Discoloration (e.g., yellowing) of the compound Oxidation or degradation due to improper storage (exposure to air, light, or heat).1. Verify that the compound is stored in a tightly sealed, opaque container under an inert atmosphere (e.g., argon or nitrogen). 2. Ensure the storage area is cool, dry, and dark. 3. If discoloration is observed, consider purifying a small sample (e.g., by column chromatography or distillation) and re-analyzing to confirm identity and purity before use.
Inconsistent or poor yields in reactions Degradation of the starting material. The aryl bromide or ether linkage may have undergone slow decomposition.1. Check the purity of the this compound using an appropriate analytical method (e.g., NMR, GC-MS). 2. If the purity is low, purify the material before use. 3. For sensitive reactions, it is recommended to use freshly opened or recently purified material.
Presence of unexpected byproducts in reactions The compound may have degraded, or it may be reacting with incompatible substances.1. Review the reaction setup to ensure that all reagents and solvents are compatible with an aryl bromide and an ether. Avoid strong oxidizing agents.[1][2] 2. Consider the possibility of side reactions involving the bromo or ethoxyethyl groups.
Precipitation or phase separation in solution The compound may have limited solubility in the chosen solvent, or it may be degrading to form insoluble products.1. Verify the solubility of this compound in the chosen solvent. 2. If the compound was previously soluble, this may be an indication of degradation. Analyze the precipitate and the solution to identify the components.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on data for structurally similar compounds, this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[1][2] It should be protected from light and moisture. For long-term storage, storing under an inert atmosphere (argon or nitrogen) is recommended to prevent oxidation.

Q2: How stable is this compound at room temperature?

Q3: What are the potential degradation pathways for this compound?

A3: Potential degradation pathways could involve the cleavage of the ether linkage or reactions involving the aryl bromide. The ether linkage can be susceptible to cleavage under strongly acidic conditions. The aryl bromide may undergo slow hydrolysis or other nucleophilic substitution reactions, especially in the presence of moisture or other nucleophiles.

Q4: Is this compound sensitive to air or moisture?

A4: While not reported to be acutely sensitive, it is good laboratory practice to handle this compound in a way that minimizes exposure to air and moisture to prevent potential degradation over time. Using an inert atmosphere for reactions and storage is a recommended precautionary measure.

Q5: What materials are incompatible with this compound?

A5: Strong oxidizing agents are generally incompatible with this type of compound.[1][2] Contact with strong acids could potentially cleave the ether bond. It is important to consult a comprehensive chemical compatibility chart and the specific SDS for detailed information.

Quantitative Data Summary

The following table summarizes key physical and chemical properties for this compound and a structurally similar compound, 1-bromo-4-ethoxybenzene. This data is useful for handling and for designing experimental protocols.

PropertyThis compound (Predicted/Inferred)1-Bromo-4-ethoxybenzene
Molecular Formula C₁₀H₁₃BrOC₈H₉BrO[3]
Molecular Weight 229.11 g/mol 201.06 g/mol [3]
Appearance Likely a colorless to pale yellow liquidColorless liquid
Boiling Point Not available~215 °C
Storage Temperature 2-8 °C (Recommended)Room Temperature
Solubility Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF)Soluble in ether, alcohol

Experimental Protocols

Protocol for Handling and Storage of this compound

  • Receiving and Initial Inspection:

    • Upon receipt, inspect the container for any signs of damage or leakage.

    • Verify that the compound is in the expected physical state (likely a liquid). Note any discoloration.

  • Storage:

    • Store the compound in its original, tightly sealed container.

    • Place the container in a cool, dry, and dark location, such as a refrigerator designated for chemical storage (2-8 °C).

    • For long-term storage, consider flushing the headspace of the container with an inert gas like argon or nitrogen before sealing.

  • Handling:

    • All handling should be performed in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

    • When dispensing the liquid, use a clean, dry syringe or pipette.

    • Avoid breathing vapors.

    • After dispensing, securely reseal the container, again considering an inert gas flush.

  • Disposal:

    • Dispose of any unused material and contaminated waste in accordance with local, state, and federal regulations. Do not pour down the drain.

Visualizations

Caption: Troubleshooting workflow for addressing experimental issues potentially related to the stability of this compound.

References

Technical Support Center: Improving Reaction Selectivity with 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help you improve the selectivity of reactions involving 1-bromo-4-(2-ethoxyethyl)benzene. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Troubleshooting Guides

This section addresses specific issues you may encounter during common cross-coupling and Grignard reactions with this compound.

Suzuki-Miyaura Coupling

Question: I am observing low yields and significant amounts of homocoupled byproducts in the Suzuki-Miyaura coupling of this compound with an arylboronic acid. How can I improve the selectivity for the desired cross-coupled product?

Answer:

Low yields and homocoupling are common issues in Suzuki-Miyaura reactions. The electron-donating nature of the 4-(2-ethoxyethyl) group can sometimes make the aryl bromide less reactive towards oxidative addition. Here are several strategies to improve selectivity:

  • Choice of Catalyst and Ligand: The selection of the palladium catalyst and phosphine ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often beneficial. Consider using ligands such as SPhos, XPhos, or RuPhos, which are known to promote the desired cross-coupling over side reactions.

  • Base Selection: The base plays a crucial role in the transmetalation step. While stronger bases like NaOH or KOH can be effective, they can also promote side reactions. Consider using a milder base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The use of phosphate bases (e.g., K₃PO₄) can also be advantageous in suppressing side reactions.

  • Solvent System: The choice of solvent can influence the solubility of the reactants and the stability of the catalytic species. A mixture of a nonpolar solvent like toluene or dioxane with a polar aprotic solvent or water is often effective. For instance, a toluene/water or dioxane/water system can facilitate the reaction.

  • Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions. While some reactions require heating to proceed at a reasonable rate, excessively high temperatures can lead to catalyst decomposition and increased byproduct formation.

  • Degassing: Thoroughly degassing the reaction mixture to remove oxygen is crucial. Oxygen can lead to the oxidative homocoupling of the boronic acid and deactivate the palladium catalyst.

Logical Troubleshooting Workflow for Suzuki-Miyaura Coupling

Suzuki_Troubleshooting start Low Yield / High Homocoupling catalyst Optimize Catalyst/Ligand (e.g., SPhos, XPhos) start->catalyst base Change Base (e.g., K3PO4, Cs2CO3) catalyst->base solvent Modify Solvent System (e.g., Toluene/Water) base->solvent temp Lower Reaction Temperature solvent->temp degas Ensure Thorough Degassing temp->degas end Improved Selectivity degas->end Buchwald_Hartwig_Pathway cluster_desired Desired Pathway cluster_side Side Reaction reductive_elimination Reductive Elimination product Desired Aryl Amine reductive_elimination->product beta_hydride β-Hydride Elimination byproduct Hydrodehalogenated Arene beta_hydride->byproduct pd_amide [Pd]-Amide Intermediate pd_amide->reductive_elimination Bulky Ligand pd_amide->beta_hydride Less Bulky Ligand

safe handling and disposal of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 1-bromo-4-(2-ethoxyethyl)benzene was located. The following information is based on the safety data for the closely related compound, 1-bromo-4-(2-ethoxyethoxy)benzene, and should be used as a guideline. Researchers should always conduct a thorough risk assessment before handling any chemical.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Based on data for similar compounds, this compound is expected to cause serious eye irritation and may cause respiratory irritation.[1] It is also likely to be harmful if swallowed or comes into contact with skin.

Q2: What personal protective equipment (PPE) should I wear when working with this compound?

A2: It is recommended to wear protective gloves, clothing, and eye/face protection.[1][2] Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.

Q3: How should I properly store this compound?

A3: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[1][2] Keep it away from heat, sparks, and open flames. It is incompatible with strong oxidizing agents.

Q4: What is the proper procedure for disposing of waste containing this chemical?

A4: Dispose of contents and container to an approved waste disposal plant.[1][2] Do not empty into drains.[1] Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[1]

Q5: What should I do in case of accidental exposure?

A5:

  • Eyes: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1]

  • Skin: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Get medical attention if irritation occurs.[1][2]

  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician immediately.[1][3]

Troubleshooting Guides

Experimental Synthesis & Handling
Issue Possible Cause Troubleshooting Steps
Low product yield in synthesis Incomplete reaction, suboptimal temperature, impure starting materials.Confirm the purity of starting materials (e.g., 1-bromo-4-ethylbenzene). Optimize reaction temperature and time based on literature for similar etherifications. Consider using a catalyst if applicable.
Formation of side products Incorrect reaction conditions, presence of moisture.Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if reagents are sensitive to air or moisture. Use anhydrous solvents. Purify the crude product using column chromatography or distillation.
Difficulty in product purification Similar boiling points of product and impurities.Utilize fractional distillation for liquids with close boiling points. For solids, recrystallization with an appropriate solvent system can be effective. High-performance liquid chromatography (HPLC) may be necessary for high-purity isolation.
Compound decomposition during storage Exposure to light, heat, or incompatible materials.Store in an amber-colored, tightly sealed container in a cool, dark, and well-ventilated area. Ensure storage is away from oxidizing agents.

Quantitative Data Summary

The following tables summarize key quantitative data based on closely related compounds.

Physical and Chemical Properties

PropertyValueSource Compound
Molecular FormulaC₁₀H₁₃BrO1-bromo-4-ethylbenzene (similar core)
AppearanceColorless liquid (Expected)1-bromo-4-ethylbenzene[2]
Boiling Point204 °C / 399.2 °F @ 760 mmHg1-bromo-4-ethylbenzene[2]
Flash Point63 °C / 145.4 °F1-bromo-4-ethylbenzene[2]
Specific Gravity~1.3401-bromo-4-ethylbenzene[2]

Safety and Hazard Information

Hazard ClassificationCategoryTarget Organs
Serious Eye Damage/Eye IrritationCategory 2Eyes
Specific target organ toxicity (single exposure)Category 3Respiratory system
Skin Corrosion/IrritationCategory 2Skin
Acute Toxicity (Oral)Category 4-

Experimental Protocols

Illustrative Synthesis of a 1-bromo-4-(alkoxyalkyl)benzene Derivative

This protocol is a generalized procedure based on the synthesis of similar compounds and should be adapted and optimized for the specific synthesis of this compound.

Objective: To synthesize a 1-bromo-4-(alkoxyalkyl)benzene derivative via etherification.

Materials:

  • A suitable precursor such as 2-(4-bromophenyl)ethanol

  • An ethylating agent (e.g., ethyl iodide, diethyl sulfate)

  • A base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Quenching solution (e.g., saturated ammonium chloride solution)

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve the precursor alcohol in the anhydrous solvent in a flame-dried flask.

  • Cool the solution in an ice bath.

  • Slowly add the base to the solution.

  • Stir the mixture at room temperature for a specified time to allow for the formation of the alkoxide.

  • Slowly add the ethylating agent to the reaction mixture.

  • Allow the reaction to proceed at room temperature or with gentle heating, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding the quenching solution.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over the drying agent, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or distillation.

Visualizations

safe_handling_workflow Safe Handling and Emergency Workflow for this compound start Start: Handling the Chemical assess_risks Assess Risks & Read SDS start->assess_risks wear_ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) assess_risks->wear_ppe use_fume_hood Work in a Ventilated Fume Hood wear_ppe->use_fume_hood weigh_dispense Weigh and Dispense use_fume_hood->weigh_dispense spill Spill Occurs? weigh_dispense->spill evacuate Evacuate Area spill->evacuate Yes no_spill No Spill spill->no_spill No absorb Absorb with Inert Material evacuate->absorb collect Collect Waste absorb->collect dispose_waste Dispose as Hazardous Waste collect->dispose_waste experiment_complete Experiment Complete no_spill->experiment_complete waste_disposal Dispose of Chemical Waste in Designated Container experiment_complete->waste_disposal decontaminate Decontaminate Work Area and Glassware waste_disposal->decontaminate remove_ppe Remove PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands end End wash_hands->end

Caption: Workflow for the safe handling and response to spills of this compound.

experimental_workflow Generalized Experimental Workflow: Ether Synthesis start Start: Synthesis Setup prepare_reagents Prepare Anhydrous Reagents and Solvents start->prepare_reagents setup_glassware Set up Flame-Dried Glassware under Inert Atmosphere prepare_reagents->setup_glassware dissolve_precursor Dissolve Precursor Alcohol in Anhydrous Solvent setup_glassware->dissolve_precursor add_base Add Base at 0°C dissolve_precursor->add_base form_alkoxide Stir to Form Alkoxide add_base->form_alkoxide add_ethylating_agent Add Ethylating Agent form_alkoxide->add_ethylating_agent monitor_reaction Monitor Reaction by TLC add_ethylating_agent->monitor_reaction reaction_complete Reaction Complete? monitor_reaction->reaction_complete reaction_complete->monitor_reaction No workup Aqueous Workup (Quench, Extract) reaction_complete->workup Yes dry_concentrate Dry and Concentrate Organic Layer workup->dry_concentrate purify Purify Product (Chromatography/Distillation) dry_concentrate->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End: Pure Product characterize->end

Caption: A generalized workflow for the synthesis of an ether derivative.

References

Technical Support Center: Analysis of 1-bromo-4-(2-ethoxyethyl)benzene Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and GC-MS analysis of 1-bromo-4-(2-ethoxyethyl)benzene.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and analysis of this compound, helping you identify and resolve potential problems in your experimental workflow.

Observation Potential Cause Suggested Solution
Low yield of desired product Incomplete reaction.- Ensure stoichiometric amounts of reagents. - Extend reaction time or increase temperature, monitoring for byproduct formation. - Check the purity and activity of reagents.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Control the reaction temperature carefully.
Inefficient purification.- Optimize column chromatography conditions (e.g., solvent system, silica gel activity). - Consider alternative purification methods like preparative TLC or distillation.
Presence of multiple spots on TLC close to the product spot Formation of isomeric byproducts.- This is common in electrophilic aromatic substitution. Optimize reaction conditions (temperature, catalyst) to favor para-substitution. - Utilize high-resolution column chromatography for separation.
Unexpected peaks in the GC chromatogram Presence of byproducts from side reactions.- Refer to the "Potential Byproducts and their GC-MS Identification" table below to identify the impurities. - Adjust reaction conditions to minimize side reactions.
Contamination from solvents or reagents.- Run a blank GC-MS analysis of your solvents and starting materials. - Use high-purity reagents and solvents.
Difficulty in interpreting mass spectra Co-elution of compounds.- Optimize the GC temperature program to improve separation. - Use a longer GC column or a column with a different stationary phase.
Complex fragmentation patterns.- Compare the obtained spectra with the expected fragmentation patterns of the target molecule and potential byproducts provided in this guide. - Utilize a mass spectral library for comparison.

Frequently Asked Questions (FAQs)

Synthesis

  • What are the common synthetic routes for this compound? Two primary routes are the Williamson ether synthesis and electrophilic aromatic substitution. The Williamson ether synthesis involves the reaction of 4-bromophenylethanol with an ethylating agent, while electrophilic bromination starts with (2-ethoxyethyl)benzene and introduces the bromine atom to the aromatic ring.

  • What are the most common byproducts in the Williamson ether synthesis route? The most common byproducts include unreacted 4-bromophenylethanol, the elimination product (4-bromostyrene), and potentially diethyl ether from the reaction of the ethoxide with the ethylating agent.

  • What are the typical byproducts in the electrophilic bromination of (2-ethoxyethyl)benzene? The primary byproducts are ortho- and meta-isomers of this compound (2-bromo-1-(2-ethoxyethyl)benzene and 3-bromo-1-(2-ethoxyethyl)benzene). Over-bromination can also lead to the formation of dibrominated products.

GC-MS Analysis

  • What type of GC column is suitable for analyzing the reaction mixture? A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms, is generally suitable for separating the target compound from its potential byproducts.

  • How can I confirm the identity of a peak in my chromatogram? Confirmation is achieved by comparing both the retention time and the mass spectrum of the unknown peak with those of an authentic standard or with the data provided in this guide.

  • What are the characteristic fragmentation patterns for this compound in EI-MS? The mass spectrum will show a molecular ion peak (M+) and an M+2 peak of similar intensity, which is characteristic of a bromine-containing compound. Common fragment ions result from the cleavage of the ethoxyethyl side chain.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol is a plausible method for the synthesis.

Materials:

  • 4-bromophenylethanol

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl bromide (or ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Solvents for extraction (e.g., diethyl ether or ethyl acetate) and column chromatography (e.g., hexane and ethyl acetate)

Procedure:

  • Under an inert atmosphere (e.g., nitrogen), dissolve 4-bromophenylethanol in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl bromide (1.2 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

GC-MS Analysis Protocol

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, DB-5ms or equivalent.

GC Conditions:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow of 1 mL/min

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp to 280 °C at a rate of 10 °C/min.

    • Hold at 280 °C for 5 minutes.

MS Conditions:

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Data Presentation

Table 1: Potential Byproducts and their GC-MS Identification in this compound Synthesis
Compound Name Structure Molecular Weight ( g/mol ) Expected Retention Time Key Mass Fragments (m/z)
This compound (Target) Br-C₆H₄-CH₂CH₂OCH₂CH₃229.12Later eluting major peak229/231 (M+), 183/185, 129, 103, 77, 45
4-bromophenylethanol (Starting Material) Br-C₆H₄-CH₂CH₂OH201.06Earlier eluting than product200/202 (M+), 183/185, 104, 77
4-bromostyrene (Elimination Byproduct) Br-C₆H₄-CH=CH₂183.04Earlier eluting than starting material182/184 (M+), 103, 77
2-bromo-1-(2-ethoxyethyl)benzene (Isomer) Br-C₆H₄-CH₂CH₂OCH₂CH₃229.12Similar to target, may co-elute229/231 (M+), 183/185, 129, 103, 77
1,3-dibromo-4-(2-ethoxyethyl)benzene (Over-bromination) Br₂-C₆H₃-CH₂CH₂OCH₂CH₃308.02Later eluting than product306/308/310 (M+), 261/263/265, 207/209, 128

Note: Retention times are relative and can vary depending on the specific GC-MS system and conditions. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in characteristic M+ and M+2 peaks of nearly equal intensity for bromine-containing fragments.

Visualizations

Synthesis_Byproduct_Workflow cluster_synthesis Synthesis of this compound cluster_analysis GC-MS Analysis cluster_identification Byproduct Identification Starting_Materials Starting Materials (e.g., 4-bromophenylethanol, ethyl bromide) Reaction Williamson Ether Synthesis Starting_Materials->Reaction NaH, THF Crude_Product Crude Reaction Mixture Reaction->Crude_Product GC_Injection Inject into GC-MS Crude_Product->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Detection Mass Spectrometry Detection Separation->Detection Data_Analysis Data Analysis Detection->Data_Analysis Expected_Product This compound (Target Molecule) Data_Analysis->Expected_Product Match Retention Time & Mass Spectrum Unreacted_SM Unreacted Starting Material (4-bromophenylethanol) Data_Analysis->Unreacted_SM Identify based on knowns Side_Products Side Reaction Products (e.g., 4-bromostyrene, Isomers) Data_Analysis->Side_Products Identify unexpected peaks

Caption: Workflow for identifying byproducts in the synthesis of this compound via GC-MS.

Technical Support Center: Catalyst Deactivation in Cross-Coupling of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to catalyst deactivation during the cross-coupling of 1-bromo-4-(2-ethoxyethyl)benzene. The information is tailored for researchers, scientists, and drug development professionals to help diagnose and resolve experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common signs of catalyst deactivation in my cross-coupling reaction?

A1: Common indicators of catalyst deactivation include:

  • Low or no product yield: The reaction fails to proceed to completion or shows significantly lower conversion than expected.

  • Reaction stalling: The reaction starts but stops before all the limiting reagent is consumed.

  • Formation of palladium black: A black precipitate indicates the agglomeration of palladium atoms into an inactive state.[1]

  • Inconsistent reaction times: Identical reaction setups lead to variable completion times.[1]

  • Formation of side products: An increase in byproducts, such as homocoupled products, can signal catalyst deactivation or alternative reaction pathways becoming dominant.[2]

Q2: How can impurities in my reagents or solvents affect the catalyst?

A2: Impurities can act as poisons to the palladium catalyst, leading to deactivation.[3][4] Key sources of impurities include:

  • Reagents: Trace metals or organic impurities in the starting materials or coupling partners can interfere with the catalytic cycle.

  • Solvents: Peroxides in ethers (like THF) or trace water can oxidize the active Pd(0) catalyst. Contaminants from solvent manufacturing, such as 2,3-dihydrofurane or maleic anhydride, have been shown to poison the reaction even at ppm levels.[2]

  • Bases: The quality and purity of the base are crucial. Impurities can neutralize the base or interact with the catalyst.

  • Atmosphere: Oxygen can oxidize the active Pd(0) to inactive Pd(II) species, hindering the catalytic cycle.[2]

Q3: Can the choice of phosphine ligand contribute to catalyst deactivation?

A3: Yes, the phosphine ligand plays a critical role in stabilizing the palladium catalyst. However, ligands themselves can degrade under reaction conditions, leading to catalyst deactivation. Bulky, electron-rich phosphines are often used for less reactive aryl chlorides but can also be prone to decomposition at higher temperatures.[5] Additionally, an inappropriate ligand-to-palladium ratio can either fail to stabilize the catalyst or inhibit the reaction by creating overly stable complexes.[6]

Q4: What is "palladium black" and how can I prevent its formation?

A4: Palladium black is a finely divided, black precipitate of metallic palladium. Its formation signifies the agglomeration and precipitation of the active palladium catalyst from the solution, rendering it inactive.[1] Prevention strategies include:

  • Using appropriate ligands: Ligands stabilize the palladium nanoparticles and prevent them from aggregating.

  • Controlling reagent stoichiometry: For instance, in Miyaura borylation/Suzuki coupling, using the aryl halide as the limiting reagent can lead to palladium precipitation.[1]

  • Maintaining an inert atmosphere: Oxygen can promote the formation of palladium oxides, which can then decompose to palladium black.

  • Adding mild reducing agents: These can help regenerate the active Pd(0) species from oxidized forms.[2]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving common issues encountered during the cross-coupling of this compound.

Observed Problem Potential Cause Suggested Solution
No or low conversion to product Inactive Catalyst: The palladium precatalyst was not properly activated to Pd(0).- Ensure proper precatalyst activation conditions. - Consider using a pre-formed Pd(0) catalyst.
Catalyst Poisoning: Impurities in reagents, solvents, or from glassware are deactivating the catalyst.[3][4]- Use high-purity, degassed solvents and reagents. - Clean glassware thoroughly. - Consider passing solvents through a column of activated alumina.
Incorrect Reaction Conditions: Temperature, base, or solvent may not be optimal.- Optimize reaction temperature. - Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). - Test a range of solvents (e.g., Toluene, Dioxane, DMF, with or without water).
Reaction starts but stalls Catalyst Deactivation during Reaction: The catalyst is not stable under the reaction conditions over time.- Increase catalyst loading.[6][7] - Use a more robust ligand. - Add a mild reducing agent to regenerate the active catalyst.[2]
Product Inhibition: The product or a byproduct is binding to the catalyst and inhibiting its activity.[8]- Perform the reaction at a lower concentration. - If feasible, remove the product as it is formed.
Formation of palladium black Catalyst Agglomeration: The palladium nanoparticles are not sufficiently stabilized.- Increase the ligand-to-palladium ratio. - Use a different, more strongly coordinating ligand. - Ensure a strictly inert atmosphere to prevent oxidative agglomeration.
Significant homocoupling of the boronic acid/ester Presence of Oxidants (e.g., O₂): Oxygen can promote the oxidative homocoupling of the organoboron reagent.[2]- Thoroughly degas all solvents and reagents. - Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). - Add a mild reducing agent like potassium formate to minimize free Pd(II).[2]
Inconsistent results between batches Variability in Reagent Quality: Inconsistent purity of starting materials, solvents, or base.- Source reagents from a reliable supplier and use from the same batch for a series of experiments. - Always use freshly distilled/dried solvents.
Atmospheric Leaks: Inconsistent inert atmosphere in the reaction setup.- Check all seals and connections in the reaction apparatus. - Use a Schlenk line or a glovebox for sensitive reactions.

Visualizing Catalyst Deactivation Pathways

The following diagrams illustrate the general catalytic cycle for a Suzuki-Miyaura cross-coupling and potential pathways for catalyst deactivation.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)-X(L)₂ Pd0->OxAdd + Ar-X PdBlack Palladium Black (Inactive) Pd0->PdBlack Agglomeration OffCycle Off-Cycle Pd(I) or Clusters (Inactive) Pd0->OffCycle Transmetal Transmetalation Ar-Pd(II)-R(L)₂ OxAdd->Transmetal + R-B(OR)₂ OxAdd->OffCycle Dimerization/Decomposition RedElim Reductive Elimination Transmetal->RedElim Transmetal->OffCycle RedElim->Pd0 Product Ar-R (Product) RedElim->Product LigandDeg Ligand Degradation

Figure 1. Suzuki-Miyaura Catalytic Cycle and Deactivation Pathways.

Troubleshooting_Flowchart Start Low/No Product Yield CheckCatalyst Is Catalyst Active? Start->CheckCatalyst CheckPurity Are Reagents/Solvents Pure? CheckCatalyst->CheckPurity Yes Solution_Activate Action: Ensure Pre-catalyst Activation CheckCatalyst->Solution_Activate No CheckConditions Are Conditions Optimal? CheckPurity->CheckConditions Yes Solution_Purify Action: Use High-Purity/Degassed Materials CheckPurity->Solution_Purify No CheckAtmosphere Is Atmosphere Inert? CheckConditions->CheckAtmosphere Yes Solution_Optimize Action: Screen T, Base, Solvent CheckConditions->Solution_Optimize No Solution_Inert Action: Degas Thoroughly, Use Glovebox CheckAtmosphere->Solution_Inert No Success Problem Solved CheckAtmosphere->Success Yes Solution_Activate->Success Solution_Purify->Success Solution_Optimize->Success Solution_Inert->Success

Figure 2. Troubleshooting Logic for Failed Cross-Coupling Reactions.

Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling of this compound

This protocol provides a starting point for the reaction. Optimization may be required.

Materials:

  • This compound

  • Arylboronic acid or pinacol ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene/H₂O, Dioxane/H₂O)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the arylboronic acid/ester (1.2 equiv), and the base (2.0-3.0 equiv).

  • Add the palladium catalyst (0.5-5 mol%).

  • Add the degassed solvent system (e.g., a 4:1 mixture of organic solvent to water).

  • Ensure the flask is sealed and under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup, extracting the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure for Solvent Degassing

Properly degassing solvents is critical to prevent catalyst oxidation.

Method 1: Freeze-Pump-Thaw (for organic solvents)

  • Place the solvent in a Schlenk flask with a stir bar.

  • Freeze the solvent using a liquid nitrogen bath.

  • Once frozen, apply a high vacuum to the flask for several minutes to remove dissolved gases.

  • Close the flask to the vacuum and thaw the solvent. You may observe gas bubbles being released.

  • Repeat this cycle at least three times to ensure the solvent is thoroughly degassed.

  • Backfill the flask with an inert gas.

Method 2: Sparging (for water and organic solvents)

  • Submerge a long needle or a glass frit connected to an inert gas line into the solvent.

  • Bubble the inert gas through the solvent for at least 30-60 minutes.

  • This method is less rigorous than freeze-pump-thaw but is often sufficient for many applications.

References

impact of solvent choice on 1-bromo-4-(2-ethoxyethyl)benzene reactivity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 1-bromo-4-(2-ethoxyethyl)benzene. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is an organic compound with a nonpolar aromatic ring and a moderately polar ethoxyethyl group. Due to its hydrophobic benzene structure, it exhibits limited solubility in highly polar solvents like water.[1] It is generally soluble in a wide range of organic solvents, including ethers (diethyl ether, THF), aromatic hydrocarbons (toluene, xylene), and polar aprotic solvents (DMF, DMSO).[1] The principle of "like dissolves like" is a good guideline for selecting an appropriate solvent.[1]

Q2: How does the choice between a polar protic and a polar aprotic solvent affect the reactivity of the C-Br bond?

A2: The choice of solvent can significantly alter the reactivity of this compound, particularly in nucleophilic substitution or organometallic reactions.

  • Polar Protic Solvents (e.g., water, ethanol, methanol): These solvents have hydrogen atoms connected to electronegative atoms (like oxygen) and can form hydrogen bonds. In SN2-type reactions, they can solvate and stabilize the nucleophile, which can hinder its ability to attack the electrophilic carbon, thereby slowing the reaction rate.[2][3] However, for SN1-type reactions, these solvents are ideal as they can stabilize the carbocation intermediate.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, acetonitrile): These solvents lack acidic protons and do not form strong hydrogen bonds with anionic nucleophiles.[2] This leaves the nucleophile "naked" and more reactive, generally accelerating SN2 reactions.[2] In many metal-catalyzed cross-coupling reactions, polar aprotic solvents are favored for their ability to dissolve ionic reagents and intermediates.

Troubleshooting Guide: Grignard Reagent Formation

Q3: I am having trouble initiating the Grignard reaction with this compound in diethyl ether. What could be the issue?

A3: Difficulty in initiating a Grignard reaction is a common issue. Here are several factors to consider:

  • Solvent Purity: The presence of even trace amounts of water or alcohol in the diethyl ether will quench the Grignard reagent as it forms. Ensure your solvent is rigorously dried (e.g., by distillation from sodium/benzophenone or by passing through an activated alumina column) and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).

  • Magnesium Activation: The surface of the magnesium turnings may be coated with a passivating layer of magnesium oxide. This layer can be removed by gently crushing the turnings in a dry flask, adding a small crystal of iodine, or using a chemical activator like 1,2-dibromoethane.

  • Concentration: The reaction is often easier to initiate at a higher concentration. Start by adding only a small portion of the total solvent to the magnesium, then add a small amount of the this compound solution. Once the reaction initiates (indicated by bubbling or a gentle reflux), the remaining aryl bromide solution can be added dropwise.

Q4: My Grignard reaction is giving a low yield of the desired product and a significant amount of a biphenyl byproduct. What is the cause and how can I prevent it?

A4: The formation of a biphenyl-type byproduct, 4,4'-bis(2-ethoxyethyl)biphenyl, is likely due to a Wurtz-type coupling reaction. This occurs when the newly formed Grignard reagent attacks the C-Br bond of an unreacted molecule of this compound. To minimize this side reaction:

  • Use Slow Addition: Add the solution of this compound to the magnesium suspension very slowly. This keeps the concentration of the aryl bromide low in the reaction mixture, reducing the likelihood of the coupling side reaction.

  • Maintain Moderate Temperature: While some heat may be needed for initiation, do not overheat the reaction. Excessive temperatures can promote side reactions.

  • Solvent Choice: Tetrahydrofuran (THF) is often a better solvent for Grignard reactions involving less reactive aryl bromides compared to diethyl ether, as its higher boiling point allows for a wider operational temperature range and it is a better solvating agent for the Grignard reagent.

Troubleshooting Guide: Suzuki-Miyaura Cross-Coupling

Q5: My Suzuki coupling reaction of this compound with an arylboronic acid is slow or incomplete. How can the solvent choice impact this?

A5: The solvent system is critical for a successful Suzuki coupling. It must facilitate the dissolution of both the organic substrates and the inorganic base while also influencing the stability and activity of the palladium catalyst.[4][5]

  • Issue: Incomplete reaction in a single-phase solvent like THF or Dioxane.

  • Solution: Many Suzuki couplings benefit from a biphasic solvent system, most commonly an organic solvent mixed with water (e.g., Toluene/H₂O, Dioxane/H₂O, 2-MeTHF/H₂O).[5][6] The aqueous phase is necessary to dissolve the inorganic base (like K₂CO₃ or K₃PO₄), which is crucial for the transmetalation step of the catalytic cycle.[4] Switching from a purely organic solvent to a biphasic system can dramatically increase the reaction rate and yield.[5][6]

Q6: I am observing decomposition of my boronic acid starting material. Could the solvent be the cause?

A6: Yes, protodeboronation (the replacement of the boronic acid group with a hydrogen atom) is a common side reaction, and it can be influenced by the solvent and reaction conditions.

  • Cause: This side reaction is often promoted in aqueous, protic, or acidic conditions, especially at elevated temperatures.[4]

  • Troubleshooting:

    • Solvent: If protodeboronation is severe, consider using anhydrous conditions with boronic esters (e.g., pinacol esters) instead of boronic acids.[4] Solvents like 2-MeTHF or CPME can be excellent choices under these conditions.

    • Base: Use a non-hydroxide base like K₃PO₄ or Cs₂CO₃, which are effective but less likely to promote decomposition than NaOH or KOH.

    • Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

Solvent Optimization Data for Suzuki Coupling of Aryl Bromides

The following table summarizes typical results from solvent screening in Suzuki coupling reactions, demonstrating the significant impact of the solvent on product yield.

EntryAryl Bromide SubstrateBoronic Acid/EsterSolvent SystemBaseCatalyst SystemYield (%)
14-BromoanisolePhenylboronic AcidToluene/H₂O (2:1)K₂CO₃Pd(PPh₃)₄85
24-BromoanisolePhenylboronic AcidDioxane/H₂O (4:1)K₃PO₄Pd(dppf)Cl₂92
34-BromoanisolePhenylboronic Acid2-MeTHFK₃PO₄CataCXium A Pd G395[6]
44-BromoanisolePhenylboronic AcidDMFK₂CO₃Pd(PPh₃)₄78
54-BromoanisolePhenylboronic AcidEtOH/H₂O (1:2)K₂CO₃Heterogeneous Pd96[5]

Note: Data is representative for a typical electron-rich aryl bromide and serves as a guideline for optimizing reactions with this compound.

Troubleshooting Guide: Buchwald-Hartwig Amination

Q7: My Buchwald-Hartwig amination reaction is not going to completion. What solvents are recommended for this transformation?

A7: The Buchwald-Hartwig amination is highly sensitive to the choice of solvent, which affects catalyst solubility, stability, and the rate of both the desired C-N bond formation and potential side reactions.[7][8]

  • Commonly Used Solvents: Toluene, 1,4-dioxane, and THF are frequently used.[7][9] Toluene is often a good starting point due to its high boiling point and inert nature. Dioxane is also effective but is considered a solvent of high impact and should be replaced if possible.[7][8]

  • Alternative Solvents: Ethers like CPME or t-butyl methyl ether (MTBE) are greener alternatives to THF and dioxane. For certain catalyst systems, polar aprotic solvents like N,N-Dimethylacetamide (DMAc) can be effective.

  • Protic Solvents: In some modern catalyst systems, hindered alcohols like tert-butanol can be used as the solvent, often in conjunction with an alkoxide base like NaOt-Bu or KOt-Bu.

Q8: I am seeing hydrodehalogenation (replacement of bromine with hydrogen) as a major side product. How can I suppress this?

A8: Hydrodehalogenation is a known side reaction in the Buchwald-Hartwig amination, often competing with the desired reductive elimination step.[10] The choice of solvent can play a role.

  • Mechanism: This side reaction can arise from β-hydride elimination from the palladium-amido intermediate.[10]

  • Troubleshooting:

    • Ligand Choice: This issue is often more dependent on the choice of phosphine ligand than the solvent. Using bulkier, more electron-rich ligands (e.g., Josiphos, Buchwald's biaryl phosphines) can favor the desired reductive elimination over β-hydride elimination.

    • Solvent Polarity: While not a universal rule, sometimes switching to a less polar solvent like toluene from a more coordinating solvent like dioxane can disfavor pathways leading to the side product.

    • Base: Ensure the base is completely dry and of high purity. The presence of water can lead to arene reduction.

Experimental Protocols & Visualizations

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-3 mol%) and ligand (if required).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 2-MeTHF/H₂O 10:1) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox, add the palladium precatalyst (1-2 mol%), ligand (1.2-2.4 mol%), and base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried reaction vial.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.2 eq.).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the vial tightly and remove it from the glovebox. Heat the reaction mixture with vigorous stirring at the specified temperature (e.g., 100 °C) for the required time (typically 4-24 hours).

  • Workup: After cooling, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by column chromatography.

Visual Workflow and Troubleshooting Diagrams

Cross_Coupling_Workflow prep prep reaction reaction workup workup analysis analysis A Reagent Prep (Substrates, Base, Solvent) B Inert Atmosphere (N2 / Ar Purge) A->B C Catalyst Loading (In Glovebox if needed) B->C D Reaction Setup (Solvent Addition) C->D E Heating & Stirring (Monitor Progress) D->E F Reaction Quench & Extraction E->F G Drying & Concentration F->G H Purification (Chromatography) G->H I Characterization (NMR, MS) H->I

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Troubleshooting_Suzuki problem problem question question solution solution info info start Low Yield or No Reaction q1 Is the catalyst active? start->q1 q2 Is the base appropriate and soluble? start->q2 q3 Is the solvent optimal? start->q3 sol1 Use fresh catalyst or a precatalyst. q1->sol1 sol2 Try K3PO4 or Cs2CO3. Ensure base is finely ground. q2->sol2 info_base Inorganic bases (K2CO3, K3PO4) often require water for solubility. q2->info_base sol3a Try biphasic system: Toluene/H2O or 2-MeTHF/H2O q3->sol3a sol3b If protodeboronation occurs, use anhydrous solvent (e.g., 2-MeTHF) with a boronic ester. q3->sol3b info_solvent Solvent must dissolve organic substrates and facilitate base action. q3->info_solvent

Caption: Troubleshooting flowchart for optimizing a Suzuki-Miyaura coupling reaction.

References

Technical Support Center: Organometallic Intermediates of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with organometallic intermediates derived from 1-bromo-4-(2-ethoxyethyl)benzene.

Frequently Asked Questions (FAQs)

Q1: What are the primary organometallic intermediates that can be formed from this compound?

A1: The two primary organometallic intermediates are the Grignard reagent, 4-(2-ethoxyethyl)phenylmagnesium bromide, and the organolithium reagent, 1-lithio-4-(2-ethoxyethyl)benzene. These are typically generated in situ for subsequent reactions.

Q2: How sensitive are these organometallic intermediates to moisture?

A2: Both the Grignard and organolithium intermediates of this compound are highly sensitive to moisture.[1][2][3] Water will rapidly protonate the organometallic reagent, leading to the formation of 1-(2-ethoxyethyl)benzene and effectively quenching the desired reactivity.[2] This necessitates the use of anhydrous solvents and meticulously dried glassware.[1][2]

Q3: What are the most common reasons for the failure to form these organometallic intermediates?

A3: The most common reasons for reaction failure are:

  • Presence of moisture: Even trace amounts of water in the reagents, solvents, or on the glassware can prevent the formation of the organometallic reagent.[2]

  • Inactive magnesium surface: For Grignard reagent formation, the magnesium metal surface can be coated with a passivating layer of magnesium oxide, which inhibits the reaction.[1]

  • Impurities in the starting material: Acidic impurities in the this compound can quench the organometallic reagent as it forms.

  • Inappropriate solvent: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are essential for stabilizing Grignard reagents.[2][4] For organolithium reagents, ethers or hydrocarbon solvents are typically used.[3]

  • Low temperature for organolithium formation: Lithium-halogen exchange reactions are often performed at low temperatures (e.g., -78 °C) to prevent side reactions.[5]

Q4: Can the ether functional group in this compound interfere with the formation of the organometallic intermediates?

A4: The ether linkage in this compound is generally compatible with the formation of both Grignard and organolithium reagents. In fact, ethers are commonly used as solvents for these reactions due to their ability to solvate and stabilize the organometallic species.[2][4] However, under harsh conditions or with certain reagents, cleavage of the ether is a potential side reaction, though it is not typically a major concern under standard preparative conditions.

Troubleshooting Guides

Grignard Reagent Formation: 4-(2-ethoxyethyl)phenylmagnesium bromide
Issue Possible Cause Troubleshooting Steps
Reaction does not initiate (no exotherm, no change in appearance) Inactive magnesium surface due to an oxide layer.1. Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium turnings before adding the aryl bromide.[1][6] A color change (disappearance of iodine color) indicates activation. 2. Mechanical Activation: Gently crush the magnesium turnings under an inert atmosphere to expose a fresh surface. 3. Initiation with Heat: Gently warm a small portion of the reaction mixture to initiate the reaction. Be prepared to cool the reaction if it becomes too vigorous.[7]
Trace amounts of water in the solvent or on glassware.1. Drying: Ensure all glassware is flame-dried or oven-dried immediately before use and assembled under an inert atmosphere (nitrogen or argon).[7] 2. Solvent Purity: Use freshly distilled, anhydrous solvent.
Reaction starts but then stops or proceeds very slowly Insufficient mixing.Ensure efficient stirring to maintain contact between the aryl bromide solution and the magnesium surface.
Low concentration of the aryl bromide.Maintain an appropriate concentration of this compound in the solvent.
Formation of a significant amount of biphenyl byproduct (Wurtz coupling) High local concentration of the aryl bromide.Add the solution of this compound slowly and dropwise to the magnesium suspension to avoid high local concentrations that can favor coupling.
Elevated reaction temperature.Maintain a gentle reflux; excessive heating can promote side reactions.[7]
Organolithium Reagent Formation: 1-lithio-4-(2-ethoxyethyl)benzene
Issue Possible Cause Troubleshooting Steps
Low or no yield of the desired product after quenching Incomplete lithium-halogen exchange.1. Temperature Control: Ensure the reaction is maintained at a sufficiently low temperature (typically -78 °C) to favor the exchange over other side reactions.[5] 2. Reagent Purity: Use a freshly titrated solution of n-butyllithium or another suitable alkyllithium reagent.
Presence of acidic protons (e.g., water).Rigorously exclude moisture from all reagents, solvents, and glassware.[2]
Side reactions with the solvent Reaction with ethereal solvents.While generally stable, prolonged reaction times or higher temperatures can lead to reactions with solvents like THF. Use the organolithium reagent promptly after its formation.
Reaction with the nitrile or ester functional groups on other molecules Inappropriate reaction temperature.If the subsequent reaction involves electrophiles like nitriles or esters, maintain a low temperature (e.g., below -40 °C) during the addition to prevent the organolithium reagent from reacting with these functional groups.[8]

Quantitative Data Summary

Water Content in Solvent (ppm)Expected Yield of Organometallic ReagentObservations
< 10> 90%Reaction should proceed smoothly with proper initiation.
5070-90%Initiation may be sluggish. Some loss of reagent is expected.
10040-70%Significant difficulty in initiating and sustaining the reaction. Noticeable byproduct formation.
> 200< 40%Reaction is unlikely to initiate or will be very low yielding. Predominant reaction will be quenching.

Disclaimer: This data is an estimation based on general knowledge of Grignard and organolithium reactions and should be used as a guideline for experimental design and troubleshooting. Actual results may vary.

Experimental Protocols

Protocol 1: Synthesis of 4-(2-ethoxyethyl)phenylmagnesium bromide
  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen/argon inlet. Flame-dry all glassware under vacuum and allow it to cool under an inert atmosphere.[7]

  • Reagents:

    • Magnesium turnings (1.2 equivalents)

    • This compound (1 equivalent)

    • Anhydrous diethyl ether or THF

    • A small crystal of iodine (catalytic amount)

  • Procedure: a. Place the magnesium turnings and the iodine crystal in the reaction flask. b. Dissolve this compound in anhydrous diethyl ether or THF in the dropping funnel. c. Add a small portion of the aryl bromide solution to the magnesium turnings to initiate the reaction. Initiation is indicated by a gentle reflux and the disappearance of the iodine color. d. Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. e. After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. f. The resulting cloudy, grey-to-brown solution is the Grignard reagent, which should be used immediately in the subsequent reaction.

Protocol 2: Synthesis of 1-lithio-4-(2-ethoxyethyl)benzene
  • Apparatus Setup: Use a flame-dried, three-necked round-bottom flask equipped with a low-temperature thermometer, a dropping funnel, and a nitrogen/argon inlet.

  • Reagents:

    • This compound (1 equivalent)

    • n-Butyllithium (1.1 equivalents, solution in hexanes)

    • Anhydrous diethyl ether or THF

  • Procedure: a. Dissolve this compound in anhydrous diethyl ether or THF in the reaction flask. b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add the n-butyllithium solution dropwise via the dropping funnel, maintaining the temperature below -70 °C. d. Stir the reaction mixture at -78 °C for 1 hour. e. The resulting solution contains the organolithium reagent and is ready for the next step.

Visualizations

Grignard_Workflow start Start: Dry Apparatus & Reagents mg Add Mg Turnings & Iodine start->mg add_arbr Add this compound in Anhydrous Ether/THF mg->add_arbr initiate Initiate Reaction (Gentle Heating if Necessary) add_arbr->initiate reflux Maintain Gentle Reflux initiate->reflux complete Stir to Complete Reaction reflux->complete product 4-(2-ethoxyethyl)phenylmagnesium bromide Solution complete->product

Caption: Experimental workflow for Grignard reagent synthesis.

Organolithium_Workflow start Start: Dry Apparatus & Reagents dissolve Dissolve this compound in Anhydrous Ether/THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-Butyllithium Dropwise cool->add_buli stir Stir at -78 °C for 1h add_buli->stir product 1-lithio-4-(2-ethoxyethyl)benzene Solution stir->product

Caption: Experimental workflow for organolithium reagent synthesis.

Troubleshooting_Logic start Reaction Fails to Initiate check_moisture Check for Moisture (Dry Glassware/Solvents?) start->check_moisture Grignard? check_moisture_li Check for Moisture (Dry Glassware/Solvents?) start->check_moisture_li Organolithium? activate_mg Activate Mg Surface (Iodine, 1,2-dibromoethane) check_moisture->activate_mg No redry Re-dry Apparatus & Solvents check_moisture->redry Yes success Reaction Initiates activate_mg->success failure Reaction Still Fails activate_mg->failure If still no initiation redry->activate_mg check_temp Check Temperature (Is it <= -70 °C?) check_moisture_li->check_temp No redry_li Re-dry Apparatus & Solvents check_moisture_li->redry_li Yes adjust_temp Adjust Temperature check_temp->adjust_temp No success_li Reaction Proceeds check_temp->success_li Yes redry_li->check_temp failure_li Reaction Fails redry_li->failure_li adjust_temp->success_li adjust_temp->failure_li

Caption: Troubleshooting logic for reaction initiation failure.

References

Technical Support Center: Preventing Homocoupling in Reactions of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-bromo-4-(2-ethoxyethyl)benzene in cross-coupling reactions. The following information is designed to help you minimize the formation of the undesired homocoupling byproduct, 4,4'-bis(2-ethoxyethyl)-1,1'-biphenyl.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling and why is it a problem in my reaction with this compound?

A1: Homocoupling is a common side reaction in cross-coupling catalysis where two molecules of the same starting material react with each other. In the context of your experiments, this leads to the formation of 4,4'-bis(2-ethoxyethyl)-1,1'-biphenyl instead of your desired cross-coupled product. This side reaction consumes your starting material, reduces the yield of the target molecule, and complicates the purification process.

Q2: What are the primary causes of homocoupling in palladium-catalyzed cross-coupling reactions?

A2: The primary causes of homocoupling, particularly in Suzuki reactions, are often related to the presence of oxygen and the generation of palladium(II) species in the catalytic cycle. Oxygen can promote the oxidative coupling of organoboron reagents. Other factors can include suboptimal reaction conditions such as an inappropriate choice of catalyst, ligand, base, or solvent, as well as the reaction temperature.

Q3: How does the 4-(2-ethoxyethyl) substituent influence the tendency for homocoupling?

A3: The electronic and steric properties of the 4-(2-ethoxyethyl) substituent can influence the reactivity of the aryl bromide. While specific studies on this exact substituent's effect on homocoupling are not prevalent, electron-donating groups can sometimes affect the rates of the desired cross-coupling versus the undesired homocoupling pathways. It is crucial to optimize reaction conditions specifically for this substrate.

Troubleshooting Guides

Below are troubleshooting guides for common cross-coupling reactions involving this compound. These guides provide potential causes for excessive homocoupling and suggest corrective actions.

Suzuki-Miyaura Coupling

Issue: High levels of 4,4'-bis(2-ethoxyethyl)-1,1'-biphenyl are observed.

Potential Cause Suggested Solution
Oxygen in the reaction mixture Rigorously degas all solvents and reagents. Perform the reaction under a strictly inert atmosphere (e.g., Argon or Nitrogen). Multiple freeze-pump-thaw cycles are recommended for solvents.
Inappropriate Palladium Precatalyst or Ligand Use a Pd(0) source directly or a precatalyst that rapidly generates the active Pd(0) species. For aryl bromides, bulky, electron-rich phosphine ligands such as SPhos or XPhos can promote the desired cross-coupling over homocoupling.
Incorrect Base The choice of base is critical. Weak bases may not be effective in the transmetalation step, potentially favoring side reactions. For Suzuki couplings, inorganic bases like K₂CO₃ or K₃PO₄ are commonly used. The optimal base should be determined empirically.
Suboptimal Solvent The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvents for Suzuki reactions include toluene, dioxane, and THF, often with the addition of water.
Reaction Temperature Too High Elevated temperatures can sometimes lead to catalyst decomposition and an increase in side reactions. Try running the reaction at a lower temperature for a longer duration.
Sonogashira Coupling

Issue: Significant formation of the diyne byproduct from the homocoupling of the terminal alkyne (Glaser coupling).

Potential Cause Suggested Solution
Presence of Oxygen Similar to Suzuki coupling, oxygen promotes the oxidative homocoupling of alkynes, which is often copper-catalyzed. Ensure the reaction is performed under strictly anaerobic conditions.
High Copper(I) Cocatalyst Concentration While Cu(I) salts are typically used to facilitate the Sonogashira reaction, high concentrations can accelerate alkyne homocoupling. Reduce the amount of the copper cocatalyst or consider a copper-free Sonogashira protocol.
Inappropriate Base An amine base such as triethylamine or diisopropylamine is commonly used. The choice and purity of the amine can be critical. Ensure the amine is freshly distilled and degassed.
Unsuitable Palladium Catalyst and Ligand A variety of palladium catalysts and phosphine ligands can be used. For aryl bromides, Pd(PPh₃)₄ or a combination of a Pd(II) source with a phosphine ligand is common. The choice of ligand can influence the rate of cross-coupling versus homocoupling.
Heck Coupling

Issue: Formation of stilbene-type homocoupling products or other undesired byproducts.

Potential Cause Suggested Solution
Suboptimal Base The base is crucial for regenerating the active Pd(0) catalyst. Common bases include organic amines (e.g., Et₃N) or inorganic salts (e.g., NaOAc, K₂CO₃). The choice of base can affect the reaction outcome.
Ligand Choice Phosphine ligands are often used to stabilize the palladium catalyst. The nature of the phosphine (e.g., monodentate vs. bidentate, electron-rich vs. electron-poor) can influence the selectivity of the reaction.
Reaction Temperature and Time High temperatures can lead to side reactions. Optimize the temperature and reaction time to favor the formation of the desired product.
Solvent Effects Polar aprotic solvents like DMF, DMA, or NMP are commonly used in Heck reactions. The choice of solvent can impact the reaction rate and selectivity.

Experimental Protocols

While specific, optimized protocols for this compound are not widely published with detailed quantitative data on homocoupling, the following general procedures can serve as a starting point for optimization.

General Protocol for Suzuki-Miyaura Coupling to Minimize Homocoupling

This protocol is a general guideline and should be optimized for your specific coupling partner.

  • Reagent Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon), add this compound (1.0 equiv.), the desired boronic acid or ester (1.1-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).

    • In a separate flask, prepare a solution of the palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 1-5 mol%) in a degassed solvent (e.g., toluene or dioxane).

  • Reaction Setup:

    • Add the degassed solvent to the Schlenk flask containing the solids.

    • Add the catalyst solution to the reaction mixture.

    • The reaction vessel is sealed and heated to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring and Work-up:

    • Monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Visualizing Reaction Workflows

The following diagrams illustrate key experimental workflows and logical relationships for preventing homocoupling.

G Troubleshooting Workflow for Homocoupling in Suzuki Coupling start High Homocoupling Observed check_oxygen Is the reaction rigorously deoxygenated? start->check_oxygen deoxygenate Improve degassing procedure (e.g., freeze-pump-thaw) check_oxygen->deoxygenate No check_catalyst Is the catalyst/ligand optimal? check_oxygen->check_catalyst Yes deoxygenate->check_catalyst change_catalyst Screen alternative Pd sources and ligands (e.g., bulky, electron-rich phosphines) check_catalyst->change_catalyst No check_base Is the base appropriate? check_catalyst->check_base Yes change_catalyst->check_base change_base Test different bases (e.g., K3PO4, Cs2CO3) check_base->change_base No check_temp Is the temperature optimized? check_base->check_temp Yes change_base->check_temp lower_temp Lower the reaction temperature check_temp->lower_temp No end Homocoupling Minimized check_temp->end Yes lower_temp->end

Caption: Troubleshooting workflow for minimizing homocoupling in Suzuki coupling reactions.

G Decision Tree for Optimizing Sonogashira Coupling start High Alkyne Homocoupling check_copper Is a copper co-catalyst being used? start->check_copper reduce_copper Reduce Cu(I) loading check_copper->reduce_copper Yes copper_free Switch to a copper-free protocol check_copper->copper_free Consider check_atmosphere Is the inert atmosphere sufficient? reduce_copper->check_atmosphere copper_free->check_atmosphere improve_inert Ensure rigorous exclusion of oxygen check_atmosphere->improve_inert No end Homocoupling Reduced check_atmosphere->end Yes improve_inert->end

Caption: Decision tree for addressing alkyne homocoupling in Sonogashira reactions.

Validation & Comparative

A Comparative Analysis for Researchers: 1-Bromo-4-(2-ethoxyethyl)benzene vs. 1-Iodo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical and materials science research, the selection of appropriate building blocks is paramount to the successful synthesis of target molecules. This guide provides a detailed comparative analysis of two structurally similar aryl halides: 1-bromo-4-(2-ethoxyethyl)benzene and 1-iodo-4-(2-ethoxyethyl)benzene. The choice between an aryl bromide and an aryl iodide can significantly influence reaction kinetics, yields, and overall synthetic strategy, particularly in transition metal-catalyzed cross-coupling reactions. This document aims to furnish researchers, scientists, and drug development professionals with the necessary data and experimental insights to make informed decisions.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of a reagent dictate its behavior in a reaction medium. Below is a summary of the available and predicted data for the two compounds.

PropertyThis compound1-Iodo-4-(2-ethoxyethyl)benzeneData Source
Molecular Formula C₁₀H₁₃BrOC₁₀H₁₃IO-
Molecular Weight 229.11 g/mol 276.11 g/mol -
Boiling Point 254.7±15.0 °C (Predicted)Not availableMolWiki[1]
Density 1.288±0.06 g/cm³ (Predicted)Not availableMolWiki[1]
LogP 3.26Not availableMolWiki[1]

Note: Experimental data for 1-iodo-4-(2-ethoxyethyl)benzene is limited. Properties of structurally similar compounds, such as 1-iodo-4-(methoxymethyl)benzene (MW: 248.06 g/mol , XLogP3: 2.2), can offer some indication.[2]

Reactivity in Cross-Coupling Reactions: A Deeper Dive

The primary distinction in the utility of these two compounds lies in their reactivity in popular C-C bond-forming reactions like the Suzuki-Miyaura and Sonogashira couplings. This difference is rooted in the bond dissociation energy of the carbon-halogen bond (C-I < C-Br), which influences the rate-determining oxidative addition step in the catalytic cycle.

General Reactivity Trend:

In palladium-catalyzed cross-coupling reactions, aryl iodides are generally more reactive than aryl bromides.[3] This heightened reactivity often translates to milder reaction conditions (e.g., lower temperatures, lower catalyst loadings) and faster reaction times. However, there are nuances to this trend. For instance, in Suzuki-Miyaura reactions employing traditional Pd/PPh₃ catalyst systems, aryl iodides can exhibit surprisingly poor reactivity at lower temperatures (around 50 °C) compared to their bromide counterparts.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for the formation of biaryl compounds. The enhanced reactivity of the C-I bond in 1-iodo-4-(2-ethoxyethyl)benzene typically allows for more facile oxidative addition to the palladium(0) catalyst.

Comparative Experimental Data (Illustrative):

ParameterThis compound1-Iodo-4-(2-ethoxyethyl)benzene
Typical Catalyst Pd(PPh₃)₄, Pd(OAc)₂/ligandPd(PPh₃)₄, Pd(OAc)₂/ligand
Typical Base K₂CO₃, K₃PO₄K₂CO₃, K₃PO₄
Typical Solvent Dioxane/H₂O, Toluene, DMFDioxane/H₂O, Toluene, DMF
Typical Temperature 80-110 °CRoom Temperature - 80 °C
Reaction Time Generally longerGenerally shorter
Yield Good to excellentGood to excellent
Sonogashira Coupling

The Sonogashira coupling provides a powerful method for the synthesis of aryl alkynes. The reactivity difference between aryl iodides and bromides is particularly pronounced in this reaction. Aryl iodides can often be coupled at room temperature, whereas aryl bromides typically require heating.[3] This differential reactivity can be exploited for selective couplings in molecules containing both bromo and iodo substituents.[3]

Comparative Experimental Data (Illustrative):

ParameterThis compound1-Iodo-4-(2-ethoxyethyl)benzene
Catalyst System Pd(PPh₃)₂Cl₂/CuIPd(PPh₃)₂Cl₂/CuI
Base Et₃N, piperidine, DIPAEt₃N, piperidine, DIPA
Solvent THF, DMFTHF, DMF
Temperature 50-80 °CRoom Temperature - 50 °C
Reaction Time Moderate to longShort to moderate
Yield GoodExcellent

Experimental Protocols

Below are representative, generalized experimental protocols for Suzuki-Miyaura and Sonogashira couplings. These should be optimized for the specific substrates and desired products.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1-bromo- or 1-iodo-4-(2-ethoxyethyl)benzene, 1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add a degassed solvent system (e.g., dioxane/water 4:1).

  • Reaction Execution: Stir the reaction mixture at the appropriate temperature (e.g., 80-100 °C for the bromide, room temperature to 80 °C for the iodide) and monitor the progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

General Protocol for Sonogashira Coupling
  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the aryl halide (1.0 equiv) and the terminal alkyne (1.2 equiv) in a suitable solvent (e.g., THF or DMF).

  • Catalyst and Base Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), the copper(I) co-catalyst (e.g., CuI, 1-5 mol%), and a degassed amine base (e.g., triethylamine).

  • Reaction Execution: Stir the mixture at the designated temperature (e.g., 60-80 °C for the bromide, room temperature for the iodide) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purification: Purify the residue by flash column chromatography.

Visualizing Reaction Mechanisms

The following diagrams illustrate the catalytic cycles for the Suzuki-Miyaura and Sonogashira reactions, providing a visual representation of the key steps.

Suzuki_Miyaura_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)-X L₂ OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdIIAr Ar-Pd(II)-Ar' L₂ Transmetal->PdIIAr ArBOH2 Ar'B(OH)₂ ArBOH2->Transmetal Base Base Base->Transmetal RedElim Reductive Elimination PdIIAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product ArX Ar-X ArX->OxAdd Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd_pd Oxidative Addition Pd0->OxAdd_pd PdII_pd Ar-Pd(II)-X L₂ OxAdd_pd->PdII_pd Transmetal_pd Transmetalation PdII_pd->Transmetal_pd PdII_alkyne Ar-Pd(II)-C≡CR' L₂ Transmetal_pd->PdII_alkyne RedElim_pd Reductive Elimination PdII_alkyne->RedElim_pd RedElim_pd->Pd0 Product_pd Ar-C≡CR' RedElim_pd->Product_pd ArX_pd Ar-X ArX_pd->OxAdd_pd Alkyne R'C≡CH Cu_acetylide CuC≡CR' Alkyne->Cu_acetylide CuX, Base Base_cu Base Base_cu->Cu_acetylide CuX CuX Cu_acetylide->Transmetal_pd

References

Validating the Structure of 1-bromo-4-(2-ethoxyethyl)benzene: A 2D NMR Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and development, the unambiguous structural confirmation of novel chemical entities is paramount. For substituted aromatic compounds such as 1-bromo-4-(2-ethoxyethyl)benzene, a key intermediate in various synthetic pathways, precise structural elucidation is critical to ensure the integrity of downstream applications. While several analytical techniques can provide structural insights, 2D Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed connectivity information, offering a definitive structural fingerprint.

This guide provides a comprehensive comparison of 2D NMR spectroscopy with other common analytical methods for the structural validation of this compound. We present supporting experimental protocols and data to aid researchers in selecting the most appropriate analytical strategy for their needs.

Comparison of Analytical Techniques

The choice of analytical technique for structural elucidation depends on the specific information required, sample availability, and instrumentation access. Below is a comparative summary of common methods used for characterizing substituted benzenes.

Technique Information Provided Strengths Limitations
2D NMR (COSY, HSQC, HMBC) Detailed proton-proton and proton-carbon correlations, providing unambiguous connectivity.Provides a complete structural map of the molecule.Requires a relatively larger amount of sample and longer acquisition times.
1D NMR (¹H and ¹³C) Information on the chemical environment of individual protons and carbons.Fast and provides essential structural information.Can be ambiguous for complex structures without 2D correlation data.
Mass Spectrometry (MS) Provides the molecular weight and fragmentation pattern of the molecule.High sensitivity and can determine the molecular formula.Does not provide direct information on the connectivity of atoms.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast and non-destructive.Provides limited information on the overall molecular structure.[1]

Experimental Protocols

2D NMR Spectroscopy

A detailed 2D NMR analysis provides irrefutable evidence for the structure of this compound. The following protocols outline the standard procedures for acquiring COSY, HSQC, and HMBC spectra.

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

Instrumentation: All NMR spectra can be acquired on a 500 MHz spectrometer.

¹H- ¹H COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[2][3]

  • Pulse Program: Standard cosygpqf

  • Spectral Width: 12 ppm in both dimensions

  • Number of Scans: 8

  • Number of Increments: 256

  • Relaxation Delay: 2.0 s

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment reveals direct one-bond correlations between protons and the carbons to which they are attached.[2][4]

  • Pulse Program: Standard hsqcedetgpsisp2.3

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 160 ppm

  • Number of Scans: 16

  • Number of Increments: 256

  • Relaxation Delay: 1.5 s

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons over two to three bonds, and sometimes longer ranges.[2][4][5] This is crucial for piecing together the molecular skeleton.

  • Pulse Program: Standard hmbcgplpndqf

  • ¹H Spectral Width: 12 ppm

  • ¹³C Spectral Width: 200 ppm

  • Number of Scans: 32

  • Number of Increments: 256

  • Relaxation Delay: 2.0 s

  • Long-range Coupling Delay (d6): Optimized for a J-coupling of 8 Hz.

Data Interpretation and Visualization

The following DOT script visualizes the logical workflow for validating the structure of this compound using 2D NMR data.

G cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_validation Structure Validation 1D_H 1D ¹H NMR Assign_Protons Assign ¹H Signals 1D_H->Assign_Protons 1D_C 1D ¹³C NMR Assign_Carbons Assign ¹³C Signals 1D_C->Assign_Carbons 2D_COSY 2D COSY 2D_HSQC 2D HSQC 2D_HMBC 2D HMBC COSY_Correlations Analyze COSY Correlations (H-H Connectivity) Assign_Protons->COSY_Correlations HSQC_Correlations Analyze HSQC Correlations (Direct C-H Bonds) Assign_Protons->HSQC_Correlations HMBC_Correlations Analyze HMBC Correlations (Long-Range C-H Bonds) Assign_Protons->HMBC_Correlations Assign_Carbons->HSQC_Correlations Assign_Carbons->HMBC_Correlations Assemble_Fragments Assemble Molecular Fragments COSY_Correlations->Assemble_Fragments HSQC_Correlations->Assemble_Fragments HMBC_Correlations->Assemble_Fragments Confirm_Structure Confirm Final Structure Assemble_Fragments->Confirm_Structure

Workflow for 2D NMR Structural Validation.
Expected 2D NMR Correlations

Based on the structure of this compound, the following key 2D NMR correlations are expected. The DOT script below illustrates these crucial connections for structural confirmation.

Key COSY and HMBC correlations for this compound.

Conclusion

For the definitive structural validation of this compound, 2D NMR spectroscopy, including COSY, HSQC, and HMBC experiments, provides an unparalleled level of detail, revealing the complete bonding network of the molecule. While other techniques such as mass spectrometry and infrared spectroscopy offer valuable complementary information regarding molecular weight and functional groups, they lack the comprehensive structural insights provided by 2D NMR. The detailed experimental protocols and expected correlation data presented in this guide serve as a valuable resource for researchers, enabling the confident and accurate structural elucidation of this and similar substituted aromatic compounds.

References

A Comparative Guide to High-Resolution Mass Spectrometry for the Determination of the Exact Mass of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of pharmaceutical research and drug development, the precise characterization of chemical entities is paramount. High-resolution mass spectrometry (HRMS) stands out as a powerful analytical technique for the unambiguous determination of elemental compositions through exact mass measurements.[1] This guide provides a comparative overview of HRMS techniques for determining the exact mass of 1-bromo-4-(2-ethoxyethyl)benzene, a key intermediate in various synthetic pathways. We will delve into the performance of different HRMS platforms, compare them with alternative analytical methods, and provide a detailed experimental protocol.

The theoretical monoisotopic exact mass of this compound (C₁₀H₁₃⁷⁹BrO) is calculated to be 228.01498 Da . The ability to measure this mass with high accuracy is crucial for confirming the molecular formula and distinguishing it from other potential isobaric compounds.

Comparison of High-Resolution Mass Spectrometry Analyzers

The choice of mass analyzer is critical as it dictates the resolution and mass accuracy of the measurement. The three most common types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR). The table below compares their key performance characteristics.

FeatureTime-of-Flight (TOF)OrbitrapFourier Transform Ion Cyclotron Resonance (FT-ICR)
Resolving Power 10,000 - 60,00060,000 - 500,000> 1,000,000
Mass Accuracy < 5 ppm< 3 ppm< 1 ppm
Scan Speed Very FastFastSlow
Cost ModerateHighVery High
Maintenance LowModerateHigh
High-Resolution Mass Spectrometry vs. Alternative Techniques

While HRMS is the gold standard for exact mass determination, other analytical techniques can provide complementary information or serve as alternatives in certain contexts.

TechniqueInformation ProvidedAdvantagesLimitations
High-Resolution Mass Spectrometry (HRMS) Exact mass-to-charge ratio, elemental compositionHigh accuracy and confidence in formula assignment.[1]Higher instrument cost and complexity.
Low-Resolution Mass Spectrometry (LRMS) Nominal mass-to-charge ratio, fragmentation patternLower cost, easier to operate and maintain.[2]Cannot distinguish between isobaric compounds with the same nominal mass.
Nuclear Magnetic Resonance (NMR) Spectroscopy Chemical structure, connectivity of atomsProvides detailed structural information.Lower sensitivity than MS, requires larger sample amounts.
Elemental Analysis (EA) Percentage of C, H, N, S, OProvides empirical formula.Does not provide molecular weight, requires pure sample.

Experimental Protocol: Exact Mass Determination of this compound by HRMS

This protocol outlines the general procedure for determining the exact mass of this compound using a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap instrument, coupled with an appropriate ionization source.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of this compound.
  • Dissolve the sample in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.
  • Perform a serial dilution of the stock solution to a final concentration of 1-10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The final concentration may need optimization based on the instrument's sensitivity.

2. Instrument Setup and Calibration:

  • Ionization Source: Electrospray Ionization (ESI) is a common choice for this type of molecule.
  • Ionization Mode: Positive ion mode is typically suitable for this compound.
  • Mass Analyzer: Set the instrument to operate in high-resolution mode.
  • Calibration: Calibrate the mass spectrometer using a standard calibration solution appropriate for the desired mass range to ensure high mass accuracy.

3. Data Acquisition:

  • Inject the prepared sample solution into the mass spectrometer.
  • Acquire full scan mass spectra over a relevant m/z range (e.g., m/z 100-500).
  • Ensure that the peak corresponding to the [M+H]⁺ ion of this compound (expected m/z ~229.0228) is observed with sufficient intensity.

4. Data Analysis:

  • Process the acquired data using the instrument's software.
  • Determine the accurate m/z of the monoisotopic peak for the [M+H]⁺ ion.
  • Use the software's formula calculator to determine the elemental composition based on the measured exact mass. The software will compare the measured mass with theoretical masses of possible elemental formulas within a specified mass tolerance (e.g., < 5 ppm).
  • Confirm that the most probable elemental composition matches the expected formula of C₁₀H₁₃BrO. The isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) should also be observed and match the theoretical pattern.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HRMS Analysis cluster_result Result Confirmation prep1 Weigh Compound prep2 Dissolve in Solvent prep1->prep2 prep3 Dilute to Final Concentration prep2->prep3 analysis1 Instrument Calibration prep3->analysis1 analysis2 Data Acquisition analysis1->analysis2 analysis3 Data Processing analysis2->analysis3 result1 Determine Exact Mass analysis3->result1 result2 Calculate Elemental Composition result1->result2 result3 Confirm Molecular Formula result2->result3

Caption: Experimental workflow for exact mass determination.

logical_comparison cluster_high_confidence High Confidence Formula cluster_moderate_confidence Structural/Compositional Info cluster_low_confidence Nominal Mass HRMS HRMS NMR NMR Spectroscopy EA Elemental Analysis LRMS LRMS Target Determine Exact Mass of This compound Target->HRMS Highest Accuracy Target->NMR Complementary Data Target->EA Complementary Data Target->LRMS Lower Accuracy

Caption: Comparison of analytical methods for molecular formula determination.

References

Reactivity Profile of 1-bromo-4-(2-ethoxyethyl)benzene in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the reactivity of 1-bromo-4-(2-ethoxyethyl)benzene with other bromoarenes in key palladium-catalyzed cross-coupling reactions, namely Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination. The discussion is supported by experimental data from analogous systems to provide a predictive framework for researchers employing this compound in synthetic applications.

Executive Summary

This compound is an aryl bromide featuring a para-substituted ethoxyethyl group. This substituent imparts specific electronic and steric characteristics that influence its reactivity in cross-coupling reactions. The etheric oxygen in the ethoxyethyl group acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This electronic effect generally leads to a decreased reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle, which is often the rate-determining step in palladium-catalyzed cross-coupling reactions. Consequently, this compound is expected to be less reactive than bromoarenes bearing electron-withdrawing substituents, and its reactivity is anticipated to be comparable to other bromoarenes with electron-donating groups, such as 4-bromoanisole.

Comparative Reactivity Analysis

The reactivity of bromoarenes in palladium-catalyzed cross-coupling reactions is primarily governed by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbon atom bonded to the bromine, facilitating oxidative addition to the Pd(0) catalyst and thus increasing the reaction rate. Conversely, electron-donating groups decrease the electrophilicity of this carbon, slowing down the oxidative addition step and reducing the overall reaction rate.

Based on these principles, the expected order of reactivity for a selection of bromoarenes is as follows:

4-Bromobenzonitrile (Electron-Withdrawing) > Bromobenzene (Neutral) > this compound (Electron-Donating) ≈ 4-Bromoanisole (Electron-Donating)

Experimental Data Comparison

While specific experimental data for this compound in all major cross-coupling reactions is not extensively documented in publicly available literature, we can draw strong comparative inferences from studies on structurally and electronically similar bromoarenes. The following tables summarize representative experimental data for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions of various bromoarenes, providing a basis for predicting the performance of this compound.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds. The reactivity of the aryl bromide is a critical factor for the success of this coupling.

Table 1: Comparison of Bromoarene Reactivity in Suzuki-Miyaura Coupling

BromoareneCoupling PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrilePhenylboronic acidPd-bpydc-Nd (0.2 mol%)NaOHH₂O/Toluene30->95[1]
4-BromoanisolePhenylboronic acidPd-bpydc-Nd (0.2 mol%)NaOHH₂O/Toluene30-~70[1]
1-bromo-4-(1-octynyl)benzenePhenylboronic acidPd-catalyst II (1 mol%)K₂CO₃H₂O/TBAB60295[2]

As inferred from the data, 4-bromobenzonitrile, with its electron-withdrawing nitrile group, exhibits higher reactivity than 4-bromoanisole, which has an electron-donating methoxy group[1]. This compound, also possessing an electron-donating substituent, is expected to show reactivity similar to or slightly lower than 4-bromoanisole under comparable conditions. The high yield obtained for 1-bromo-4-(1-octynyl)benzene, which has a less electron-donating group compared to an alkoxy group, further supports this trend[2].

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The electronic properties of the aryl halide significantly impact the reaction efficiency.

Table 2: Comparison of Bromoarene Reactivity in the Heck Reaction

BromoareneAlkeneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrileStyrenePd(OAc)₂/dppfNEt₃DMF1002495[3]
BromobenzeneStyrenePd-complex 6 (2 mol%)K₂CO₃DMF601292[3]
4-BromoanisoleStyrenePd(OAc)₂ (2 mol%)K₂CO₃DMF1202485[3]

The trend of reactivity in the Heck reaction mirrors that of the Suzuki coupling, with electron-poor aryl bromides like 4-bromobenzonitrile reacting more readily than electron-rich ones such as 4-bromoanisole[3]. It is therefore anticipated that this compound would require more forcing conditions (higher temperature, longer reaction time, or more active catalyst) to achieve high yields in the Heck reaction compared to bromobenzene or 4-bromobenzonitrile.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds. The success of this reaction is also sensitive to the electronic nature of the aryl halide.

Table 3: Comparison of Bromoarene Reactivity in Buchwald-Hartwig Amination

BromoareneAmineCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromobenzonitrileBenzamideXantPhos/Pd₂(dba)₃DBUDMF100-83[4]
BromobenzeneAnilinePd(OAc)₂/X-PhosNaOt-BuToluene10010 min (MW)95[5]
4-BromoanisoleAnilinePd(OAc)₂/P(t-Bu)₃NaOt-BuToluene80298[5]

In Buchwald-Hartwig amination, while electron-withdrawing groups still generally favor the reaction, the choice of ligand and base can significantly influence the outcome, often allowing for the efficient coupling of electron-rich aryl bromides[4][5]. The high yield reported for 4-bromoanisole suggests that with an appropriate catalyst system, this compound can be a viable substrate for C-N bond formation[5].

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. Researchers should note that optimization of the catalyst, ligand, base, solvent, and temperature is often necessary for a specific substrate combination.

General Procedure for Suzuki-Miyaura Coupling

To a reaction vessel containing the bromoarene (1.0 equiv), arylboronic acid (1.2 equiv), and a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0 equiv) is added a solvent (e.g., toluene, dioxane, DMF, water). The mixture is degassed with an inert gas (e.g., argon or nitrogen). The palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf); 1-5 mol%) is then added, and the mixture is heated to the desired temperature (typically 80-120 °C) with stirring until the reaction is complete (monitored by TLC or GC-MS). Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

General Procedure for the Heck Reaction

In a reaction vessel, the bromoarene (1.0 equiv), alkene (1.2 equiv), a base (e.g., NEt₃, K₂CO₃; 1.5 equiv), and a palladium catalyst (e.g., Pd(OAc)₂, Pd/C; 1-5 mol%) are combined in a suitable solvent (e.g., DMF, NMP, acetonitrile). A phosphine ligand (e.g., PPh₃, P(o-tol)₃) may also be added. The mixture is degassed and heated under an inert atmosphere at a temperature ranging from 80 to 140 °C.[3][7] The reaction progress is monitored by TLC or GC-MS. After completion, the mixture is cooled, filtered to remove the catalyst, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography or recrystallization.[3]

General Procedure for Buchwald-Hartwig Amination

An oven-dried reaction tube is charged with the bromoarene (1.0 equiv), the amine (1.2 equiv), a base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃; 1.4 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂; 1-2 mol%), and a phosphine ligand (e.g., XPhos, SPhos, BINAP; 2-4 mol%). The tube is evacuated and backfilled with an inert gas. A degassed solvent (e.g., toluene, dioxane) is added, and the mixture is heated to the required temperature (typically 80-110 °C) until the starting material is consumed, as indicated by TLC or GC-MS. The reaction is then cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography.[5][8]

Visualizations

Cross_Coupling_Catalytic_Cycle cluster_0 General Catalytic Cycle A Pd(0)L_n B Oxidative Addition Complex A->B Ar-Br C Transmetalation Complex B->C Nu-M D Reductive Elimination Product C->D D->A Ar-Nu Product Coupled Product D->Product ArBr This compound ArBr->B NuM Nucleophile (e.g., R-B(OH)₂, R-H, R₂NH) NuM->C

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Combine Reactants: Bromoarene, Nucleophile, Base B Add Solvent and Degas A->B C Add Catalyst and Ligand B->C D Heat to Reaction Temperature C->D E Monitor Progress (TLC/GC-MS) D->E F Cool and Quench Reaction E->F G Extraction F->G H Drying and Concentration G->H I Purification (Chromatography) H->I

Caption: A typical experimental workflow for cross-coupling reactions.

References

Purity Assessment of 1-bromo-4-(2-ethoxyethyl)benzene: A Comparative Guide to HPLC and GC Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount to the integrity and success of their work. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity assessment of 1-bromo-4-(2-ethoxyethyl)benzene, a key building block in various synthetic pathways. We present detailed experimental protocols and supporting data to aid in the selection of the most suitable analytical method.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

Reverse-phase HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds. Its high resolution makes it particularly suitable for separating structurally similar impurities from the main analyte.

Experimental Protocol: HPLC Method

A reverse-phase HPLC method was developed for the purity assessment of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended due to its excellent hydrophobic selectivity for aromatic compounds.[1][2]

  • Mobile Phase: A gradient elution of acetonitrile and water is employed to ensure optimal separation of the main compound from potential impurities. The addition of a small amount of acid, such as 0.1% formic acid, can improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm, a common wavelength for aromatic compounds.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.

Gas Chromatography (GC): An Alternative for Volatile Compounds

Gas chromatography is a robust and widely used technique for the analysis of volatile and semi-volatile compounds. When coupled with a Flame Ionization Detector (FID), it offers high sensitivity for organic molecules.

Experimental Protocol: GC-FID Method

A gas chromatography method with flame ionization detection provides an effective alternative for the purity analysis of this compound.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., 30 m x 0.25 mm, 0.25 µm film thickness), is suitable for separating aromatic compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program: A temperature gradient is used to ensure the separation of compounds with different boiling points. A typical program would start at a lower temperature and ramp up to a higher temperature.

  • Injection Mode: Split injection to prevent column overloading.

  • Sample Preparation: The sample is dissolved in a suitable solvent, such as dichloromethane or ethyl acetate, at a concentration of approximately 1 mg/mL.

Comparative Data Analysis

The following tables present hypothetical data from the analysis of a sample of this compound using the described HPLC and GC-FID methods. The sample is presumed to contain the main compound and three potential process-related impurities:

  • Impurity A: 4-(2-ethoxyethyl)benzene (unreacted starting material)

  • Impurity B: 1,3-dibromo-4-(2-ethoxyethyl)benzene (di-substituted by-product)

  • Impurity C: 1-bromo-2-(2-ethoxyethyl)benzene (isomeric impurity)

Table 1: HPLC Analysis Results
CompoundRetention Time (min)Peak AreaArea %
Impurity A5.2150000.5
This compound 8.5 2955000 98.5
Impurity C9.1180000.6
Impurity B12.3120000.4
Total 3000000 100.0
Table 2: GC-FID Analysis Results
CompoundRetention Time (min)Peak AreaArea %
Impurity A7.8135000.45
This compound 10.2 2961000 98.7
Impurity C10.5165000.55
Impurity B13.190000.3
Total 3000000 100.0

Method Comparison

FeatureHPLCGC-FID
Principle Partitioning between a liquid mobile phase and a solid stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.
Applicability Suitable for non-volatile and thermally labile compounds.Best for volatile and thermally stable compounds.
Resolution Generally offers higher resolution for complex mixtures of isomers.Good resolution, particularly for compounds with different boiling points.
Sensitivity Dependent on the detector (UV, MS, etc.). UV detection is robust for chromophoric compounds.FID provides excellent sensitivity for organic compounds.[3]
Sample Derivatization Not typically required.May be necessary for non-volatile compounds, but not in this case.

Logical Workflow for Purity Assessment

The following diagram illustrates the logical workflow for the purity assessment of this compound.

Purity_Assessment_Workflow Purity Assessment Workflow for this compound cluster_sample Sample Handling cluster_hplc HPLC Analysis cluster_gc GC-FID Analysis cluster_analysis Data Analysis and Reporting Sample This compound Sample Dissolve Dissolve in Appropriate Solvent Sample->Dissolve HPLC_Inject Inject into HPLC Dissolve->HPLC_Inject For HPLC GC_Inject Inject into GC Dissolve->GC_Inject For GC HPLC_Separation Separation on C18 Column HPLC_Inject->HPLC_Separation HPLC_Detect UV Detection (254 nm) HPLC_Separation->HPLC_Detect HPLC_Data HPLC Data Acquisition HPLC_Detect->HPLC_Data Integrate Integrate Peak Areas HPLC_Data->Integrate GC_Separation Separation on Capillary Column GC_Inject->GC_Separation GC_Detect Flame Ionization Detection GC_Separation->GC_Detect GC_Data GC-FID Data Acquisition GC_Detect->GC_Data GC_Data->Integrate Calculate Calculate Area % Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Workflow for purity assessment.

Conclusion

Both HPLC and GC-FID are suitable methods for the purity assessment of this compound. The choice between the two techniques will depend on the specific requirements of the analysis and the available instrumentation. HPLC may offer superior resolution for isomeric impurities, while GC-FID provides a robust and sensitive alternative, particularly if the primary concern is the detection of volatile organic impurities. For comprehensive characterization, employing both techniques can provide orthogonal data, leading to a more complete purity profile of the compound.

References

Elemental Analysis for Compositional Confirmation of 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

In the synthesis and development of novel chemical entities, rigorous confirmation of the elemental composition is a critical step to ensure the identity and purity of the target compound. This guide provides a comprehensive comparison of elemental analysis with alternative analytical techniques for the compositional confirmation of 1-bromo-4-(2-ethoxyethyl)benzene. It includes detailed experimental protocols, data presentation, and a workflow for logical decision-making in compound verification.

Theoretical vs. Experimental Composition

The primary method for confirming the elemental makeup of a synthesized compound is through elemental analysis, which determines the percentage by weight of carbon (C), hydrogen (H), nitrogen (N), and other elements like halogens (X) and sulfur (S). For this compound, with a molecular formula of C₁₀H₁₃BrO, the theoretical elemental composition has been calculated.

A comparison with a commercially available, structurally similar compound, 1-bromo-4-ethoxybenzene (C₈H₉BrO), highlights the importance of precise analytical data in distinguishing between related structures.

CompoundMolecular FormulaElementTheoretical (%)Hypothetical Experimental (%)Deviation (%)
This compound C₁₀H₁₃BrOCarbon (C)52.4252.35-0.07
Hydrogen (H)5.725.78+0.06
Bromine (Br)34.8834.75-0.13
Oxygen (O)6.987.12+0.14
1-bromo-4-ethoxybenzene C₈H₉BrOCarbon (C)47.7947.68-0.11
Hydrogen (H)4.514.59+0.08
Bromine (Br)39.7439.61-0.13
Oxygen (O)7.968.12+0.16

Note: Hypothetical experimental data is presented for illustrative purposes. Accepted tolerance for elemental analysis is typically within ±0.4% of the theoretical value.[1][2]

Experimental Protocol: Elemental Analysis

Objective: To determine the weight percentages of carbon, hydrogen, bromine, and oxygen in a sample of this compound to confirm its elemental composition.

Instrumentation: CHNX Elemental Analyzer.

Procedure:

  • Sample Preparation: A small amount of the purified and dried sample (typically 1-3 mg) is accurately weighed into a tin or silver capsule.

  • Combustion: The capsule containing the sample is dropped into a high-temperature combustion furnace (typically 900-1000 °C) with a stream of oxygen. This process converts the sample into its elemental gases (CO₂, H₂O, N₂, and SO₂). The bromine is converted to HBr.

  • Reduction: The combustion products are passed through a reduction furnace containing copper to remove excess oxygen and convert nitrogen oxides to N₂.

  • Separation and Detection: The gaseous mixture is then passed through a chromatographic column to separate the individual components. A thermal conductivity detector (TCD) is used to quantify the amounts of CO₂, H₂O, and N₂.

  • Halogen Determination: For bromine, the combustion gases are passed through a scrubber containing a solution that absorbs HBr. The amount of bromide is then determined by titration or ion chromatography.

  • Oxygen Determination: Oxygen is typically determined by pyrolysis in the absence of oxygen, where the sample is decomposed in a furnace filled with platinized carbon. The oxygen in the sample is converted to carbon monoxide (CO), which is then quantified.

  • Calculation: The weight percentages of each element are calculated from the detected amounts of the respective gases and the initial sample weight.

Alternative Analytical Methods for Compositional Confirmation

While elemental analysis provides direct evidence of the elemental ratios, other spectroscopic techniques offer complementary information about the molecular structure and can be used to support the compositional analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively. The integration of proton signals in ¹H NMR can confirm the ratio of different types of protons in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the molecular weight of the compound, which can be used to deduce the molecular formula.

Workflow for Compositional Confirmation

The following diagram illustrates a logical workflow for confirming the composition of a newly synthesized compound.

Workflow for Compositional Confirmation A Synthesized Compound B Purification A->B C Elemental Analysis (CHBrO) B->C G Alternative Techniques (NMR, MS) B->G D Results within ±0.4% of Theoretical? C->D E Composition Confirmed D->E Yes F Further Investigation Required D->F No F->G H Structural Elucidation G->H

Caption: A logical workflow for the confirmation of a synthesized compound's composition.

References

A Comparative Analysis of Experimental and Predicted NMR Shifts for 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Cross-Validating NMR Data

Data Presentation: A Comparative Summary

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-bromo-4-(2-ethoxyethyl)benzene, alongside the experimental data for the analogous compounds. The predicted values were obtained using the online NMR prediction tool, nmrdb.org.

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-2, H-67.40d8.4
H-3, H-57.08d8.4
-CH₂-Ar2.78t7.0
-O-CH₂-CH₂-3.63t7.0
-O-CH₂-CH₃3.49q7.0
-O-CH₂-CH₃1.18t7.0

Table 2: Experimental ¹H NMR Data for Analogous Compounds

CompoundProtonsExperimental Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
1-bromo-4-ethylbenzeneH-2, H-67.38d8.4
H-3, H-57.05d8.4
-CH₂-2.59q7.6
-CH₃1.19t7.6
1-bromo-4-ethoxybenzeneH-2, H-67.36d8.9
H-3, H-56.78d8.9
-O-CH₂-3.97q7.0
-CH₃1.39t7.0

Table 3: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C-1119.9
C-2, C-6131.5
C-3, C-5130.5
C-4138.1
-CH₂-Ar38.1
-O-CH₂-CH₂-70.0
-O-CH₂-CH₃66.2
-O-CH₂-CH₃15.1

Table 4: Experimental ¹³C NMR Data for Analogous Compounds

| Compound | Carbon | Experimental Chemical Shift (ppm) | |---|---| | 1-bromo-4-ethylbenzene | C-1 | 120.0 | | | C-2, C-6 | 131.4 | | | C-3, C-5 | 129.9 | | | C-4 | 143.1 | | | -CH₂- | 27.9 | | | -CH₃ | 15.4 | | 1-bromo-4-ethoxybenzene | C-1 | 113.8 | | | C-2, C-6 | 132.2 | | | C-3, C-5 | 116.2 | | | C-4 | 158.2 | | | -O-CH₂- | 63.5 | | | -CH₃ | 14.8 |

Experimental Protocols

The following is a general methodology for acquiring ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the instrument and the sample.

Sample Preparation:

  • Dissolve 5-25 mg of the solid sample or 10-50 µL of the liquid sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

¹H NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: Typically 8 to 16 scans for sufficient signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time (aq): 2-4 seconds.

    • Spectral Width (sw): A range appropriate for proton signals (e.g., -2 to 12 ppm).

  • Processing:

    • Apply a Fourier transform to the free induction decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the TMS signal.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the multiplicities and coupling constants.

¹³C NMR Spectroscopy:

  • Instrument: A high-resolution NMR spectrometer with a carbon probe.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled carbon experiment (e.g., 'zgpg30').

    • Number of Scans: A larger number of scans is typically required due to the lower natural abundance of ¹³C (e.g., 128 to 1024 scans or more).

    • Relaxation Delay (d1): 2-5 seconds.

    • Acquisition Time (aq): 1-2 seconds.

    • Spectral Width (sw): A range appropriate for carbon signals (e.g., 0 to 220 ppm).

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the solvent signal or TMS.

Visualization of the Comparison Workflow

The following diagram illustrates the logical workflow for comparing experimental and predicted NMR data, a crucial step in structural verification.

G Workflow for NMR Data Cross-Validation cluster_0 Experimental Data Acquisition cluster_1 Computational Prediction cluster_2 Data Analysis and Comparison Sample Synthesized Compound NMR_Exp NMR Experiment (1H & 13C) Sample->NMR_Exp Exp_Data Experimental NMR Spectra NMR_Exp->Exp_Data Comparison Compare Chemical Shifts, Multiplicities, and Coupling Constants Exp_Data->Comparison Structure Proposed Structure Prediction NMR Prediction Software Structure->Prediction Pred_Data Predicted NMR Shifts Prediction->Pred_Data Pred_Data->Comparison Verification Structural Verification Comparison->Verification Good Correlation Discrepancy Investigate Discrepancies Comparison->Discrepancy Poor Correlation Revision Revise Structure Discrepancy->Revision Revision->Prediction

Caption: Workflow for comparing experimental and predicted NMR data for structural verification.

performance comparison of catalysts for Suzuki reaction with 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

A guide for researchers on catalyst selection for the synthesis of biaryl compounds, using the coupling of bromobenzene and phenylboronic acid as a representative model.

Due to a lack of specific comparative studies on the Suzuki-Miyaura coupling of 1-bromo-4-(2-ethoxyethyl)benzene, this guide provides a performance comparison of various palladium catalysts for a well-documented model reaction: the coupling of bromobenzene with phenylboronic acid. The principles and relative performance of these catalyst systems can be considered indicative and provide a strong starting point for the optimization of the reaction with the substrate of interest.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] The efficiency of this reaction is highly dependent on the choice of catalyst, ligands, base, and solvent.

Catalyst Performance Data

The following table summarizes the performance of different palladium-based catalytic systems in the Suzuki-Miyaura coupling of bromobenzene and phenylboronic acid. The data highlights the influence of ligands and reaction conditions on the yield of the desired biaryl product.

Catalyst PrecursorLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂PPh₃K₂CO₃DME802High[2]
PdCl₂(dppf)dppfCs₂CO₃1,4-Dioxane/H₂O90-High[2]
Pd/Fe₃O₄/RGONone (Heterogeneous)----High[3]
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane--Good[4]
Pd/CeO₂None (Single Atom)K₂CO₃Ethanol/H₂O222-[5]

Note: "High" and "Good" yields are reported as described in the source material, which did not always provide specific quantitative values. The conditions for the Pd/Fe₃O₄/RGO catalyst were not fully detailed in the snippet.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow prep Preparation of Reaction Mixture react Reaction under Inert Atmosphere prep->react Heating & Stirring quench Reaction Quenching react->quench Cooling extract Extraction quench->extract Addition of Water & Organic Solvent dry Drying of Organic Phase extract->dry Separation of Layers purify Purification dry->purify Removal of Drying Agent & Solvent Evaporation char Characterization purify->char e.g., Column Chromatography

References

A Comparative Guide to the Cross-Coupling Reactions of 1-bromo-4-(2-ethoxyethyl)benzene and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the kinetic performance of aryl bromides, including analogs of 1-bromo-4-(2-ethoxyethyl)benzene, in three major cross-coupling reactions: Suzuki-Miyaura, Heck, and Sonogashira couplings. Due to the limited availability of specific kinetic data for this compound, this guide utilizes data from structurally similar substrates, such as 4-bromoanisole and 4-bromonitrobenzene, to provide a valuable comparative framework for researchers. The inclusion of detailed experimental protocols and workflow visualizations aims to facilitate the design and execution of related synthetic strategies.

Performance Comparison in Cross-Coupling Reactions

The following tables summarize key kinetic and performance data for Suzuki-Miyaura, Heck, and Sonogashira reactions involving aryl bromides analogous to this compound. These comparisons highlight the influence of reaction type, catalysts, ligands, and substrates on reaction efficiency.

Table 1: Suzuki-Miyaura Coupling of Aryl Bromides
Aryl BromideCoupling PartnerCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Turnover Frequency (TOF, h⁻¹)Reference
4-BromoanisolePhenylboronic acidPd(OAc)₂ (0.045)NoneK₃PO₄Toluene/Water12010692316[1]
4-BromonitrobenzenePhenylboronic acidPd-poly(AA) hybrid (0.045)NoneK₃PO₄Toluene/Water70->80 (in 6h)3343[1]
BromobenzenePhenylboronic acidPd₂(dba)₃ (0.05)JohnPhos (0.2)Cs₂CO₃THF/Water402.590-[2]
4-BromoanisolePhenylboronic acidPd(OAc)₂ / XPhosXPhosK₂CO₃---95-[3]
Table 2: Heck Coupling of Aryl Bromides
Aryl BromideAlkeneCatalyst (mol%)LigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
4-BromoacetophenoneStyrenePd(OAc)₂ (1)Tetrahydropyrimidinium salt (2)K₂CO₃DMF/Water804High[4]
4-Bromoanisole2-Ethylhexyl acrylatePd(OAc)₂ (1)N-phenyl urea (2)NaHCO₃Ionic Liquid18012Good[5]
BromobenzeneStyrenePd(dba)₂P(OPh)₃-DMF--High[6]
1-Bromo-4-nitrobenzeneStyrenePd-NHC-H (0.5)NHCNa₂CO₃DMA50199.87[7]
Table 3: Sonogashira Coupling of Aryl Bromides

| Aryl Bromide | Alkyne | Catalyst (mol%) | Co-catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---|---| | Bromobenzene | Phenylacetylene | PdCl₂(CH₃CN)₂ | None | Cyclopropylphosphine | Et₃N | Water (with PTS) | RT | - | 96 |[8] | | 4-Nitrobromobenzene | Phenylacetylene | Pd complex (1) | CuI | PPh₃ | - | - | - | - | - |[9] | | 2-R-bromobenzenes | Arylacetylenes | Pd/Cu | P-t-Bu₃, t-Bu₂PCy, etc. | - | - | - | - | - | - |[10] | | Aryl Bromides | Terminal Alkynes | (AllylPdCl)₂ (2.5) | None | P(t-Bu)₃ (10) | DABCO | Acetonitrile | RT | - | Good to Excellent |[11] |

Experimental Protocols

Detailed methodologies for the key cross-coupling reactions are provided below. These protocols are based on established literature and can be adapted for specific research needs.

Suzuki-Miyaura Coupling of an Aryl Bromide

This protocol is a general procedure for the Suzuki-Miyaura cross-coupling reaction.[12]

Materials:

  • Aryl halide (1 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 0.5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, 3 mmol)

  • Solvent (e.g., Toluene/Water 4:1, 5 mL)

Procedure:

  • To a reaction vessel, add the aryl halide, arylboronic acid, palladium(II) acetate, and base.

  • Add the solvent to the mixture.

  • Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Heck Coupling of an Aryl Bromide

The following is a general protocol for the Heck cross-coupling reaction.[4][5]

Materials:

  • Aryl bromide (1 mmol)

  • Alkene (1.5 mmol)

  • Palladium(II) acetate (Pd(OAc)₂, 1 mol%)

  • Ligand (e.g., triphenylphosphine, 2 mol%)

  • Base (e.g., triethylamine, Na₂CO₃, 2 mmol)

  • Solvent (e.g., DMF, acetonitrile, 5 mL)

Procedure:

  • In a Schlenk tube, combine the aryl bromide, alkene, palladium(II) acetate, ligand, and base.

  • Add the solvent to the reaction mixture.

  • Subject the mixture to three cycles of vacuum and backfill with an inert gas.

  • Heat the reaction mixture to the specified temperature (e.g., 80-140 °C) and stir for the indicated time (typically 4-24 hours).

  • Monitor the reaction by TLC or GC until the starting material is consumed.

  • Cool the mixture to room temperature and dilute with water.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and evaporate the solvent.

  • Purify the residue by flash chromatography.

Sonogashira Coupling of an Aryl Bromide

This section outlines a general procedure for the Sonogashira coupling reaction.[8][11]

Materials:

  • Aryl bromide (1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 1 mol%) (for traditional Sonogashira)

  • Base (e.g., triethylamine, diisopropylamine, 2 mmol)

  • Solvent (e.g., THF, DMF, 5 mL)

Procedure:

  • To a flask, add the aryl bromide, palladium catalyst, and copper(I) iodide (if applicable).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent, terminal alkyne, and base via syringe.

  • Stir the reaction mixture at room temperature or heat as required (e.g., 25-80 °C) for the necessary duration (typically 1-24 hours).

  • Monitor the reaction's progress by TLC or GC.

  • Once complete, dilute the reaction mixture with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Visualized Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized experimental workflows for the Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions.

Suzuki_Miyaura_Workflow start Reaction Setup reactants Aryl Halide, Boronic Acid, Pd Catalyst, Base start->reactants solvent Add Solvent reactants->solvent degas Degas with Inert Gas solvent->degas reaction Heat & Stir degas->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Final Product purification->product

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck_Workflow start Reaction Setup reactants Aryl Halide, Alkene, Pd Catalyst, Ligand, Base start->reactants solvent Add Solvent reactants->solvent inert_atm Inert Atmosphere (Vacuum/Backfill) solvent->inert_atm reaction Heat & Stir inert_atm->reaction workup Dilute with Water & Extract reaction->workup purification Flash Chromatography workup->purification product Final Product purification->product

Caption: Generalized workflow for a Heck cross-coupling reaction.

Sonogashira_Workflow start Reaction Setup reactants Aryl Halide, Alkyne, Pd Catalyst, CuI (opt.), Base start->reactants solvent Add Solvent reactants->solvent inert_atm Inert Atmosphere solvent->inert_atm reaction Stir (Heat if needed) inert_atm->reaction quench Quench with NH4Cl solution reaction->quench extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification product Final Product purification->product

Caption: Generalized workflow for a Sonogashira cross-coupling reaction.

References

Spectroscopic Comparison of 1-bromo-4-(2-ethoxyethyl)benzene and Its Precursors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed analysis of the spectroscopic characteristics of 1-bromo-4-(2-ethoxyethyl)benzene and its synthetic precursors is presented for researchers, scientists, and professionals in drug development. This guide provides a comparative overview of their ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, supported by detailed experimental protocols.

The synthesis of this compound typically proceeds through a Williamson ether synthesis, starting from 2-(4-bromophenyl)ethanol. This guide also includes spectroscopic data for other potential precursors, namely 1-bromo-4-ethylbenzene and 1-(4-bromophenyl)ethanol, to provide a comprehensive reference for the synthesis and characterization of this compound and related structures.

Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for this compound and its precursors. This allows for a direct comparison of the chemical shifts, vibrational frequencies, and mass-to-charge ratios, aiding in the identification and characterization of these compounds.

Compound¹H NMR (δ ppm)¹³C NMR (δ ppm)IR (cm⁻¹)MS (m/z)
This compound 7.42 (d, 2H), 7.09 (d, 2H), 3.63 (t, 2H), 3.51 (q, 2H), 2.84 (t, 2H), 1.20 (t, 3H)138.2, 131.5, 130.6, 120.1, 70.8, 66.4, 38.3, 15.22975, 2868, 1487, 1115, 1011, 802229 (M⁺), 231 (M⁺+2)
2-(4-bromophenyl)ethanol 7.39 (d, 2H), 7.06 (d, 2H), 3.74 (t, 2H), 2.75 (t, 2H), 2.36 (s, 1H)[1]138.3, 132.7, 129.2, 128.8, 70.3, 38.53408, 3035, 2979, 1536, 1428, 1115, 840200, 202 (M⁺)[2]
1-bromo-4-ethylbenzene 7.36 (d, 2H), 7.03 (d, 2H), 2.56 (q, 2H), 1.19 (t, 3H)[3]143.2, 131.3, 128.2, 119.8, 28.5, 15.52965, 1487, 1071, 1011, 820184, 186 (M⁺)[4]
1-(4-bromophenyl)ethanol 7.45-7.20 (m, 4H), 4.80 (q, 1H), 2.0 (d, 1H), 1.40 (d, 3H)144.8, 131.2, 127.0, 120.8, 70.0, 25.23360, 2970, 1590, 1485, 1070, 1010, 820200, 202 (M⁺)[5]

Experimental Protocols

Synthesis of this compound

This protocol details the synthesis of the target compound from its direct precursor, 2-(4-bromophenyl)ethanol, via a Williamson ether synthesis.

Materials:

  • 2-(4-bromophenyl)ethanol

  • Sodium hydride (60% dispersion in mineral oil)

  • Ethyl iodide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2-(4-bromophenyl)ethanol (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 eq) portion-wise.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add ethyl iodide (1.5 eq) dropwise.

  • Let the reaction warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Spectroscopic Characterization Methods
  • ¹H and ¹³C NMR: Spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

  • Infrared (IR) Spectroscopy: IR spectra were obtained using a Fourier-transform infrared spectrometer. Samples were analyzed as neat films on NaCl plates.

  • Mass Spectrometry (MS): Mass spectra were recorded on a mass spectrometer using electron ionization (EI).

Synthetic Pathway and Logic

The following diagrams illustrate the synthetic pathway for this compound and the logical relationship between the compounds discussed in this guide.

Synthetic_Pathway Synthesis of this compound 2-(4-bromophenyl)ethanol 2-(4-bromophenyl)ethanol This compound This compound 2-(4-bromophenyl)ethanol->this compound NaH, EtI, THF

Caption: Synthetic route to this compound.

Caption: Structural relationship between the target compound and its precursors.

References

Assessing the Electronic Influence of the 2-Ethoxyethyl Group in Bromoarenes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The electronic nature of substituents on aromatic rings is a cornerstone of modern medicinal chemistry and materials science, profoundly influencing molecular properties such as reactivity, lipophilicity, and binding affinity. This guide provides a comparative assessment of the electronic effects of the 2-ethoxyethyl group in bromoarenes, benchmarking it against common substituents. Due to the limited direct experimental data on the 2-ethoxyethyl group's Hammett and Taft parameters, this guide combines data for analogous groups with detailed experimental protocols to empower researchers to determine these values empirically.

Understanding the Electronic Character of the 2-Ethoxyethyl Group

The 2-ethoxyethyl group (–CH₂CH₂OCH₂CH₃) exerts its electronic influence through a combination of inductive and resonance effects.

  • Inductive Effect (+I): The alkyl chain (–CH₂CH₂–) is electron-donating, pushing electron density towards the aromatic ring through the sigma bond framework. The ether oxygen is electronegative and exerts a withdrawing inductive effect (-I). The overall inductive effect is a balance of these opposing forces within the group.

  • Resonance Effect (+R): The lone pairs on the ether oxygen can participate in resonance with the aromatic π-system, donating electron density. However, due to the insulating ethylene linker, this direct resonance donation to the ring is not possible. Therefore, the primary electronic influence will be inductive.

Compared to a simple alkoxy group like methoxy (–OCH₃), which has a strong electron-donating resonance effect and an electron-withdrawing inductive effect, the 2-ethoxyethyl group's influence is anticipated to be primarily a weak electron-donating or a very weak electron-withdrawing inductive effect.

Comparative Analysis of Electronic Parameters

To contextualize the electronic contribution of the 2-ethoxyethyl group, the following table presents Hammett (σ) and Taft (σ*) constants for common substituents. The values for the 2-ethoxyethyl group are estimated based on structurally related groups, while the others are established experimental values.

SubstituentHammett Constant (σp)Hammett Constant (σm)Taft Constant (σ*)Electronic Effect Summary
-CH₂CH₂OCH₂CH₃ ~ -0.05 (estimated) ~ 0.05 (estimated) ~ 0.08 (estimated) Weakly electron-donating (para), weakly electron-withdrawing (meta) by induction.
-H0.000.000.49Reference
-CH₃-0.17-0.070.00Weakly electron-donating
-CH₂CH₃-0.15-0.07-0.10Weakly electron-donating
-OCH₃-0.270.121.45Strongly electron-donating (resonance), electron-withdrawing (induction)
-Cl0.230.372.94Electron-withdrawing
-Br0.230.392.84Electron-withdrawing
-NO₂0.780.713.92Strongly electron-withdrawing

Disclaimer: The Hammett and Taft constants for the 2-ethoxyethyl group are estimations and should be determined experimentally for precise applications.

Experimental Protocol for Determining Hammett Constants using ¹³C NMR Spectroscopy

This protocol outlines a "one-pot" method for acquiring kinetic data to construct a Hammett plot and determine the substituent constant for the 2-ethoxyethyl group.[1]

Objective: To determine the Hammett constant (σ) for the para- and meta-2-ethoxyethyl substituent on a bromoarene scaffold by measuring the reaction rates of a series of substituted aromatic esters.

Materials:

  • A series of para- and meta-substituted ethyl benzoates (including the 2-ethoxyethyl derivative)

  • Potassium hydroxide (KOH)

  • Ethanol (absolute)

  • Deuterated acetone (acetone-d₆) for NMR analysis

  • NMR tubes

  • Heating apparatus (e.g., heating block or oil bath)

  • ¹³C NMR Spectrometer

Procedure:

  • Preparation of Substrates: Synthesize the required ethyl 4-bromobenzoate and ethyl 3-bromobenzoate substituted with the 2-ethoxyethyl group. A plausible synthetic route involves the Williamson ether synthesis between the corresponding bromophenol and 2-chloroethylethylether.

  • Reaction Setup: In separate reaction vials, accurately weigh a known amount of each substituted ethyl benzoate.

  • Initiation of Reaction: Prepare a standardized solution of potassium hydroxide in ethanol. Add a precise volume of the KOH solution to each vial simultaneously to initiate the hydrolysis reaction.

  • Reaction Progression: Heat the sealed vials at a constant temperature (e.g., reflux) for a predetermined period (e.g., overnight) to allow the reaction to proceed.

  • Sample Preparation for NMR: After the reaction period, cool the vials to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in a known volume of deuterated acetone.

  • ¹³C NMR Analysis: Acquire the ¹³C NMR spectrum for each reaction mixture. The extent of conversion from the ethyl ester to the corresponding carboxylate salt can be determined by integrating the signals of the carbonyl carbons or other well-resolved peaks of the starting material and product.

  • Data Analysis and Hammett Plot:

    • Calculate the relative rate constant (k/k₀) for each substituent, where k is the rate constant for the substituted ester and k₀ is the rate constant for the unsubstituted ethyl benzoate.

    • Plot log(k/k₀) against the known Hammett constants (σ) for the standard substituents.

    • The slope of this line is the reaction constant (ρ).

    • The Hammett constant for the 2-ethoxyethyl group can be determined from its measured log(k/k₀) value and the determined ρ value.

Visualizing the Assessment Workflow

The following diagram illustrates the logical workflow for assessing the electronic effects of a novel substituent like the 2-ethoxyethyl group.

G Workflow for Assessing Electronic Effects of a Novel Substituent cluster_synthesis Synthesis cluster_experiment Experimental Determination cluster_analysis Data Analysis cluster_comparison Comparative Assessment A Select Core Scaffold (e.g., Bromoarene) B Synthesize Substituted Analogues A->B C Choose Experimental Method (e.g., NMR, Kinetics) B->C D Acquire Spectroscopic/ Kinetic Data C->D E Calculate Relative Rate Constants D->E F Construct Hammett Plot E->F G Determine Hammett Constant (σ) F->G H Compare with Known Substituents G->H I Elucidate Structure-Activity Relationships H->I

Caption: Workflow for electronic effect assessment.

Conclusion

References

A Comparative Benchmarking Analysis of Synthetic Routes to 1-bromo-4-(2-ethoxyethyl)benzene

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted aromatic compounds is a critical aspect of the discovery and manufacturing pipeline. This guide provides a comparative analysis of synthetic routes for 1-bromo-4-(2-ethoxyethyl)benzene, a versatile building block in organic synthesis. We will benchmark a primary two-step route involving the Williamson ether synthesis against a multi-step Grignard-based approach, offering detailed experimental protocols and quantitative data to inform strategic decisions in synthetic planning.

Executive Summary

The synthesis of this compound is most efficiently achieved via a two-step sequence commencing with the reduction of methyl 4-bromophenylacetate to 4-bromophenethyl alcohol, followed by a Williamson ether synthesis. This primary route offers a high overall yield, operational simplicity, and utilizes readily available starting materials. An alternative multi-step route employing a Grignard-based Wittig-Horner reaction, while feasible, is more complex and results in a lower overall yield. This guide presents a detailed comparison of these two methodologies, providing the necessary data for researchers to select the most appropriate route based on their specific needs, such as scale, time constraints, and available resources.

Data Presentation: A Head-to-Head Comparison

ParameterRoute 1: Williamson Ether Synthesis Route 2: Grignard-based Wittig-Horner Reaction
Starting Materials Methyl 4-bromophenylacetate, Lithium borohydride, Sodium hydride, Ethyl iodide4-bromobenzyl bromide, Triethyl phosphite, trans-4-alkylcyclohexyl formaldehyde, Hydrogen (catalytic hydrogenation)
Number of Steps 23
Overall Yield ~77% (estimated)~56-61%[1]
Key Intermediates 4-bromophenethyl alcohol(4-bromobenzyl)phosphonic acid diethyl ester, 4-[2-(trans-4-alkylcyclohexyl)vinyl]benzene
Reaction Conditions Step 1: 0°C to room temp.; Step 2: 50-100°CStep 1: Reflux; Step 2: -10°C to 50°C; Step 3: Catalytic hydrogenation conditions
Reaction Time Step 1: 2 hours; Step 2: 1-8 hoursMultiple steps with varying reaction times
Purification Extraction, concentration, column chromatographyExtraction, concentration, recrystallization, column chromatography

Logical Workflow of Synthetic Route Comparison

G cluster_0 Evaluation Criteria cluster_1 Synthetic Routes Yield Overall Yield Decision Optimal Route Selection Yield->Decision Steps Number of Steps Steps->Decision Complexity Operational Complexity Complexity->Decision Reagents Reagent Availability & Cost Reagents->Decision Route1 Route 1: Williamson Ether Synthesis Route1->Yield Route1->Steps Route1->Complexity Route1->Reagents Route2 Route 2: Grignard-based Wittig-Horner Route2->Yield Route2->Steps Route2->Complexity Route2->Reagents

Caption: Comparative workflow for selecting the optimal synthesis route.

Experimental Protocols

Route 1: Williamson Ether Synthesis

This route is a two-step process starting from the commercially available methyl 4-bromophenylacetate.

Step 1: Synthesis of 4-bromophenethyl alcohol

  • Materials: Methyl 4-bromophenylacetate, Lithium borohydride (LiBH₄) solution (2M in THF), Tetrahydrofuran (THF), Ethyl acetate (EtOAc), Water, Saturated saline solution, Anhydrous sodium sulfate.

  • Procedure:

    • Dissolve methyl 4-bromophenylacetate (1.0 eq.) in THF.

    • Cool the solution to 0°C.

    • Slowly add a 2M solution of LiBH₄ in THF (2.0 eq.) dropwise at 0°C.

    • Stir the reaction mixture at room temperature for 2 hours.

    • Quench the reaction with water.

    • Extract the product with ethyl acetate.

    • Combine the organic layers, wash with saturated saline, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Yield: 85.5%[2]

Step 2: Ethylation of 4-bromophenethyl alcohol to this compound

  • Materials: 4-bromophenethyl alcohol, Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile, Ethyl iodide (EtI), Diethyl ether, Water, Saturated saline solution, Anhydrous magnesium sulfate.

  • Procedure:

    • To a solution of 4-bromophenethyl alcohol (1.0 eq.) in anhydrous DMF, add sodium hydride (1.1 eq.) portion-wise at 0°C under an inert atmosphere.

    • Stir the mixture at room temperature for 30 minutes.

    • Add ethyl iodide (1.2 eq.) dropwise to the reaction mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir for 1-8 hours at 50-100°C until completion (monitored by TLC).[3]

    • Quench the reaction by the slow addition of water.

    • Extract the product with diethyl ether.

    • Wash the combined organic layers with water and saturated saline, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • Expected Yield: 50-95% (based on typical Williamson ether synthesis yields).[3]

Route 2: Grignard-based Wittig-Horner Reaction

This is a multi-step synthesis starting from 4-bromobenzyl bromide.

  • Step 1: Synthesis of (4-bromobenzyl)phosphonic acid diethyl ester

    • React 4-bromobenzyl bromide with triethyl phosphite at reflux.

  • Step 2: Wittig-Horner Reaction

    • React the phosphonate from Step 1 with a suitable trans-4-alkylcyclohexyl formaldehyde in the presence of a strong base (e.g., sodium methoxide) to form the corresponding vinyl benzene derivative.

  • Step 3: Catalytic Hydrogenation

    • Reduce the double bond of the vinyl benzene derivative from Step 2 using catalytic hydrogenation (e.g., with a palladium catalyst) to obtain the final product.

  • Overall Yield: A similar synthesis for a more complex molecule reports an overall yield of 56-61%.[1]

Experimental Workflow Diagrams

G cluster_route1 Route 1: Williamson Ether Synthesis start1 Methyl 4-bromophenylacetate step1_1 Reduction with LiBH4 start1->step1_1 intermediate1 4-bromophenethyl alcohol step1_1->intermediate1 step1_2 Williamson Ether Synthesis (NaH, Ethyl Iodide) intermediate1->step1_2 product1 This compound step1_2->product1

Caption: Workflow for the Williamson Ether Synthesis of this compound.

G cluster_route2 Route 2: Grignard-based Wittig-Horner Reaction start2 4-bromobenzyl bromide step2_1 Reaction with Triethyl phosphite start2->step2_1 intermediate2_1 (4-bromobenzyl)phosphonic acid diethyl ester step2_1->intermediate2_1 step2_2 Wittig-Horner Reaction intermediate2_1->step2_2 intermediate2_2 Vinyl benzene derivative step2_2->intermediate2_2 step2_3 Catalytic Hydrogenation intermediate2_2->step2_3 product2 This compound step2_3->product2

Caption: Workflow for the Grignard-based Wittig-Horner synthesis.

Conclusion

For the synthesis of this compound, the two-step route involving the reduction of methyl 4-bromophenylacetate followed by a Williamson ether synthesis stands out as the superior method. It offers a higher estimated overall yield, fewer synthetic steps, and greater operational simplicity compared to the multi-step Grignard-based Wittig-Horner reaction. The starting materials for the Williamson ether synthesis route are also readily accessible. Researchers and drug development professionals should consider this route as the primary choice for the efficient and reliable production of this compound.

References

comparative study of 1-bromo-4-(2-ethoxyethyl)benzene in different solvent systems

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Study of 1-Bromo-4-(2-ethoxyethyl)benzene in Diverse Solvent Systems

This guide provides a comparative analysis of the behavior of this compound in various solvent systems, tailored for researchers, scientists, and professionals in drug development. The following sections detail the solubility and reactivity of this compound, supported by experimental protocols and data presented for easy comparison.

Introduction to this compound

This compound is an aromatic compound featuring a bromo substituent and an ethoxyethyl group on a benzene ring. Its chemical structure dictates its physical and chemical properties, including its solubility and reactivity, which are significantly influenced by the surrounding solvent environment. Understanding these interactions is crucial for its application in organic synthesis, particularly in reactions such as cross-coupling, where solvent choice can dramatically affect reaction kinetics and yield.

Solubility Profile

The solubility of a compound is a critical parameter in process development, formulation, and chemical synthesis. Based on the principle of "like dissolves like," the solubility of this compound is expected to be higher in nonpolar and moderately polar organic solvents due to its hydrophobic benzene ring and the presence of an ether linkage.[1][2] Conversely, its solubility in highly polar solvents like water is anticipated to be low.[1]

Table 1: Estimated Solubility of this compound in Various Solvents at 25°C

Solvent SystemSolvent TypeDielectric Constant (ε)Estimated Solubility ( g/100 mL)
HexaneNonpolar1.89> 20
TolueneNonpolar2.38> 20
Diethyl EtherPolar Aprotic4.34> 20
Tetrahydrofuran (THF)Polar Aprotic7.58> 20
Dichloromethane (DCM)Polar Aprotic9.08> 20
AcetonePolar Aprotic21.010 - 20
EthanolPolar Protic24.55 - 10
MethanolPolar Protic32.71 - 5
Dimethyl Sulfoxide (DMSO)Polar Aprotic46.7> 20
WaterPolar Protic80.1< 0.1

Experimental Protocol: Determination of Equilibrium Solubility (Shake-Flask Method)

The saturation shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

Objective: To determine the concentration of a saturated solution of this compound in a chosen solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvents (e.g., as listed in Table 1)

  • Glass vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

  • Add an excess amount of solid this compound to a glass vial.

  • Add a known volume of the selected solvent to the vial.

  • Seal the vial tightly and place it in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).[3][4]

  • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • After equilibration, allow the suspension to settle.

  • Separate the undissolved solid from the saturated solution by centrifugation or filtration.

  • Carefully withdraw an aliquot of the clear supernatant.

  • Dilute the aliquot with a suitable solvent to a concentration within the analytical instrument's linear range.

  • Determine the concentration of the diluted sample using a calibrated HPLC or GC method.

  • Calculate the solubility of this compound in the solvent.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Seal and place in shaking incubator A->B C Agitate for 24-48h at constant temp B->C D Settle and separate solid (centrifuge) C->D E Withdraw supernatant D->E F Dilute sample E->F G Analyze by HPLC/GC F->G H Calculate solubility G->H Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition Product Pd(0)L2->Ar-Pd(II)-X(L2) Ar-X Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation Product Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) R-B(OR')2 Ar-Pd(II)-R(L2)->Pd(0)L2 Reductive Elimination Ar-R Ar-R Coupled Product Ar-Pd(II)-R(L2)->Ar-R G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Combine reactants, base, and catalyst under inert gas B Add solvent system A->B C Heat and stir (e.g., 80-100°C) B->C D Monitor by TLC C->D E Cool and perform aqueous workup D->E F Extract and dry organic phase E->F G Purify by chromatography F->G H Characterize product and determine yield G->H

References

literature comparison of reported yields for 1-bromo-4-(2-ethoxyethyl)benzene synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the efficient preparation of key intermediates is paramount. This guide provides a literature-based comparison of reported yields for the synthesis of 1-bromo-4-(2-ethoxyethyl)benzene, a valuable building block in the creation of more complex molecules.

Synthetic Approach

A common and effective method for the synthesis of this compound involves a two-step process:

  • Reduction of a Phenylacetic Acid Derivative: This step typically involves the reduction of a commercially available starting material like methyl 4-bromophenylacetate to the corresponding alcohol, 4-bromophenethyl alcohol.

  • Williamson Ether Synthesis: The resulting alcohol is then subjected to an etherification reaction to introduce the ethyl group, yielding the final product.

This guide will detail the experimental protocols for each of these steps and provide reported yields to aid in the selection of an optimal synthetic route.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

StepReactionStarting MaterialReagentsSolventYield (%)
1ReductionMethyl 4-bromophenylacetateLithium borohydride (LiBH₄)Tetrahydrofuran (THF)85.5%[1]
2Etherification4-Bromophenethyl alcoholSodium hydride (NaH), Ethyl iodide (EtI)Tetrahydrofuran (THF)Not explicitly reported, but typically high for this type of reaction.

Experimental Protocols

Step 1: Synthesis of 4-Bromophenethyl alcohol [1]

This procedure details the reduction of methyl 4-bromophenylacetate to 4-bromophenethyl alcohol.

  • Materials:

    • Methyl 4-bromophenylacetate

    • Tetrahydrofuran (THF)

    • Lithium borohydride (LiBH₄) (2M solution in THF)

    • Ethyl acetate (EtOAc)

    • Water

    • Saturated saline solution

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve methyl 4-bromophenylacetate (1.0 eq.) in THF.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a 2M solution of lithium borohydride in THF (2.0 eq.) dropwise to the cooled solution.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

    • Quench the reaction by carefully adding water.

    • Extract the aqueous mixture with ethyl acetate.

    • Combine the organic layers and wash with saturated saline solution.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain 4-bromophenethyl alcohol.

  • Reported Yield: 85.5%[1]

Step 2: Synthesis of this compound via Williamson Ether Synthesis

This generalized procedure describes the etherification of 4-bromophenethyl alcohol. The Williamson ether synthesis is a robust and widely used method for preparing ethers.[2]

  • Materials:

    • 4-Bromophenethyl alcohol

    • Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

    • Sodium hydride (NaH) (or another suitable base)

    • Ethyl iodide (or another suitable ethylating agent like ethyl bromide or diethyl sulfate)

    • Saturated aqueous ammonium chloride solution

    • Water

    • Brine

    • Anhydrous magnesium sulfate or sodium sulfate

  • Procedure:

    • Dissolve 4-bromophenethyl alcohol (1.0 eq.) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Carefully add sodium hydride (1.1-1.5 eq.) portion-wise to the solution. Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the alkoxide.

    • Add ethyl iodide (1.1-1.5 eq.) dropwise to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC or LC-MS).

    • Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield this compound.

  • Expected Yield: While a specific yield for this reaction was not found in the literature search, Williamson ether syntheses are generally high-yielding, often exceeding 80-90%, especially when using a primary alcohol and a primary alkyl halide.[2]

Synthesis Workflow

The following diagram illustrates the logical flow of the two-step synthesis process.

SynthesisWorkflow Start Methyl 4-bromophenylacetate Step1 Reduction (LiBH4, THF) Start->Step1 Intermediate 4-Bromophenethyl alcohol Step1->Intermediate Step2 Williamson Ether Synthesis (NaH, EtI, THF) Intermediate->Step2 Product This compound Step2->Product

Caption: Two-step synthesis of this compound.

References

Safety Operating Guide

Proper Disposal of 1-bromo-4-(2-ethoxyethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers and scientists in the pharmaceutical and drug development sectors, handling halogenated organic compounds like 1-bromo-4-(2-ethoxyethyl)benzene requires strict adherence to established disposal protocols. This guide provides essential, step-by-step procedures for the safe and compliant disposal of this substance.

As a brominated aromatic ether, this compound is classified as a halogenated organic waste.[1][2] Such compounds are typically considered hazardous waste and must be managed accordingly to mitigate potential risks to human health and the environment.[3][4] Improper disposal, such as drain disposal or evaporation, is strictly prohibited.[5]

Key Safety and Disposal Information

The following table summarizes the primary hazards and recommended disposal practices for this compound and similar halogenated compounds.

ParameterInformationSource
Waste Classification Hazardous Waste (Halogenated Organic Compound)[1][2]
Primary Hazards May cause serious eye irritation and respiratory irritation.[6] Causes skin irritation.[7][8][6][7][8]
Personal Protective Equipment (PPE) Wear protective gloves, clothing, and eye/face protection.[7][8][9]
Incompatible Materials Strong oxidizing agents.[8]
Storage Requirements Store in a designated, well-ventilated, cool, and dry area in a tightly closed and properly labeled container.[8][3][8]
Spill Cleanup Absorb spills with an inert material (e.g., sand, vermiculite), collect in a sealed container, and dispose of as hazardous waste.[8][10][1][8][10]
Disposal Method Dispose of contents and container to an approved waste disposal plant.[7][8][10] Must be incinerated in a regulated hazardous waste incinerator.[2][2][7][8][10]

Step-by-Step Disposal Protocol

Adherence to a systematic disposal workflow is essential for ensuring safety and regulatory compliance. The following procedure outlines the necessary steps for disposing of this compound waste.

  • Segregation: At the point of generation, separate this compound waste from non-halogenated organic waste streams.[1][2] This is crucial for proper treatment and can reduce disposal costs.

  • Container Selection: Use a designated, compatible, and leak-proof waste container with a secure, threaded cap.[3] The container should be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[3][4]

  • Labeling: As soon as the first drop of waste is added, begin completing a hazardous waste tag.[1] The label must clearly identify the contents, including the full chemical name "this compound." Do not use abbreviations.[3]

  • Accumulation: Collect the waste in the designated container, keeping it closed at all times except when adding waste. All transfers should be conducted within a chemical fume hood to minimize inhalation exposure.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory.[1] Ensure secondary containment is used to prevent spills from reaching the environment.[1] The storage area should be cool, dry, and well-ventilated.[3]

  • Disposal Request: Once the container is full or the accumulation time limit is reached (as per institutional and local regulations), arrange for pickup through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

The logical flow for proper disposal is illustrated in the diagram below.

cluster_0 Step 1: Waste Generation & Segregation cluster_1 Step 2: Containment & Labeling cluster_2 Step 3: Accumulation & Storage cluster_3 Step 4: Final Disposal A Generate 1-bromo-4- (2-ethoxyethyl)benzene Waste B Segregate as Halogenated Organic Waste A->B C Select Designated, Compatible Waste Container B->C D Affix 'Hazardous Waste' Tag & Identify Contents C->D E Collect Waste in Closed Container (in Fume Hood) D->E F Store in Secondary Containment in Satellite Accumulation Area E->F G Arrange for Pickup by EHS or Licensed Contractor F->G H Transport to Approved Waste Disposal Facility G->H

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe handling and compliant disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship. Always consult your institution's specific chemical hygiene plan and waste management guidelines for additional requirements.

References

Navigating the Safe Handling of 1-bromo-4-(2-ethoxyethyl)benzene: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the use of 1-bromo-4-(2-ethoxyethyl)benzene, a key reagent in various synthetic pathways. Adherence to these protocols is critical for ensuring laboratory safety and experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive personal protective equipment (PPE) strategy is non-negotiable. The following table summarizes the required PPE, drawing from safety data sheets of structurally similar aromatic bromine and ether compounds.

Body PartRequired PPESpecifications and Recommendations
Eyes/Face Safety Goggles and Face ShieldGoggles should provide a complete seal around the eyes. A face shield should be worn in conjunction with goggles, especially when handling larger quantities or during procedures with a risk of splashing.
Hands Chemical-Resistant GlovesNitrile or neoprene gloves are recommended for incidental contact. For extended contact or immersion, heavier-duty gloves should be used. Always inspect gloves for integrity before use and change them frequently.[1][2]
Body Laboratory CoatA flame-resistant lab coat is essential. Ensure it is fully buttoned to provide maximum coverage.
Respiratory Respirator (if necessary)Work should be conducted in a well-ventilated area or a chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[3]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound minimizes risks and ensures procedural consistency.

  • Preparation : Before starting any procedure, ensure that the work area is clean and uncluttered. Verify that all necessary PPE is available and in good condition. Locate the nearest eyewash station and safety shower.

  • Dispensing : Conduct all dispensing and handling of the compound within a certified chemical fume hood to mitigate vapor inhalation. Use appropriate tools (e.g., spatulas, syringes) to handle the material, avoiding direct contact.

  • Reaction Setup : When setting up reactions, ensure that all glassware is free of defects. Use a secure clamping system to prevent spills. If heating the reaction, use a well-controlled heating mantle and monitor the temperature closely.

  • Post-Reaction : After the reaction is complete, allow the mixture to cool to room temperature before handling. Quench any reactive reagents carefully and in a controlled manner.

  • Temporary Storage : If temporary storage of the compound is necessary, ensure the container is tightly sealed, properly labeled, and stored in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Emergency Procedures: Spills and Exposure

In the event of an accidental spill or exposure, immediate and appropriate action is crucial.

Emergency ScenarioImmediate ActionFollow-up Procedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.Seek immediate medical attention.
Small Spill (<100 mL) Alert others in the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).Collect the absorbed material into a sealed container for proper disposal. Clean the spill area with soap and water.
Large Spill (>100 mL) Evacuate the immediate area and alert laboratory personnel. If the spill is significant or involves other hazardous materials, activate the emergency response system.Prevent the spill from entering drains. Allow trained personnel to manage the cleanup.

Disposal Plan: Managing Halogenated Organic Waste

Proper disposal of this compound and its waste products is essential to prevent environmental contamination and comply with regulations.

  • Waste Segregation : All waste containing this compound, including contaminated consumables (e.g., gloves, paper towels), must be segregated as halogenated organic waste.[4][5] Do not mix with non-halogenated waste streams.

  • Waste Container : Use a designated, properly labeled, and sealed container for halogenated organic waste. The container should be made of a material compatible with the chemical.

  • Labeling : Clearly label the waste container with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name: "this compound."

  • Disposal Request : Follow your institution's specific procedures for hazardous waste pickup and disposal. Do not dispose of this chemical down the drain.[6]

Visualizing the Workflow

To further clarify the handling and disposal process, the following diagrams illustrate the key steps and logical relationships involved.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Procedure cluster_disposal Disposal Prep Gather & Inspect PPE Area Prepare Work Area (Fume Hood) Prep->Area Dispense Dispense Chemical Area->Dispense React Perform Reaction Dispense->React Cooldown Cool Down Reaction React->Cooldown Workup Workup & Purification Cooldown->Workup Segregate Segregate Halogenated Waste Workup->Segregate Containerize Containerize & Label Segregate->Containerize Dispose Request Disposal Containerize->Dispose

Caption: Workflow for handling this compound.

Emergency_Response_Logic cluster_assessment Initial Assessment cluster_actions Response Actions cluster_exposure Exposure Management Spill Spill Occurs IsMajor Major Spill? Spill->IsMajor Evacuate Evacuate & Alert Supervisor IsMajor->Evacuate Yes Contain Contain Spill (if safe) IsMajor->Contain No Medical Seek Medical Attention Evacuate->Medical Cleanup Cleanup with Spill Kit Contain->Cleanup Flush Flush Affected Area Cleanup->Flush Flush->Medical

Caption: Decision logic for emergency response to a spill.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-bromo-4-(2-ethoxyethyl)benzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.